2,4,5-triphenyl-3H-1,2,4-triazole
Description
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Properties
CAS No. |
166773-08-6 |
|---|---|
Molecular Formula |
C20H17N3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2,4,5-triphenyl-3H-1,2,4-triazole |
InChI |
InChI=1S/C20H17N3/c1-4-10-17(11-5-1)20-21-23(19-14-8-3-9-15-19)16-22(20)18-12-6-2-7-13-18/h1-15H,16H2 |
InChI Key |
NNVGTIRYCCWRSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=N[N+](=[C-]N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3,4,5-Triphenyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its broad spectrum of biological activities and unique physicochemical properties. This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, 3,4,5-triphenyl-4H-1,2,4-triazole. We will delve into a field-proven synthetic protocol, explaining the underlying chemical principles and experimental considerations. Furthermore, a detailed analysis of the characterization techniques required to verify the structure and purity of the final compound will be presented, supported by spectral data and interpretation. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel 1,2,4-triazole-based compounds.
Introduction: The Significance of the 1,2,4-Triazole Core
The five-membered aromatic ring system containing three nitrogen atoms, known as the 1,2,4-triazole nucleus, is a privileged structure in drug discovery. Its unique electronic properties, including its ability to participate in hydrogen bonding and dipole-dipole interactions, make it an effective pharmacophore. Compounds incorporating the 1,2,4-triazole moiety exhibit a wide range of pharmacological activities, including antifungal, antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1]
The triphenyl-substituted derivative, 3,4,5-triphenyl-4H-1,2,4-triazole, serves as a valuable building block for the synthesis of more complex molecules and as a subject of study for its own potential applications. A thorough understanding of its synthesis and characterization is therefore essential for researchers in the field.
A Note on Nomenclature and Tautomerism
The user's query for "2,4,5-triphenyl-3H-1,2,4-triazole" likely refers to the more common and stable tautomer, 3,4,5-triphenyl-4H-1,2,4-triazole . In the 1,2,4-triazole ring system, tautomerism is a key consideration. For 4-substituted-1,2,4-triazoles, the 4H tautomer is generally the most stable form. This guide will focus on the synthesis and characterization of this stable tautomer.
Synthesis of 3,4,5-Triphenyl-4H-1,2,4-triazole
A robust and widely employed method for the synthesis of 3,4,5-trisubstituted-4H-1,2,4-triazoles involves the cyclization of a 1,3,4-oxadiazole with a primary amine.[1] This approach offers good yields and a straightforward workup.
Reaction Principle
The synthesis proceeds in two main stages:
-
Formation of 2,5-diphenyl-1,3,4-oxadiazole: This intermediate is typically prepared by the cyclodehydration of two equivalents of benzoyl hydrazide or by the reaction of benzoyl hydrazide with benzoyl chloride.
-
Cyclization with Aniline: The 2,5-diphenyl-1,3,4-oxadiazole is then reacted with aniline. The amine attacks the carbon atom of the oxadiazole ring, leading to ring opening followed by an intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring.
Experimental Protocol
This protocol details the synthesis of 3,4,5-triphenyl-4H-1,2,4-triazole from 2,5-diphenyl-1,3,4-oxadiazole and aniline.
Materials:
-
2,5-Diphenyl-1,3,4-oxadiazole
-
Aniline
-
Phosphorus oxychloride (POCl₃) or a high-boiling point solvent such as xylene or dimethylformamide (DMF)
-
Ethanol (for recrystallization)
-
Sodium bicarbonate solution
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and flask
-
Beakers and other standard laboratory glassware
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-diphenyl-1,3,4-oxadiazole (1 equivalent) and aniline (1.2 equivalents).
-
Reaction Conditions:
-
Method A (with POCl₃): Add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise to the mixture. Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Method B (High-Temperature Solvent): If using a high-boiling point solvent like xylene or DMF, add the solvent to the flask and heat the mixture to reflux for 12-24 hours.
-
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the evolution of gas ceases.
-
The crude product will precipitate out of the solution.
-
-
Purification:
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold water.
-
Recrystallize the crude product from hot ethanol to obtain pure 3,4,5-triphenyl-4H-1,2,4-triazole as a crystalline solid.
-
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 3,4,5-triphenyl-4H-1,2,4-triazole.
Characterization of 3,4,5-Triphenyl-4H-1,2,4-triazole
Unambiguous characterization of the synthesized compound is critical to confirm its identity, purity, and structure. The following spectroscopic techniques are essential for this purpose.
Physical Properties
A summary of the expected physical properties is provided in the table below.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~280-285 °C (This can vary based on purity) |
| Molecular Formula | C₂₀H₁₅N₃ |
| Molecular Weight | 297.36 g/mol |
Spectroscopic Analysis
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 3,4,5-triphenyl-4H-1,2,4-triazole is expected to show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3100 | C-H stretching (aromatic) |
| 1600-1610 | C=N stretching (triazole ring) |
| 1450-1500 | C=C stretching (aromatic rings) |
| 1380-1400 | C-N stretching |
| 690-770 | C-H bending (aromatic) |
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: Due to the symmetry of the molecule and the nature of the aromatic protons, the ¹H NMR spectrum is expected to show complex multiplets in the aromatic region.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 7.80 | Multiplet | 15H | Aromatic protons of the three phenyl rings |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the triazole ring and the phenyl groups.
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 | C3 and C5 carbons of the triazole ring |
| ~125-135 | Carbons of the phenyl rings |
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.
| m/z | Assignment |
| 297 | [M]⁺ (Molecular ion) |
| 220 | [M - C₆H₅N]⁺ (Loss of phenylnitrene) |
| 194 | [M - C₆H₅N₂]⁺ (Further fragmentation) |
| 103 | [C₆H₅N₂]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Diagram of the Characterization Workflow:
Caption: Workflow for the characterization of the synthesized product.
Conclusion
This guide has provided a detailed and practical framework for the synthesis and characterization of 3,4,5-triphenyl-4H-1,2,4-triazole. The presented synthetic protocol, based on the cyclization of 2,5-diphenyl-1,3,4-oxadiazole with aniline, is a reliable method for obtaining this valuable compound. The comprehensive characterization workflow, employing a combination of spectroscopic techniques, ensures the unambiguous identification and purity assessment of the final product. By following the methodologies outlined in this document, researchers can confidently synthesize and characterize this important 1,2,4-triazole derivative for its various applications in drug discovery and materials science.
References
-
Dhore, J. W., & Thorat, G. D. (2012). Synthesis, Characterization and Biological Screening of Some 3, 4, 5-Substituted 1, 2, 4-Triazole. Science Reviews and Chemical Communications, 2(3), 192-196. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 2,4,5-Triphenyl-3H-1,2,4-Triazole
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and robust chemical architecture.[1][2] As a five-membered heterocycle containing three nitrogen atoms, its unique electronic and structural features allow for a wide range of pharmacological applications, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The triphenyl-substituted derivative, 2,4,5-triphenyl-3H-1,2,4-triazole, and its predominant tautomer, 3,4,5-triphenyl-4H-1,2,4-triazole, represent a key subclass of these compounds. The presence of the bulky phenyl groups significantly influences the molecule's physicochemical properties, impacting its solubility, stability, and potential for intermolecular interactions—critical parameters in drug design and materials engineering.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, molecular structure, spectral characteristics, thermal stability, and solubility. The information presented herein is intended to equip researchers with the foundational knowledge required for the effective application and further development of this promising heterocyclic compound.
Molecular Structure and Properties
The structure of this compound is characterized by a central 1,2,4-triazole ring with phenyl substituents at positions 2, 4, and 5. It is important to note that this compound exists in tautomeric forms, with the 3,4,5-triphenyl-4H-1,2,4-triazole being a significant contributor to the equilibrium. For the purpose of this guide, we will primarily refer to the properties of the more stable and commonly cited 3,4,5-triphenyl-4H-1,2,4-triazole tautomer.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,1.5!"]; "N2" [pos="-1.3,0.75!"]; "C3" [pos="-1.3,-0.75!"]; "N4" [pos="0,-1.5!"]; "C5" [pos="1.3,-0.75!"]; "N1" [pos="1.3,0.75!"]; "Ph_C3" [label="Ph", pos="-2.6,-1.5!"]; "Ph_N4" [label="Ph", pos="0,-3!"]; "Ph_C5" [label="Ph", pos="2.6,-1.5!"];
"C1" -- "N2"; "N2" -- "C3"; "C3" -- "N4"; "N4" -- "C5"; "C5" -- "N1"; "N1" -- "C1";
"C3" -- "Ph_C3"; "N4" -- "Ph_N4"; "C5" -- "Ph_C5"; } digraph "Tautomerism" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
}
Caption: Tautomeric forms of 2,4,5-triphenyl-1,2,4-triazole.
Table 1: Core Physicochemical Properties of 3,4,5-Triphenyl-4H-1,2,4-triazole
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₅N₃ | [5] |
| Molecular Weight | 297.36 g/mol | [5] |
| Melting Point | 297-299 °C | |
| XLogP3 | 4.4 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Synthesis of 3,4,5-Triphenyl-4H-1,2,4-triazole
The synthesis of 3,4,5-triphenyl-4H-1,2,4-triazole can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted thiosemicarbazide or the reaction of a hydrazide with an appropriate precursor. The choice of synthetic pathway is often dictated by the availability of starting materials, desired yield, and reaction conditions.
Representative Synthetic Protocol
A general and efficient method for the synthesis of substituted 1,2,4-triazoles involves the cyclization of 1,4-disubstituted thiosemicarbazides.[6]
Step 1: Synthesis of 1-(2-chlorobenzoyl)-4-(4-nitrophenyl)thiosemicarbazide
-
A mixture of 2-chlorophenylcarboxylic acid hydrazide (0.01 mol) and 4-nitrophenyl isothiocyanate (0.01 mol) in absolute ethanol is refluxed for 6 hours.
-
The reaction mixture is cooled, and the resulting solid is filtered, washed with diethyl ether, and dried.
-
The crude product is then crystallized from ethanol to yield the pure thiosemicarbazide derivative.[6]
Step 2: Cyclization to form the 1,2,4-triazole ring
-
The synthesized 1-(2-chlorobenzoyl)-4-(4-nitrophenyl)thiosemicarbazide (1 mmol) is mixed with a 10% aqueous solution of sodium bicarbonate (10 ml).
-
The mixture is refluxed for 6 hours.
-
After cooling, the solution is acidified with hydrochloric acid.
-
The precipitate formed is filtered, washed with water, and dried to yield the 3-(2-chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione.[6]
Note: This protocol describes the synthesis of a related substituted 1,2,4-triazole. The synthesis of 3,4,5-triphenyl-4H-1,2,4-triazole would involve the use of benzoyl hydrazine and phenyl isothiocyanate, followed by reaction with a suitable benzoyl derivative.
Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiones.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 1,2,4-triazole derivatives is characterized by absorption bands corresponding to π → π* electronic transitions within the aromatic rings and the heterocyclic system. For substituted 3,5-diphenyl-4H-1,2,4-triazoles, characteristic absorption maxima are typically observed in the range of 250-270 nm and 210-230 nm.[7] The exact position and intensity of these bands are influenced by the nature and position of the substituents on the phenyl rings.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent, such as ethanol or dichloromethane, to an approximate concentration of 10⁻⁵ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-400 nm.
-
Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for the 1,2,4-triazole ring are observed for C=N and N-N stretching vibrations.[8]
Table 2: Expected IR Absorption Bands for 3,4,5-Triphenyl-4H-1,2,4-triazole
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1610-1580 | C=N stretching (triazole ring) |
| 1500-1400 | Aromatic C=C stretching |
| 770-730 and 710-690 | C-H out-of-plane bending (monosubstituted phenyl) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The IR spectrum is recorded in the mid-IR range (4000-400 cm⁻¹).
-
Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. The chemical shifts of the protons and carbons in the phenyl rings provide information about their electronic environment.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: A complex multiplet in the range of δ 7.0-8.5 ppm corresponding to the protons of the three phenyl rings.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).
-
Triazole Carbons: The carbons of the triazole ring are expected to resonate at lower field, typically in the range of δ 145-160 ppm.[9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to the respective nuclei in the molecule.
Crystal Structure and Molecular Geometry
Caption: Schematic representation of potential intermolecular interactions in the solid state.
Thermal Properties
The thermal stability of 1,2,4-triazole derivatives is an important parameter, particularly for applications in materials science and for assessing the stability of pharmaceutical compounds during processing and storage. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to evaluate thermal behavior.
Expected Thermal Behavior:
-
DSC: An endothermic peak corresponding to the melting point of the compound is expected. For 3,4,5-triphenyl-4H-1,2,4-triazole, this is anticipated to be around 297-299 °C. At higher temperatures, exothermic decomposition may be observed.
-
TGA: The TGA thermogram is expected to show a stable baseline up to the decomposition temperature, followed by a significant weight loss as the molecule degrades. The decomposition of 1,2,4-triazoles often proceeds in a single or multiple steps, depending on the substituents.[3]
Experimental Protocol: Thermal Analysis
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an aluminum or platinum pan.
-
Instrumentation: A simultaneous TGA/DSC instrument is used.
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Analysis: The DSC curve is analyzed for melting and decomposition temperatures, and the TGA curve is used to determine the onset of decomposition and the percentage of weight loss at different temperatures.
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and its suitability for various formulation and application methods. The three phenyl groups in this compound contribute to its lipophilic character.
General Solubility Characteristics:
-
Water: Due to its significant nonpolar surface area, the compound is expected to have very low solubility in water.
-
Organic Solvents: It is anticipated to be soluble in a range of organic solvents, particularly those with moderate to low polarity, such as dichloromethane, chloroform, and tetrahydrofuran. Its solubility in alcohols like ethanol and methanol is likely to be moderate.[11][12]
Experimental Protocol: Solubility Determination
-
Methodology: The equilibrium solubility method is commonly employed. An excess amount of the solid compound is added to a known volume of the solvent.
-
Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: The saturated solution is filtered to remove undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Conclusion
This compound and its tautomers are compounds of significant interest with a rich physicochemical profile. This guide has provided a detailed overview of its structural, spectral, thermal, and solubility properties, along with the standard methodologies for their determination. A thorough understanding of these fundamental characteristics is paramount for the rational design of new therapeutic agents and advanced materials based on the versatile 1,2,4-triazole scaffold. The presented data and protocols serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and materials science.
References
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- Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. (2008). TURKISH JOURNAL OF CHEMISTRY, 32(5), 585–593.
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings, 2390.
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PubChem. (n.d.). 3,4,5-Triphenyl-1,2,4-triazole. Retrieved from [Link]
- Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole deriv
- Olsiejuk, A., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5845.
- Zamani, K., et al. (2004). 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E Structure Reports Online, 60(1), o135–o137.
- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry.
- Rogers, R. D., et al. (1990). Structure of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole.
- Godhani, D. R., et al. (2014). Synthesis and thermal study of 1,2,4-triazole derivatives and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034–1041.
- Klapötke, T. M., et al. (2017). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Chemistry – An Asian Journal, 12(12), 1304–1314.
- Experimental 1 H NMR spectrum of... (n.d.).
- 1,2,4-Triazole(288-88-0) 1H NMR spectrum. (n.d.). ChemicalBook.
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- Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. (2025). Iraqi Academic Scientific Journals.
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014).
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022).
- 1,2,4-Triazole. (n.d.). Solubility of Things.
- Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (n.d.).
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- Synthesis and thermal study of 1,2,4-triazole deriv
- A Comprehensive review on 1, 2,4 Triazole. (n.d.).
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (n.d.). TSI Journals.
- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo.
- 1,2,4-Triazole. (n.d.). Wikipedia.
- 3,5-Diphenyl-1H-1,2,4-triazole. (n.d.). PubChem.
- Structural features of 2-(4,5-Diphenyl-4h-1,2,4-Triazol-3-Yl)Thio)-1-(3-Methyl-3- phenylcyclobutyl)Ethanone : X-Ray diffraction and DFT calculations. (2025).
- Figure 4: TGA thermogram of control and treated 1,2,4-triazole. (n.d.).
- ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... (n.d.).
- Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. (2025).
- Crystal Structure of (3-Hydroxy-4-methoxyphenyl)-(1,4,5-triphenyl)-1H- imidazole. (n.d.). SciSpace.
- Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. (2025).
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Spectroscopic Characterization of 2,4,5-Triphenyl-1,2,4-triazole: A Technical Guide for Researchers
Introduction: The Significance of 2,4,5-Triphenyl-1,2,4-triazole
The 1,2,4-triazole scaffold is a cornerstone in the development of a wide range of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The triphenyl substitution pattern of the target molecule contributes to its unique electronic and steric properties, making its unambiguous characterization a critical step in any research endeavor. Spectroscopic analysis provides a definitive fingerprint of a molecule's structure, purity, and electronic environment.
A crucial aspect of the chemistry of 1,2,4-triazoles is the potential for tautomerism. 2,4,5-Triphenyl-1,2,4-triazole can exist in two tautomeric forms: the 3H- and the 4H- tautomer. The position of the proton on the triazole ring significantly influences the molecule's spectroscopic and biological properties. This guide will primarily focus on the predicted spectra of the 3H-tautomer while also discussing how spectroscopic techniques can be employed to differentiate between the two forms.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated ¹H NMR, ¹³C NMR, and IR spectra for 2,4,5-triphenyl-3H-1,2,4-triazole. These predictions are based on the fundamental principles of spectroscopy and comparison with data from structurally related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| N-H of triazole | 11.0 - 14.0 | Broad singlet | 1H | The acidic nature of this proton and potential for hydrogen bonding can lead to a broad signal. Its chemical shift is highly dependent on the solvent and concentration. |
| Aromatic Protons | 7.2 - 8.5 | Multiplet | 15H | The protons of the three phenyl rings will resonate in the aromatic region. The exact chemical shifts and multiplicities will depend on the substitution pattern and electronic effects of the triazole ring. Protons on the phenyl ring at the 2-position of the triazole are expected to be the most deshielded due to the inductive effect of the two adjacent nitrogen atoms. |
Causality Behind Predictions:
-
N-H Proton: The N-H proton in 1,2,4-triazoles is known to be acidic, leading to a downfield chemical shift. In similar heterocyclic systems, this proton often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and exchange with trace amounts of water in the solvent.
-
Aromatic Protons: The fifteen aromatic protons will produce a complex multiplet in the region of δ 7.2-8.5 ppm. The phenyl groups at positions 2, 4, and 5 of the triazole ring will experience slightly different electronic environments. The phenyl group at the 2-position is attached to a nitrogen atom flanked by two other nitrogens, which is a strongly electron-withdrawing environment. This will likely cause the protons of this ring to resonate at the lower end of the predicted range. The phenyl groups at positions 4 and 5 are in less electron-deficient environments and their protons are expected to appear further upfield.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 and C5 of triazole | 145 - 160 | These carbons are part of a heteroaromatic system and are bonded to nitrogen atoms, resulting in a significant downfield shift. The specific shifts will be influenced by the phenyl substituents. |
| Aromatic Carbons | 125 - 140 | The carbons of the three phenyl rings will resonate in this range. There will be at least four signals for each unique phenyl group, corresponding to the ipso-, ortho-, meta-, and para-carbons. |
Causality Behind Predictions:
-
Triazole Carbons: The carbon atoms within the 1,2,4-triazole ring (C3 and C5) are in a highly electron-deficient environment due to the adjacent nitrogen atoms. This deshielding effect results in their resonance at a low field (high ppm values). For comparison, in some 3,5-diphenyl-4H-1,2,4-triazole derivatives, the triazole carbons (C3 and C5) appear around 149.89 ppm.
-
Aromatic Carbons: The eighteen carbons of the three phenyl rings will produce a series of signals in the aromatic region. The ipso-carbons (the carbons directly attached to the triazole ring) will have distinct chemical shifts from the ortho-, meta-, and para-carbons. The exact chemical shifts will be influenced by the electronic nature of the triazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Notes |
| N-H | 3100 - 3300 | Stretching | A broad band is expected due to hydrogen bonding. |
| Aromatic C-H | 3000 - 3100 | Stretching | Characteristic of C-H bonds in aromatic rings. |
| C=N | 1580 - 1620 | Stretching | This absorption is characteristic of the triazole ring. |
| C=C | 1450 - 1600 | Stretching | Multiple bands are expected due to the aromatic rings. |
| Aromatic C-H | 690 - 900 | Bending (out-of-plane) | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |
Causality Behind Predictions:
-
N-H Stretch: The N-H stretching vibration in heterocyclic compounds typically appears as a broad band in the region of 3100-3300 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding.
-
Aromatic C-H Stretch: The C-H stretching vibrations of the phenyl groups are expected just above 3000 cm⁻¹.
-
C=N and C=C Stretches: The stretching vibrations of the C=N bonds within the triazole ring and the C=C bonds of the phenyl rings will give rise to a series of sharp to medium intensity bands in the 1450-1620 cm⁻¹ region. In similar 3,5-diphenyl-4H-1,2,4-triazole derivatives, C=N stretching vibrations are observed around 1606 and 1597 cm⁻¹.
Experimental Protocols for Spectroscopic Analysis
To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton. DMSO-d₆ is often a good choice for triazoles due to its ability to dissolve a wide range of compounds and its high boiling point.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required compared to the ¹H spectrum. The use of proton decoupling techniques (e.g., broadband decoupling) is standard to simplify the spectrum and improve sensitivity.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (Free Induction Decay, FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectrum using the residual solvent peak.
-
IR Sample Preparation and Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the wavenumbers (in cm⁻¹) of the major absorption bands and correlate them with the corresponding functional groups.
-
Tautomerism: Distinguishing Between 3H and 4H Forms
Spectroscopic methods are invaluable for distinguishing between the 3H- and 4H-tautomers of 2,4,5-triphenyl-1,2,4-triazole.
-
¹H NMR: The most significant difference would be the presence of an N-H proton signal in the 3H-tautomer, which would be absent in the 4H-tautomer. The 4H-tautomer would instead show a different set of aromatic proton signals due to the change in the electronic structure of the triazole ring.
-
¹³C NMR: The chemical shifts of the triazole ring carbons (C3 and C5) would be different for the two tautomers. In the 4H-tautomer, the two carbons would be in more distinct electronic environments compared to the 3H-tautomer, potentially leading to two separate signals.
-
IR Spectroscopy: The N-H stretching vibration, present in the 3H-tautomer, would be absent in the spectrum of the 4H-tautomer. The fingerprint region (below 1500 cm⁻¹) would also show distinct patterns for each tautomer, reflecting the differences in their overall vibrational modes.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. While a complete experimental dataset is not currently available in the public literature, the predictive analysis and detailed experimental protocols presented herein offer valuable guidance for researchers working on the synthesis and characterization of this and related compounds. The principles and methodologies outlined are fundamental to ensuring the scientific integrity and trustworthiness of research in synthetic and medicinal chemistry.
References
- Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.).
- Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. (n.d.).
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.
-
Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020). Molecules. Retrieved from [Link]
-
Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (n.d.). Retrieved from [Link]
crystal structure analysis of 2,4,5-triphenyl-3H-1,2,4-triazole
An In-Depth Technical Guide to the Crystal Structure Analysis of 2,4,5-triphenyl-3H-1,2,4-triazole for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, elucidated through crystal structure analysis, is fundamental to understanding their structure-activity relationships, guiding rational drug design, and ensuring the development of effective and selective therapeutics. This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in the , a representative member of this important class of heterocyclic compounds. From synthesis and crystallization to X-ray diffraction data acquisition and analysis, this document serves as a practical resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of Triazoles in Drug Discovery
1,2,4-triazole derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the pharmaceutical industry.[4] Their unique structural features, including the ability to engage in hydrogen bonding and other non-covalent interactions, make them privileged scaffolds in drug design.[5] Marketed drugs such as the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole, all feature the 1,2,4-triazole core, highlighting its therapeutic importance.[2][3]
The spatial arrangement of the phenyl rings in this compound, and the electronic properties of the triazole ring itself, are critical determinants of its biological activity. A thorough understanding of its crystal structure provides invaluable insights into its chemical stability, solubility, and potential interactions with biological targets.[6]
Synthesis and Characterization: The Foundation of Structural Analysis
A prerequisite for crystal structure analysis is the synthesis and purification of the target compound. The synthesis of this compound can be achieved through established synthetic routes for substituted triazoles.[7][8][9][10]
General Synthetic Approach
A common method for the synthesis of 1,2,4-triazole derivatives involves the cyclocondensation of appropriate precursors. For this compound, a plausible synthetic route would involve the reaction of benzil, benzaldehyde, and a nitrogen source like ammonium acetate.
Spectroscopic Characterization
Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.[8][11][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. Characteristic absorption bands for the C=N and N=N bonds within the triazole ring, as well as the aromatic C-H stretching vibrations of the phenyl rings, are expected.[8][13]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, further confirming its identity.[8]
Crystallization: The Art of Growing Single Crystals
The success of X-ray crystal structure analysis hinges on the availability of high-quality single crystals. The process of obtaining such crystals can be both an art and a science, often requiring empirical optimization of various parameters.
Crystallization Methodology
A widely used and effective method for growing single crystals of organic compounds is slow evaporation.[7][14]
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Selection: Dissolve the purified this compound in a suitable solvent or solvent mixture. Solvents such as dimethylformamide (DMF) or ethanol are often good starting points for triazole derivatives.[7][14]
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound at room temperature or slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Structure
Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[6][14][15][16]
The Experimental Workflow
The process of data collection and structure determination follows a well-defined workflow.
Caption: Experimental workflow for crystal structure analysis.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction data are collected at various orientations. The collected data are then processed to yield a set of reflection intensities and their corresponding Miller indices (hkl).
Structure Solution and Refinement
The processed diffraction data are used to solve the crystal structure.
-
Structure Solution: Direct methods, as implemented in software packages like SHELXS, are commonly used to obtain an initial model of the crystal structure.[16]
-
Structure Refinement: The initial model is then refined against the experimental data using least-squares methods, typically with software such as SHELXL.[16] This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Analysis of the Crystal Structure
Once the structure is solved and refined, a wealth of information can be extracted.
Crystallographic Data
The final refined structure is described by a set of crystallographic parameters. While the specific data for this compound is not available in the provided search results, a representative table for a triazole derivative is presented below.[6][14][16][17][18][19]
| Parameter | Representative Value for a Triazole Derivative |
| Chemical Formula | C₂₁H₁₅N₃ |
| Formula Weight | 309.37 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8707(2) |
| b (Å) | 15.9681(4) |
| c (Å) | 11.9798(4) |
| β (°) | 100.283(3) |
| Volume (ų) | 1481.44(7) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.486 |
| Final R indices [I>2σ(I)] | R₁ = 0.0656, wR₂ = 0.1820 |
| Goodness-of-fit on F² | 1.05 |
Molecular Geometry
The analysis of bond lengths and angles within the molecule provides insights into its electronic structure. For instance, the degree of planarity between the triazole and phenyl rings can influence the molecule's overall conformation and its ability to interact with biological targets.[17][18]
Supramolecular Interactions and Hirshfeld Surface Analysis
In the solid state, molecules are held together by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions, such as hydrogen bonds and π-π stacking.[6][14][15] Understanding the supramolecular assembly is crucial for predicting crystal packing, polymorphism, and ultimately, the physicochemical properties of the solid form.
Conclusion and Future Directions
The provides a detailed blueprint of its three-dimensional architecture. This information is paramount for drug development professionals, as it underpins a deeper understanding of its chemical behavior and biological activity. The methodologies outlined in this guide, from synthesis and crystallization to advanced structural analysis, represent a robust framework for the characterization of novel triazole derivatives. Future studies could leverage this structural information for in silico drug design, including molecular docking studies to predict binding affinities with therapeutic targets and to guide the synthesis of next-generation triazole-based drugs with enhanced efficacy and selectivity.
References
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Al-Masoudi, N. A., et al. (2021). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Available at: [Link]
-
Sieroń, L., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. MDPI. Available at: [Link]
-
Nayak, P. S., et al. (2015). Crystal Structures of two Triazole Derivatives. ResearchGate. Available at: [Link]
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Galiano, V., et al. (2023). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Journal of Medicinal Chemistry. Available at: [Link]
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Szychowski, K., et al. (2022). Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. MDPI. Available at: [Link]
-
Carlucci, C., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Available at: [Link]
-
Sravya, G., & Devi, N. R. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]
-
Sharma, D., et al. (2022). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Journal of Heterocyclic Chemistry. Available at: [Link]
- Bekircan, O., & Kahveci, B. (2006). Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)
-
Dolzhenko, A. V., et al. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Gholivand, K., et al. (2009). Synthesis and Crystal Structure of 3-Methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole. Journal of Chemical Crystallography. Available at: [Link]
- El-Sayed, W. A. (2014). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).
-
Yasodha, A., et al. (2010). Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. ResearchGate. Available at: [Link]
- Abosadiya, H. M., et al. (2018).
- Ye, D. -J., et al. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)
-
Nikpassand, M., & Zare, K. (2014). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. World Journal of Organic Chemistry. Available at: [Link]
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Kumar, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Available at: [Link]
-
Skonieczny, K., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. Available at: [Link]
-
Ferguson, G., et al. (2015). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Imramovský, A., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
-
Wikipedia. (2023). 1,2,4-Triazole. Available at: [Link]
- Sameliuk, Y., et al. (2021).
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Liu, X. -F., et al. (2009). Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. ResearchGate. Available at: [Link]
-
Inoue, T., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. IUCrData. Available at: [Link]
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tautomerism in 2,4,5-triphenyl-3H-1,2,4-triazole
An In-Depth Technical Guide to Tautomerism in Phenyl-Substituted 1,2,4-Triazoles
Abstract
This technical guide provides a comprehensive examination of prototropic tautomerism in phenyl-substituted 1,2,4-triazole systems. While the specific compound "2,4,5-triphenyl-3H-1,2,4-triazole" represents a fixed structure without the capacity for prototropic tautomerism due to substitution at all ring nitrogen atoms, this guide addresses the underlying scientific query by focusing on the closely related and structurally dynamic 3,5-diphenyl-1,2,4-triazole as a model system. We will explore the fundamental principles governing the equilibrium between the 1H, 2H, and 4H tautomers, the profound influence of phenyl substituents on their relative stabilities, and the synergistic application of advanced spectroscopic and computational techniques for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of tautomerism in heterocyclic scaffolds to inform rational drug design and development.
Introduction: The Principle of Tautomerism in the 1,2,4-Triazole Core
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a cornerstone of heterocyclic chemistry.[1] In the 1,2,4-triazole ring, prototropic tautomerism—the migration of a hydrogen atom—gives rise to distinct annular tautomers that differ in their electronic distribution, hydrogen bonding capabilities, and steric profiles.[2] For the parent 1,2,4-triazole, an equilibrium exists between the 1H- and 4H-tautomers, with numerous studies indicating the 1H form is generally more stable.[3][4]
The introduction of substituents dramatically influences the energetic landscape of this equilibrium.[5] Phenyl groups, with their combined steric bulk and electronic effects (both inductive and resonance), can significantly shift the preference for one tautomer over another. Understanding this interplay is critical, as the predominant tautomeric form of a drug molecule dictates its interactions with biological targets, physicochemical properties, and metabolic fate.
Clarification on the Subject Molecule
The nomenclature "this compound" is structurally unambiguous but describes a molecule where the key nitrogen atoms for prototropic tautomerism (N1, N2, and N4) are substituted. Specifically, if phenyl groups occupy the N2 and N4 positions, no mobile proton is available on the heterocyclic ring to participate in tautomeric exchange. Therefore, this guide will use the illustrative example of 3,5-diphenyl-1,2,4-triazole to explore the core scientific principles of tautomerism within a triphenyl-substituted triazole framework.
Tautomeric Landscape of 3,5-Diphenyl-1,2,4-Triazole
For C-substituted 1,2,4-triazoles like 3,5-diphenyl-1,2,4-triazole, three primary annular tautomers are possible: 1H, 2H, and 4H. The equilibrium between these forms is governed by their relative thermodynamic stabilities, which are influenced by factors such as intramolecular interactions, solvent polarity, and physical state.[1]
Figure 1: Tautomeric equilibrium in 3,5-diphenyl-1,2,4-triazole.
The phenyl substituents at positions C3 and C5 exert significant steric and electronic influence. The relative stability of the tautomers is often a delicate balance:
-
1H- and 2H-Tautomers: In these forms, the mobile proton is adjacent to a carbon atom bearing a phenyl group. The stability can be influenced by the electronic nature of the substituents.[5]
-
4H-Tautomer: This form is often less stable in unsubstituted 1,2,4-triazoles.[2] However, the symmetric substitution pattern in the 3,5-diphenyl derivative could modulate its stability through resonance effects.
Computational Analysis of Tautomer Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers.[5][6] By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict their equilibrium populations in the gas phase or in solution using continuum solvation models.
Table 1: Theoretical Relative Energies of 3-Amino-1,2,4-Triazole Tautomers (Illustrative Example)
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Polar Solvent |
| 1H-Tautomer | 0.00 (Reference) | +0.5 |
| 2H-Tautomer | +1.2 | 0.00 (Reference) |
| 4H-Tautomer | +8.5 | +7.0 |
| Note: Data is illustrative, based on trends observed for substituted triazoles like 3-amino-1,2,4-triazole, where polar solvents can alter the stability order.[6] Actual values for 3,5-diphenyl-1,2,4-triazole require specific calculations. |
These calculations show that while one tautomer may be most stable in the gas phase, a polar solvent can stabilize a different tautomer, often one with a larger dipole moment.[2][6]
Experimental Characterization and Protocols
A multi-faceted analytical approach is required to unambiguously identify the predominant tautomeric form and study the equilibrium dynamics.
Figure 2: Experimental workflow for tautomer investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomeric equilibria in solution, as the chemical shifts of ring atoms are highly sensitive to the proton's location.[7][8]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of purified 3,5-diphenyl-1,2,4-triazole in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is often chosen for its ability to dissolve a wide range of compounds and for its hydrogen-bond accepting nature, which can help resolve N-H proton signals.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The N-H proton will typically appear as a broad singlet at a downfield chemical shift (>10 ppm). The chemical shifts and coupling patterns of the phenyl protons can also provide structural clues.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly diagnostic. Symmetry in the molecule (as in the 4H tautomer) would result in a single signal for C3 and C5, whereas asymmetry (in 1H and 2H tautomers) would lead to two distinct signals.
-
Data Analysis: Compare the observed chemical shifts with values predicted by DFT calculations for each potential tautomer to assign the predominant form in solution.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about vibrational modes and is especially useful for identifying functional groups. The N-H stretching frequency is a key diagnostic feature for tautomerism.[3][9]
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. This method examines the compound in a solid-state environment.
-
Spectrum Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis:
-
N-H Stretch: Look for a broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of a hydrogen-bonded N-H group. The exact position can vary between tautomers.[10]
-
Ring Vibrations: The "fingerprint" region (1600-1000 cm⁻¹) contains C=N and N=N stretching vibrations. These patterns are unique to each tautomeric form and can be compared with computationally predicted spectra for definitive assignment.[3][11]
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive, unambiguous structure of the molecule in the solid state, directly revealing the location of the mobile proton and confirming the predominant tautomer.[12][13]
Synthesis of a Tautomeric Triazole System
The synthesis of 3,4,5-trisubstituted-1,2,4-triazoles can be achieved via the oxidative cyclization of amidrazones with aldehydes.[14]
Protocol for Synthesis of 3,4,5-Triphenyl-4H-1,2,4-triazole: Disclaimer: This protocol is for an N-substituted, non-tautomerizing analogue but illustrates a common synthetic methodology for creating the core triphenyl-triazole scaffold.
-
Reactant Mixture: Combine N-phenyl-benzamidrazone (1.0 eq), benzaldehyde (1.0 eq), and ceric ammonium nitrate (CAN, 5 mol%) in polyethylene glycol (PEG-300).[15]
-
Reaction: Heat the mixture at 80 °C for 1 hour, monitoring completion by Thin Layer Chromatography (TLC).
-
Workup: After cooling, extract the product into diethyl ether. Wash the organic layer with water and aqueous sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude residue using silica gel column chromatography.
Conclusion
The tautomerism of 1,2,4-triazoles is a complex phenomenon of paramount importance in medicinal chemistry and materials science. While a fully N-substituted derivative like 2,4,5-triphenyl-1,2,4-triazole is locked in a single form, the principles of tautomerism are vividly illustrated in analogous compounds such as 3,5-diphenyl-1,2,4-triazole. Its tautomeric equilibrium is dictated by the subtle interplay of steric and electronic effects from the phenyl substituents and can be modulated by the surrounding environment. A synergistic approach, combining high-level computational modeling with rigorous spectroscopic (NMR, IR) and crystallographic analysis, is essential for a complete understanding of this dynamic behavior. These insights are crucial for predicting molecular properties and designing next-generation therapeutics and functional materials based on the versatile 1,2,4-triazole scaffold.
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electronic properties of 2,4,5-triphenyl-3H-1,2,4-triazole
An In-Depth Technical Guide to the Electronic Properties of 2,4,5-Triphenyl-3H-1,2,4-Triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic characteristics and biological activity.[1][2] This guide provides a comprehensive technical overview of the electronic properties of a specific derivative, this compound. By integrating theoretical insights from computational chemistry with established experimental protocols, this document serves as a vital resource for professionals engaged in the research and development of novel therapeutics and functional materials. We will explore the synthesis, theoretical electronic structure, electrochemical behavior, and photophysical properties of this compound, offering both foundational knowledge and practical methodologies for its investigation.
Introduction: The Significance of the Triazole Core
The five-membered aromatic ring of 1,2,4-triazole, containing three nitrogen atoms, imparts a unique set of electronic properties to its derivatives.[3] These properties, including electron-accepting capabilities, thermal stability, and specific molecular orbital configurations, are central to their diverse applications.[4][5] In drug design, the triazole nucleus is a key pharmacophore in a range of successful therapeutic agents, including antifungal and anticancer drugs.[1][6] Its ability to engage in hydrogen bonding and its metabolic stability are highly desirable features.[1] In materials science, triazole derivatives are investigated for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic applications due to their luminescent properties.[4][7][8]
This guide focuses on this compound, a derivative where the triazole core is substituted with three phenyl groups. These substituents are expected to significantly influence the electronic structure and, consequently, the material's properties through extended π-conjugation. Understanding these electronic characteristics is paramount for predicting molecular interactions, reaction mechanisms, and the potential for charge transport, which are critical for both biological activity and performance in electronic devices.
Synthesis of the this compound Scaffold
The synthesis of substituted 1,2,4-triazoles can be achieved through several established methods.[3] A common and effective approach involves the cyclization of appropriate precursors. For this compound, a plausible synthetic route is the reaction of N-phenylbenzimidoyl chloride with benzohydrazide, followed by cyclization.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis
-
Preparation of the Intermediate Adduct:
-
In a round-bottom flask, dissolve benzohydrazide in a suitable anhydrous solvent such as pyridine.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of N-phenylbenzimidoyl chloride to the solution with constant stirring.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The resulting intermediate can be isolated by precipitation with water and filtration.
-
-
Cyclization to Form the Triazole Ring:
-
The isolated intermediate is heated in a high-boiling point solvent, such as ortho-dichlorobenzene, or heated neat under vacuum.
-
The cyclization process involves the elimination of a water molecule.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
-
Characterization:
Theoretical Electronic Structure: Insights from Computational Chemistry
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior.[15]
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
For triazole derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient triazole ring.[15] In this compound, the phenyl rings will likely contribute significantly to the HOMO, while the triazole core will be a major component of the LUMO.
Caption: Conceptual diagram of HOMO and LUMO energy levels.
Energy Gap and Chemical Reactivity
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.[14] A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. DFT calculations on similar triazole derivatives can provide an estimate for this value.
Table 1: Calculated Electronic Properties of Related Triazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 4,5-diphenyl-4H-1,2,4-triazole derivative | -6.01 | -1.23 | 4.78 | [13] |
| 3,5-diamino-1,2,4-triazole | - | - | -0.1785 a.u. (approx. 4.86 eV) | [15] |
| Substituted 1,2,3-triazoles | Varies | Varies | Varies | [11] |
Note: The values are highly dependent on the specific substituents and the computational methods used.
Protocol for DFT Calculations
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a common choice.[11][13]
-
Basis Set: A basis set such as 6-31G(d,p) or larger is recommended for accurate results.[11][13]
-
Procedure:
-
Construct the 3D structure of this compound.
-
Perform a geometry optimization to find the lowest energy conformation.
-
Conduct a frequency calculation to confirm that the optimized structure is a true minimum.
-
Calculate the molecular orbitals to obtain HOMO and LUMO energies.
-
Visualize the HOMO and LUMO distributions.
-
Electrochemical Properties and Analysis
Cyclic voltammetry (CV) is a primary technique for investigating the redox properties of molecules.[16][17] It provides information on the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively.
Expected Electrochemical Behavior
Based on studies of other triazole derivatives, the oxidation of this compound is expected to be an irreversible process, likely involving the phenyl groups.[16] The triazole ring itself is generally difficult to reduce. The exact potentials will depend on the solvent and electrolyte used.
Caption: Schematic of a typical cyclic voltammetry setup.
Detailed Experimental Protocol: Cyclic Voltammetry
-
Instrumentation: A standard three-electrode potentiostat.
-
Electrodes:
-
Working Electrode: Glassy carbon electrode (GCE).[16]
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Solution Preparation:
-
Dissolve a known concentration of this compound in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the experiment.
-
-
Measurement:
-
Polish the working electrode before each measurement.
-
Scan the potential over a suitable range to observe the oxidation and reduction peaks.
-
Vary the scan rate to investigate the nature of the electrochemical processes (e.g., diffusion-controlled vs. adsorption-controlled).
-
-
Data Analysis:
-
Determine the peak potentials for any observed redox events.
-
The onset of the oxidation potential can be used to estimate the HOMO energy level using empirical relationships, often with ferrocene as an internal standard.
-
Photophysical Properties
Many triazole derivatives exhibit interesting photophysical properties, including fluorescence, making them candidates for use as luminophores.[4][8][18] The phenyl substituents in this compound are likely to enhance its luminescent properties due to the extended π-conjugated system.
Expected Photophysical Characteristics
-
Absorption: The molecule is expected to absorb in the UV region due to π-π* transitions within the aromatic system.
-
Emission: Upon excitation, it may exhibit fluorescence in the blue region of the spectrum. The quantum yield of fluorescence will depend on the rigidity of the structure and the solvent environment.
-
Solvatochromism: The emission wavelength may shift with solvent polarity, which is a common feature in molecules with charge-transfer character in the excited state.[7]
Detailed Experimental Protocol: Photoluminescence Spectroscopy
-
Instrumentation: A spectrofluorometer.
-
Sample Preparation:
-
Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) to assess solvatochromism.
-
The concentration should be low enough to avoid inner filter effects.
-
-
Measurement:
-
Measure the UV-Vis absorption spectrum to determine the optimal excitation wavelength (usually the wavelength of maximum absorption).
-
Record the emission spectrum by exciting the sample at this wavelength.
-
Measure the fluorescence quantum yield using a standard reference with a known quantum yield (e.g., quinine sulfate).
-
-
Data Analysis:
-
Determine the wavelengths of maximum absorption and emission.
-
Calculate the Stokes shift (the difference in wavelength between the absorption and emission maxima).
-
Plot the emission peak position against solvent polarity parameters to analyze solvatochromism.
-
Implications for Research and Drug Development
The are intrinsically linked to its potential applications:
-
In Drug Development: The HOMO and LUMO energies, along with the molecular electrostatic potential, can predict how the molecule will interact with biological targets such as enzymes and receptors.[12] A high electron affinity (low LUMO energy) might suggest a role in redox-mediated biological processes.
-
In Materials Science: A suitable HOMO-LUMO gap and high fluorescence quantum yield are essential for applications in OLEDs.[4] The electrochemical stability, as determined by CV, is also a critical factor for the longevity of electronic devices.
Conclusion
While direct experimental data for this compound is limited, a comprehensive understanding of its electronic properties can be built upon the wealth of knowledge available for the broader class of 1,2,4-triazole derivatives. This guide has outlined the key theoretical and experimental approaches to characterizing this promising molecule. By combining computational predictions with rigorous experimental validation, researchers can unlock the full potential of this compound in both medicine and materials science.
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theoretical and computational studies of 2,4,5-triphenyl-3H-1,2,4-triazole
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2,4,5-Triphenyl-3H-1,2,4-Triazole
Executive Summary: The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and potential in optoelectronics.[1][2][3] This guide presents a comprehensive technical overview of the theoretical and computational methodologies employed to investigate the structural, spectroscopic, electronic, and biological properties of a specific derivative, this compound. By integrating Density Functional Theory (DFT) calculations, spectral analysis, and molecular docking simulations, we provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the behavior of this and related heterocyclic compounds. This document elucidates the causality behind computational choices, details validated protocols, and visualizes complex data and workflows to bridge the gap between theoretical calculations and practical applications.
Introduction: The Significance of the 1,2,4-Triazole Core
The five-membered aromatic ring containing three nitrogen atoms, known as 1,2,4-triazole, is a privileged structure in drug design.[4] Its derivatives are known to exhibit a remarkable range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antioxidant properties.[1][2][3][5] This versatility stems from the triazole ring's unique electronic properties and its ability to act as a stable scaffold for various functional groups, participating in hydrogen bonding and other key interactions with biological targets.
The subject of this guide, this compound, incorporates three phenyl rings, which significantly influence its steric and electronic profile. Understanding these properties at a molecular level is crucial for rational drug design and the development of novel materials. Computational chemistry provides an indispensable toolkit for this purpose, offering insights that are often difficult or impossible to obtain through experimental means alone. This guide focuses on the application of these computational tools to build a detailed molecular portrait of this compound.
Synthesis and Spectroscopic Characterization: A Combined Experimental and Theoretical Approach
While this guide focuses on computational studies, a brief overview of the synthesis and experimental characterization provides essential context. The synthesis of 1,2,4-triazole derivatives is well-established, often involving the cyclization of intermediates like thiosemicarbazides or the reaction of hydrazides with various reagents.[6][7][8] Following synthesis, spectroscopic techniques are paramount for structural confirmation. Computational spectroscopy serves as a powerful complementary tool to aid in the interpretation of experimental data.
FT-IR Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, key vibrational modes include N-H stretching, aromatic C-H stretching, C=N stretching within the triazole ring, and C=C stretching in the phenyl rings.[9]
Theoretical Protocol for Vibrational Frequency Calculation:
-
Geometry Optimization: The molecular geometry is first optimized to its lowest energy state using a DFT method, typically B3LYP with a basis set like 6-31G(d,p).[10]
-
Frequency Calculation: A frequency analysis is performed on the optimized structure using the same level of theory. This calculates the harmonic vibrational frequencies.
-
Scaling: The calculated frequencies are systematically higher than experimental values due to the harmonic approximation. Therefore, they are multiplied by a scaling factor (typically ~0.96 for B3LYP) to improve agreement with experimental data.[11]
-
Visualization: The calculated vibrational modes are visualized to confirm the assignment of specific peaks in the experimental spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. For the title compound, distinct signals are expected for the protons on the three phenyl rings and the N-H proton of the triazole ring.[12][13]
Theoretical Protocol for NMR Chemical Shift Calculation:
-
Geometry Optimization: An accurate optimized geometry is obtained as described above.
-
GIAO Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors.[14] This is typically done at the B3LYP/6-311++G(d,p) level of theory.
-
Referencing: The calculated shielding values are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as Tetramethylsilane (TMS), using the equation: δ_sample = σ_TMS - σ_sample.
Quantum Chemical Investigations via Density Functional Theory (DFT)
DFT is a workhorse of modern computational chemistry, offering a favorable balance of accuracy and computational cost for studying the electronic structure of molecules.[10][15]
Computational Methodology
The choice of functional and basis set is critical for obtaining reliable results. The B3LYP hybrid functional is widely used as it incorporates a portion of the exact Hartree-Fock exchange, providing a good description of molecular systems.[16] The 6-311++G(d,p) basis set is often chosen for its robustness; it includes polarization functions (d,p) to describe the shape of electron clouds accurately and diffuse functions (++) to model regions of space far from the nuclei, which is important for anions and weak interactions.[14][17]
Caption: Visualization of the HOMO-LUMO energy gap (ΔE).
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying reactive sites. [18]* Red Regions: Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack. In triazoles, these are typically located around the nitrogen atoms. [19][20]* Blue Regions: Indicate positive electrostatic potential, electron-deficient. These are sites for nucleophilic attack. In the title compound, these are expected around the N-H proton. [17]* Green Regions: Indicate neutral potential.
Prediction of Advanced Properties
Non-Linear Optical (NLO) Properties
Organic molecules with large π-conjugated systems and significant charge separation can exhibit NLO properties, making them candidates for applications in optical communications and data storage. [2]DFT calculations can reliably predict key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). [11][21]A large β value is indicative of a strong NLO response. [22]The presence of electron-donating (N-H) and electron-accepting (triazole ring) moieties connected by the phenyl π-systems suggests that this compound could possess notable NLO properties.
Molecular Docking Studies
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein receptor). [1][23]Given that many 1,2,4-triazole derivatives show potent anticancer activity, docking studies can provide crucial insights into their mechanism of action. [1]For example, letrozole and anastrozole are triazole-based drugs that inhibit the aromatase enzyme. [1]A docking study of this compound against aromatase could predict its potential as an inhibitor.
Protocol for Molecular Docking using AutoDock:
-
Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., human aromatase) from the Protein Data Bank (PDB). Remove water molecules, add polar hydrogens, and compute Gasteiger charges.
-
Ligand Preparation: The 3D structure of the ligand (this compound) is generated and energy-minimized using DFT or a force field. Torsional degrees of freedom are defined.
-
Grid Box Definition: A 3D grid box is centered on the active site of the receptor, encompassing the region where the ligand is expected to bind.
-
Docking Simulation: A genetic algorithm (or similar) is used to explore various conformations and orientations of the ligand within the grid box, calculating the binding energy for each pose.
-
Analysis: The results are clustered and ranked by binding energy. The pose with the lowest binding energy is considered the most favorable. Key interactions, such as hydrogen bonds and hydrophobic contacts, are analyzed to understand the binding mode.
Caption: A simplified workflow for a molecular docking simulation.
Conclusion
Theoretical and computational studies provide a powerful, predictive, and cost-effective framework for the in-depth analysis of complex organic molecules like this compound. Through the application of DFT, researchers can reliably determine optimized geometries, simulate spectroscopic data, and calculate electronic properties that govern reactivity and stability. Advanced calculations can further predict NLO properties and potential therapeutic applications through molecular docking. This guide has outlined the core methodologies and rationale behind these computational techniques, offering a validated roadmap for scientists working to unlock the full potential of the 1,2,4-triazole scaffold in drug discovery and materials science.
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- Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. Journal of Molecular Modeling.
- PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED C
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
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Crystal structure analysis of methanone. IUCrData.
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Electronic structure, hydrogen bonding and spectroscopic profile of a new 1,2,4-triazole-5(4H)-thione derivative: A combined experimental and theoretical (DFT) analysis. Journal of Molecular Structure. [Link]
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Methodological & Application
one-pot synthesis of 2,4,5-triphenyl-3H-1,2,4-triazole derivatives
Yields are representative and based on values reported in the literature for similar transformations. [3][4]
Discussion: Synthesis of the 2,4,5-Triphenyl-3H-1,2,4-Triazole Tautomer
The user's query specifically mentioned the This compound isomer. This structure represents a specific tautomer with a unique substitution pattern (phenyl groups at N2, N4, and C5). While the protocol described above is robust for the 1,3,5-isomer, achieving the 2,4,5-substitution pattern in a one-pot reaction requires a different combination of synthons and is less commonly documented.
-
Synthetic Challenge: A one-pot synthesis for this target would likely require a multi-component reaction between precursors that can assemble in the required C-N-N-C-N sequence. For example, a hypothetical reaction could involve the condensation of benzil monohydrazone (providing the C5-Ph and N1-N2 fragment), an aniline (providing the N4-Ph), and a one-carbon source.
-
Alternative Pathways: More commonly, such specific isomers are constructed through multi-step syntheses where the core ring is formed first and then substituted (e.g., via N-arylation reactions). Developing a novel one-pot protocol for this specific target remains an area of academic and industrial interest.
The protocols and principles outlined in this guide provide the foundational knowledge for researchers to synthesize a broad library of tri-substituted 1,2,4-triazoles and serve as a starting point for developing bespoke methodologies for more complex or unusual substitution patterns.
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[Synthesis of New 2, 4, 5-Triphenyl Imidazole Derivatives Derived from Benzoin and Studying their Biological Activity] . Journal of Global Pharma Technology. Available at: [Link]
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[PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST] . Rasayan Journal of Chemistry. Available at: [Link]
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[One-Pot Synthesis of 2,4,5-Triphenyl Imidazoles from 1,2-Diols as Key Reagents] . Journal of the Chinese Chemical Society. Available at: [Link]
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[Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents] . Science Alert. Available at: [Link]
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[One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones] . The Journal of Organic Chemistry. Available at: [Link]
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[Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt] . Organic Chemistry Portal. Available at: [Link]
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[A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles] . National Institutes of Health. Available at: [Link]
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[One‐pot, three‐component protocol for the synthesis 2,4,5‐triphenyl imidazole] . ResearchGate. Available at: [Link]
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[synthesis of 1,2,4 triazole compounds] . ISRES. Available at: [Link]
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[One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles] . National Institutes of Health. Available at: [Link]
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[Synthesis of 1H-1,2,4-triazoles] . Organic Chemistry Portal. Available at: [Link]
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[Synthesis methods of 1,2,3-/1,2,4-triazoles: A review] . National Institutes of Health. Available at: [Link]
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[A review on methods of synthesis of 1,2,4-triazole derivatives] . SciSpace. Available at: [Link]
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[Synthesis of New 2, 4, 5-Triphenyl Imidazole Derivatives Derived from Benzoin and Studying their Biological Activity] . Journal of Global Pharma Technology. Available at: [Link]
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[Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents] . National Institutes of Health. Available at: [Link]
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[Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives] . ResearchGate. Available at: [Link]
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[Synthesis Of 2, 4, 5 -Triphenyl Imidazole] . IJCRT.org. Available at: [Link]
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[1,2,4-triazoles: Synthetic strategies and pharmacological] . ResearchGate. Available at: [Link]
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[Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine] . The Journal of Organic Chemistry. Available at: [Link]
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[Synthesis of Triazole derivative: [4-(benzylideneamino)-5-phenyl -4H-1,2,4 – triazole-3-thiol]] . ResearchGate. Available at: [Link]
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Application Note: Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1,2,4-triazole
Abstract
This application note provides a comprehensive guide to the rapid and efficient synthesis of 2,4,5-triphenyl-1,2,4-triazole utilizing Microwave-Assisted Organic Synthesis (MAOS). The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1][2] Traditional synthetic methods often require prolonged reaction times, high temperatures, and can result in modest yields.[2][3] Microwave-assisted synthesis presents a green and sustainable alternative, dramatically accelerating reaction rates, improving yields, and often reducing the need for hazardous solvents.[4][5][6] This document details a robust, one-pot protocol adapted from established methodologies for synthesizing trisubstituted 1,2,4-triazoles, providing researchers with a reliable and scalable method for accessing this important molecular framework.[7]
Introduction: The Power of Microwave Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[8] Unlike conventional heating which relies on slow conduction, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[6][9] This direct, volumetric heating leads to a rapid and uniform increase in temperature, resulting in several key advantages:
-
Accelerated Reaction Rates: Chemical transformations can be completed in minutes rather than hours.[8][9][10]
-
Enhanced Chemical Yields: Rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher purity.[5][8]
-
Improved Energy Efficiency: By heating only the reactants and solvent, microwave synthesis significantly reduces energy consumption compared to conventional methods.[4][9]
-
Alignment with Green Chemistry: MAOS often allows for solvent-free reactions or the use of less solvent, minimizing chemical waste and environmental impact.[5][6]
This protocol leverages these benefits to construct the 2,4,5-triphenyl-1,2,4-triazole ring system, a valuable building block for drug discovery and materials science.
Reaction Principle and Strategy
The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be efficiently achieved through a one-pot, microwave-induced cyclodehydration of intermediates formed from hydrazides and activated amides.[7] This protocol adapts this principle for the target molecule. The overall transformation involves the condensation of benzohydrazide with an activated N-phenylbenzamide derivative, followed by a microwave-promoted intramolecular cyclization and dehydration to yield the stable aromatic triazole ring.
Figure 1: Conceptual overview of the one-pot synthesis strategy.
Materials and Experimental Protocol
3.1. Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| N-Phenylbenzamide | ≥98% | Standard Supplier | |
| Benzohydrazide | ≥98% | Standard Supplier | |
| Triflic Anhydride ((CF₃SO₂)₂O) | Synthesis Grade | Standard Supplier | Highly corrosive, handle with care. |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | |
| Pyridine | Anhydrous | Standard Supplier | |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Supplier | For drying. |
| Equipment | |||
| Monomode Microwave Reactor | CEM, Biotage, etc. | With temperature and pressure sensors. | |
| 10 mL Microwave Reaction Vessel | With magnetic stir bar. | ||
| Standard Glassware | Round-bottom flask, separatory funnel. | ||
| Rotary Evaporator | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
3.2. Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a clean, dry 10 mL microwave reaction vessel equipped with a magnetic stir bar, add N-phenylbenzamide (1.0 mmol, 197.2 mg) and anhydrous dichloromethane (4 mL).
-
Amide Activation: Cool the solution to 0 °C in an ice bath. Slowly add anhydrous pyridine (1.2 mmol, 97 µL) followed by the dropwise addition of triflic anhydride (1.1 mmol, 185 µL).
-
Scientist's Note: Triflic anhydride is a powerful electrophile that activates the amide carbonyl group, making it susceptible to nucleophilic attack. Pyridine acts as a non-nucleophilic base to neutralize the triflic acid byproduct. This activation step is critical for the subsequent reaction with the hydrazide.[7]
-
-
Hydrazide Addition: Stir the mixture at 0 °C for 15 minutes. Add benzohydrazide (1.2 mmol, 163.4 mg) in one portion.
-
Microwave Irradiation: Seal the reaction vessel securely. Place it in the cavity of the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes . The pressure should be monitored and should not exceed 15 bar.
-
Scientist's Note: Microwave heating provides rapid and uniform energy transfer to the polar intermediates, efficiently driving the cyclodehydration step, which is often the rate-limiting step in conventional heating.[6][10] This drastic reduction in reaction time from hours to minutes minimizes byproduct formation.[10]
-
-
Reaction Quenching and Workup: After the reaction is complete, cool the vessel to room temperature using compressed air. Carefully unseal the vessel and transfer the contents to a separatory funnel.
-
Extraction: Dilute the reaction mixture with dichloromethane (15 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Scientist's Note: The NaHCO₃ wash is essential to neutralize any remaining acidic species from the activation step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to afford the pure 2,4,5-triphenyl-1,2,4-triazole.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for microwave synthesis.
Expected Results and Characterization
| Parameter | Expected Result | Purpose |
| Yield | 75-90% | To assess reaction efficiency. |
| Physical Appearance | White to off-white crystalline solid | Preliminary product identification. |
| Melting Point | Literature-specific value | Purity assessment. |
| ¹H NMR | Aromatic protons in the δ 7.0-8.5 ppm range | Structural confirmation. |
| ¹³C NMR | Signals corresponding to aromatic carbons and triazole ring carbons | Confirms carbon framework. |
| FT-IR (cm⁻¹) | Absence of C=O and N-H stretches from starting materials | Confirms cyclization. |
| HRMS | Calculated vs. Found m/z | Confirms molecular formula and identity. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete activation. 2. Reagents not anhydrous. 3. Microwave temperature too low. | 1. Ensure fresh triflic anhydride is used. 2. Use anhydrous solvents and dry glassware. 3. Increase microwave temperature in 10°C increments. |
| Incomplete Reaction | 1. Insufficient irradiation time. 2. Poor stirring. | 1. Increase reaction time in 5-minute intervals. 2. Ensure the magnetic stir bar is spinning effectively. |
| Multiple Byproducts | 1. Microwave temperature too high. 2. Prolonged reaction time. | 1. Decrease microwave temperature. 2. Monitor reaction by TLC to avoid over-exposure. |
Conclusion
This application note details an efficient, rapid, and high-yielding protocol for the synthesis of 2,4,5-triphenyl-1,2,4-triazole using microwave irradiation. The method significantly reduces reaction times compared to conventional heating, aligning with the principles of green and sustainable chemistry.[4][6] This protocol provides a reliable platform for researchers and drug development professionals to access valuable triazole-based scaffolds for further investigation.
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The Vanguard of Sustainable Chemistry: Green Synthesis Protocols for 2,4,5-Triphenyl-3H-1,2,4-Triazole
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the green synthesis of 2,4,5-triphenyl-3H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Moving beyond traditional synthetic routes, which are often encumbered by hazardous reagents and substantial waste generation, we delve into innovative, environmentally benign protocols. These methodologies leverage alternative energy sources, greener solvents, and efficient catalytic systems, aligning with the core principles of sustainable chemistry.
The Imperative for Greener Triazole Synthesis
The 1,2,4-triazole scaffold is a privileged structure in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2,4,5-triphenyl substituted variant, in particular, serves as a crucial building block for more complex molecules. However, conventional synthetic methods often fall short of modern environmental standards. The adoption of green chemistry principles is not merely an ethical choice but a scientific and economic necessity, paving the way for more efficient, safer, and cost-effective chemical production.
Core Principles of Green Synthesis Explored
The protocols detailed herein are grounded in the foundational principles of green chemistry:
-
Waste Prevention: Designing syntheses to minimize waste production.
-
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
-
Use of Less Hazardous Chemical Syntheses: Employing substances that possess little or no toxicity to human health and the environment.
-
Designing Safer Chemicals: Creating products that are effective yet have minimal toxicity.
-
Safer Solvents and Auxiliaries: Reducing or eliminating the use of auxiliary substances like solvents.
-
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
-
Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting.
-
Reduce Derivatives: Minimizing or avoiding unnecessary derivatization.
-
Catalysis: Using catalytic reagents in preference to stoichiometric reagents.
-
Design for Degradation: Designing chemical products that break down into innocuous substances after use.
-
Real-time Analysis for Pollution Prevention: Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances.
-
Inherently Safer Chemistry for Accident Prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.
Green Synthetic Pathways to this compound
The synthesis of 3,4,5-triphenyl-1,2,4-triazole, a tautomer of the target molecule, typically proceeds through the cyclization of N-phenylbenzimidic acid hydrazide (a benzamidrazone) with a suitable one-carbon synthon, such as benzaldehyde. We present here several green adaptations of this approach.
Protocol 1: Ceric Ammonium Nitrate Catalyzed Synthesis in a Green Solvent
This protocol utilizes polyethylene glycol (PEG) as a recyclable and biodegradable solvent and ceric ammonium nitrate (CAN) as an efficient and relatively benign catalyst.[1]
Reaction Scheme:
Reaction scheme for the synthesis of 3,4,5-triphenyl-4H-1,2,4-triazole.
Materials:
-
N-phenylbenzimidic acid, hydrazide (1.00 g, 4.7 mmol)
-
Benzaldehyde (0.50 g, 4.7 mmol)
-
Polyethylene glycol (PEG-300) (5 mL)
-
Ceric Ammonium Nitrate (CAN) (5 mol%)
-
Diethyl ether (Et2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
In a round-bottom flask, combine N-phenylbenzimidic acid, hydrazide (1.00 g, 4.7 mmol), benzaldehyde (0.50 g, 4.7 mmol), and PEG-300 (5 mL).
-
Add ceric ammonium nitrate (5 mol%) to the mixture.
-
Heat the reaction mixture at 80 °C for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 30 mL) and saturated aqueous NaHCO3 solution (2 x 30 mL).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:1) as the eluent to afford the pure 3,4,5-triphenyl-4H-1,2,4-triazole.
Advantages of this Protocol:
-
Green Solvent: PEG is a non-toxic, biodegradable, and recyclable solvent.
-
Mild Conditions: The reaction proceeds at a relatively low temperature.
-
High Efficiency: The reaction is completed in a short time with good yield.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation offers a significant advantage in terms of reduced reaction times and energy consumption.[2][3][4][5] This protocol adapts the classical Pellizzari reaction, which involves the condensation of a hydrazide with an amide.
Conceptual Workflow:
Workflow for microwave-assisted synthesis.
Materials:
-
Benzohydrazide
-
N-Phenylbenzamide
-
p-Toluenesulfonic acid (PTSA) (catalytic amount, optional)
-
Ethanol for recrystallization
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix equimolar amounts of benzohydrazide and N-phenylbenzamide.
-
Add a catalytic amount of p-toluenesulfonic acid (optional, can promote the reaction).
-
Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 150-200 °C) for a short duration (typically 5-15 minutes). The optimal conditions should be determined empirically.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add a small amount of water to the solidified mass and triturate to break it up.
-
Filter the solid product and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure 3,4,5-triphenyl-1,2,4-triazole.
Advantages of this Protocol:
-
Solvent-Free: Eliminates the need for a solvent, reducing waste and environmental impact.
-
Energy Efficient: Microwave heating is rapid and localized, leading to significant energy savings.
-
Rapid Synthesis: Dramatically reduces reaction times from hours to minutes.
Protocol 3: Ultrasound-Assisted Synthesis
Ultrasound irradiation provides an alternative energy source that can promote reactions through acoustic cavitation.[6][7][8][9][10] This method can often be performed at lower temperatures than conventional heating.
Experimental Setup:
A typical setup for ultrasound-assisted synthesis.
Materials:
-
N-phenylbenzimidic acid, hydrazide
-
Benzaldehyde
-
A suitable green solvent (e.g., ethanol, water, or a deep eutectic solvent)
-
A phase-transfer catalyst (e.g., benzyl triethyl ammonium chloride, BTEAC), if necessary for biphasic systems.
Procedure:
-
In a reaction flask, dissolve or suspend equimolar amounts of N-phenylbenzimidic acid, hydrazide and benzaldehyde in a suitable green solvent.
-
If the system is biphasic, add a catalytic amount of a phase-transfer catalyst.
-
Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Sonicate the mixture at a specific frequency (e.g., 20-40 kHz) and temperature (can be room temperature or slightly elevated) for a period of 30 minutes to a few hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform a standard work-up procedure, which may involve extraction, filtration, and recrystallization from a green solvent.
Advantages of this Protocol:
-
Enhanced Reaction Rates: Ultrasound can significantly accelerate reaction rates.
-
Milder Conditions: Often allows for reactions to be conducted at lower temperatures.
-
Improved Yields: Can lead to higher product yields compared to silent reactions.
Comparative Analysis of Green Synthesis Protocols
| Parameter | Protocol 1: CAN/PEG | Protocol 2: Microwave (Solvent-Free) | Protocol 3: Ultrasound-Assisted |
| Energy Source | Conventional Heating | Microwave Irradiation | Ultrasound Irradiation |
| Solvent | Polyethylene Glycol (PEG) | None | Green Solvents (e.g., Ethanol, Water) |
| Catalyst | Ceric Ammonium Nitrate (CAN) | Optional (e.g., PTSA) | Optional (e.g., Phase-Transfer Catalyst) |
| Reaction Time | ~1 hour | 5-15 minutes | 30 minutes - a few hours |
| Temperature | 80 °C | 150-200 °C | Room Temperature to mild heating |
| Key Advantages | Recyclable solvent, mild conditions | Extremely rapid, no solvent waste | Energy efficient, can be run at low temps |
| Potential Drawbacks | Requires catalyst and solvent | Requires specialized equipment | Reaction times can be longer than microwave |
Conclusion and Future Perspectives
The green synthesis of this compound is not only feasible but also offers significant advantages over traditional methods. By embracing alternative energy sources like microwave and ultrasound, and utilizing greener solvents and catalysts, the environmental footprint of synthesizing this important heterocyclic compound can be drastically reduced. Future research should focus on the development of one-pot, multi-component reactions under green conditions to further enhance the efficiency and sustainability of 1,2,4-triazole synthesis. The exploration of biocatalysis and the use of renewable starting materials will also be pivotal in the ongoing evolution of green chemistry in pharmaceutical and materials science.
References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. MDPI. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]
-
Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Derivatives. ResearchGate. Available at: [Link]
-
Ultrasound-assisted efficient synthesis of polyfunctional 1,2,4-triazoles as novel antibacterial and antioxidant agents. ResearchGate. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]
-
Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
-
Ultrasonic-assisted synthesis of 1,4-disubstituted 1,2,3-triazoles via various terminal acetylenes and azide and their quorum sensing inhibition. ResearchGate. Available at: [Link]
-
Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega. Available at: [Link]
-
Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate. Available at: [Link]
-
Synthesis and mechanism of 3,4,5-trisubstituted-1,2,4-triazoles. ResearchGate. Available at: [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. SpringerLink. Available at: [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. Available at: [Link]
-
Microwave-assisted synthesis of some 1,2,4-triazol-5-one derivatives. ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. Available at: [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
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- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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Application Notes and Protocols for Utilizing 2,4,5-Triphenyl-3H-1,2,4-triazole as an Electron Transport Material in OLEDs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the synthesis, characterization, and implementation of 2,4,5-triphenyl-3H-1,2,4-triazole and its isomers as effective electron transport materials (ETMs) in Organic Light-Emitting Diodes (OLEDs). This document is intended to equip researchers with the necessary protocols and technical insights to leverage the advantageous properties of triazole-based compounds for the development of high-performance electronic devices.
Introduction: The Critical Role of Electron Transport Materials in OLEDs
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering superior contrast, color reproduction, and form factor over conventional technologies. The performance of an OLED is intrinsically linked to the balanced injection and transport of charge carriers—holes from the anode and electrons from the cathode—within the organic semiconductor layers. An imbalance in charge carrier mobility, a common issue in many organic materials, can lead to reduced device efficiency and operational stability.
The Electron Transport Layer (ETL) is a crucial component in the OLED architecture, facilitating the efficient injection of electrons from the cathode and their transport to the emissive layer, where they recombine with holes to generate light. An ideal ETM should possess a high electron mobility, appropriate Lowest Unoccupied Molecular Orbital (LUMO) energy level for efficient electron injection, and a high triplet energy to confine excitons within the emissive layer.
Nitrogen-rich heterocyclic compounds, particularly 1,2,4-triazole derivatives, have emerged as a promising class of materials for ETL applications. The presence of multiple nitrogen atoms in the triazole ring leads to a high electron affinity, which is beneficial for electron transport. Among these, triphenyl-substituted 1,2,4-triazoles offer a compelling combination of electronic properties and thermal stability, making them excellent candidates for advanced OLED designs.
Featured Material: 3,4,5-Triphenyl-4H-1,2,4-triazole - A Representative Triphenyl-Triazole for ETL Applications
While the specific isomer this compound is of interest, this guide will focus on the well-characterized and synthetically accessible isomer, 3,4,5-triphenyl-4H-1,2,4-triazole (TPT) , as a representative model for this class of compounds. The principles and protocols outlined herein are broadly applicable to other triphenyl-triazole isomers with minor modifications.
TPT possesses a wide bandgap and a deep Highest Occupied Molecular Orbital (HOMO) level, which contributes to effective hole blocking. Its triazole core provides the necessary electronic characteristics for efficient electron transport.
Key Material Properties:
| Property | Typical Value | Significance in OLEDs |
| HOMO Energy Level | ~ -5.40 eV to -5.56 eV[1] | A deep HOMO level ensures efficient hole blocking, preventing leakage currents and enhancing device efficiency. |
| LUMO Energy Level | ~ -2.16 eV to -2.5 eV[2] | A suitable LUMO level facilitates electron injection from common cathode materials (e.g., Al, LiF/Al). |
| Triplet Energy (ET) | High (can be > 2.7 eV) | A high triplet energy is crucial for preventing the quenching of high-energy excitons in blue and green phosphorescent OLEDs. |
| Thermal Stability (Td) | > 400 °C[1] | High thermal stability is essential for the longevity and reliability of OLED devices, particularly during the vacuum deposition process and device operation. |
Synthesis Protocol: 3,4,5-Triphenyl-4H-1,2,4-triazole
This section details a one-pot synthesis method for 3,4,5-trisubstituted 1,2,4-triazoles, which can be adapted for the synthesis of 3,4,5-triphenyl-4H-1,2,4-triazole. This method offers high yields and utilizes readily available starting materials.[3][4]
Reaction Scheme:
This synthesis involves the condensation of a hydrazide and a secondary amide, followed by microwave-induced cyclodehydration.[3]
Materials and Reagents:
-
Benzohydrazide
-
N-Phenylbenzamide
-
Trifluoroacetic anhydride
-
Microwave reactor
-
Standard laboratory glassware and purification apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine benzohydrazide (1 equivalent) and N-phenylbenzamide (1 equivalent) in a suitable solvent.
-
Activation: Add trifluoroacetic anhydride (2 equivalents) dropwise to the mixture at room temperature.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 3,4,5-triphenyl-4H-1,2,4-triazole.
OLED Device Fabrication Protocol
This protocol describes the fabrication of a multi-layer OLED device using 3,4,5-triphenyl-4H-1,2,4-triazole as the electron transport layer via thermal evaporation in a high-vacuum environment.
Device Architecture Workflow:
Caption: Workflow for OLED device fabrication.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials: Hole Transport Layer (HTL) material (e.g., NPB), Emissive Layer (EML) material (e.g., Alq3), 3,4,5-triphenyl-4H-1,2,4-triazole (ETL), Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (<10-6 Torr)
-
Substrate cleaning supplies (detergent, deionized water, isopropanol, ultrasonic bath)
-
UV-Ozone cleaner
Step-by-Step Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in a cleaning agent (e.g., Hellmanex solution), deionized water, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 10-15 minutes to enhance the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking the vacuum.
-
HTL: Deposit a 40 nm layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) at a rate of 1-2 Å/s.
-
EML: Deposit a 30 nm layer of tris(8-hydroxyquinolinato)aluminum (Alq3).
-
ETL: Deposit a 20 nm layer of 3,4,5-triphenyl-4H-1,2,4-triazole at a rate of 1-2 Å/s.
-
EIL: Deposit a 1 nm layer of Lithium Fluoride (LiF) at a rate of 0.1-0.2 Å/s to lower the electron injection barrier.
-
-
-
Cathode Deposition:
-
Deposit a 100 nm layer of Aluminum (Al) as the cathode at a rate of 2-5 Å/s.
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from atmospheric moisture and oxygen.
-
Material and Device Characterization Protocols
A. Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
Cyclic voltammetry is an essential electrochemical technique to determine the HOMO and LUMO energy levels of the synthesized material.[5]
-
Working Electrode: Glassy carbon or platinum button electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Electrolyte: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Concentration: ~1 mM solution of the 3,4,5-triphenyl-4H-1,2,4-triazole.
-
Internal Standard: Ferrocene/ferrocenium (Fc/Fc+) redox couple for potential calibration.
-
Dissolve the triazole derivative and the supporting electrolyte in the chosen solvent.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Assemble the three-electrode cell and perform the CV scan at a typical scan rate of 50-100 mV/s.
-
Record the oxidation and reduction potentials of the material.
-
Add a small amount of ferrocene to the solution and record its cyclic voltammogram to determine the E1/2 of the Fc/Fc+ couple.
-
Calculate the HOMO and LUMO energy levels using the following equations:
-
EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV
-
ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV
-
B. Current Density-Voltage-Luminance (J-V-L) Characterization
This characterization is fundamental to evaluating the performance of the fabricated OLED device.
-
A programmable source measure unit (e.g., Keithley 2400 series).
-
A calibrated photodiode or a spectroradiometer to measure the light output.
-
A probe station for making electrical contact with the device in a dark, inert environment.
-
Mount the encapsulated OLED device on the probe station.
-
Connect the source measure unit to the anode and cathode of the device.
-
Position the photodetector directly in front of the active pixel area.
-
Apply a forward voltage bias, sweeping from 0 V to a desired maximum voltage (e.g., 10-15 V) in defined steps.
-
At each voltage step, simultaneously record the current flowing through the device and the light output (luminance).
-
Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V). From this data, calculate the current efficiency (cd/A) and external quantum efficiency (EQE, %).
Characterization Workflow:
Caption: Workflow for material and device characterization.
Expected Performance and Data Analysis
OLEDs incorporating 3,4,5-triphenyl-4H-1,2,4-triazole or similar derivatives as the ETL are expected to exhibit good performance. For instance, non-doped blue OLEDs based on 1,2,4-triazole-phenanthroimidazole derivatives have shown maximum external quantum efficiencies of up to 7.3% with negligible efficiency roll-off.[6]
Representative Performance Data for a Triazole-based OLED:
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | 5 - 8% |
| Maximum Luminance | > 5000 cd/m2 |
| Turn-on Voltage | 3 - 5 V |
| Color Coordinates (CIE 1931) | Dependent on the emissive layer |
Conclusion and Future Outlook
The use of this compound and its isomers as electron transport materials in OLEDs presents a promising avenue for the development of efficient and stable devices. The protocols detailed in these application notes provide a solid foundation for researchers to synthesize, characterize, and integrate these materials into their OLED fabrication workflows. The inherent electronic properties of the 1,2,4-triazole core, combined with the thermal stability imparted by the phenyl substituents, make these compounds highly attractive for a range of optoelectronic applications. Further research into modifying the peripheral phenyl groups can lead to even more tailored electronic properties, paving the way for next-generation OLEDs with enhanced performance.
References
- Bechara, R. et al. A general method for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. ISRES.
- ChemicalBook. 3,4,5-TRIPHENYL-1,2,4-TRIAZOLE synthesis. ChemicalBook.
- Cao, W. et al. High-performance non-doped blue OLEDs based on 1,2,4-triazole-phenanthroimidazole derivatives with negligible efficiency roll-off. Journal of Materials Chemistry C, 2021, 9(21), pp. 6873-6879.
- Ossila. Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.
- Ossila. OLED Fabrication | How to make an OLED Device. Ossila.
- Fluxim. Characterization and Simulation of Organic and Perovskite LEDs. Fluxim.
- G
- Cao, W. et al. High-performance non-doped blue OLEDs based on 1,2,4-triazole-phenanthroimidazole derivatives with negligible efficiency roll-off.
- Elgrishi, N. et al. A Practical Beginner's Guide to Cyclic Voltammetry.
- Wang, F. et al. Two novel bipolar hosts based on 1,2,4-triazole derivatives for highly efficient red phosphorescent OLEDs showing a small efficiency roll-off. Unpublished.
- ResearchGate. Density functional study of triazole and thiadiazole systems as electron transporting materials.
- Wang, F. et al. Two novel bipolar hosts based on 1,2,4-triazole derivatives for highly efficient red phosphorescent OLEDs showing a small efficiency roll-off. Unpublished.
- ResearchGate. J-V-L and efficiency characteristics of fabricated OLED devices.
- International Research Journal of Education and Technology. COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE.
Sources
- 1. High-performance non-doped blue OLEDs based on 1,2,4-triazole-phenanthroimidazole derivatives with negligible efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. irjweb.com [irjweb.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nasc.ac.in [nasc.ac.in]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: 2,4,5-Triphenyl-3H-1,2,4-Triazole as a Selective "Turn-Off" Fluorescent Probe for Ferric Ion (Fe³⁺) Detection
Abstract
The detection of heavy and transition metal ions is of paramount importance in environmental monitoring, chemical biology, and pharmaceutical sciences. This application note provides a comprehensive guide to the synthesis, characterization, and application of 2,4,5-triphenyl-3H-1,2,4-triazole as a selective fluorescent probe for the detection of ferric ions (Fe³⁺). The underlying principle of detection is based on a fluorescence quenching mechanism upon selective coordination of the triazole ligand with Fe³⁺. We present detailed protocols for the probe's synthesis, preparation of analytical solutions, fluorescence titration experiments, selectivity studies, and determination of the limit of detection (LOD). This document is intended for researchers and scientists in chemistry, materials science, and drug development who require robust methods for metal ion sensing.
Introduction and Scientific Principle
Fluorescent chemosensors have emerged as powerful tools for ion detection due to their high sensitivity, operational simplicity, and potential for real-time monitoring.[1] The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, known for its thermal stability, synthetic accessibility, and potent coordinating ability with metal ions through its nitrogen atoms.[2] These properties make 1,2,4-triazole derivatives excellent candidates for the development of novel fluorescent probes.
The probe, this compound, is a highly fluorescent compound due to its extended π-conjugated system across the three phenyl rings and the central triazole core. In its free state, the probe exhibits strong fluorescence emission upon excitation. The detection mechanism for Fe³⁺ is predicated on a selective fluorescence quenching process. The nitrogen atoms within the 1,2,4-triazole ring act as a binding site for Fe³⁺. Upon coordination, the paramagnetic nature of the Fe³⁺ ion facilitates an efficient electron or energy transfer process from the excited state of the fluorophore, leading to a non-radiative decay pathway.[3] This interaction effectively "turns off" the fluorescence, and the decrease in emission intensity is proportional to the concentration of Fe³⁺.
Caption: Proposed mechanism for Fe³⁺-induced fluorescence quenching.
Synthesis and Characterization of the Probe
The synthesis of triphenyl-substituted 1,2,4-triazoles can be achieved through several established methods, often involving the cyclization of intermediate compounds.[4] A common and effective route is the oxidative cyclocondensation of a benzamidrazone derivative with an aldehyde.[5]
Synthesis Protocol
-
Step 1: Synthesis of N-Phenylbenzimidic Hydrazide (Benzamidrazone). This intermediate is prepared by reacting benzonitrile with phenylhydrazine.
-
Step 2: Cyclocondensation. A mixture of the benzamidrazone intermediate (1 equivalent) and benzaldehyde (1 equivalent) is heated in a suitable solvent (e.g., polyethylene glycol) with a catalytic amount of an oxidizing agent like ceric ammonium nitrate (CAN).[5]
-
Step 3: Purification. After the reaction is complete (monitored by TLC), the mixture is cooled and extracted with an organic solvent. The crude product is then purified using silica gel column chromatography to yield the pure this compound.
Characterization
The identity and purity of the synthesized probe should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: To confirm the molecular structure. Expected spectra will show aromatic proton and carbon signals corresponding to the three distinct phenyl rings.[2]
-
FT-IR Spectroscopy: To identify functional groups. Characteristic peaks for C=N and aromatic C-H stretching are expected.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₂₀H₁₅N₃, MW: 297.36 g/mol ).
Experimental Protocols for Fe³⁺ Detection
Required Materials and Reagents
-
This compound (Synthesized Probe)
-
Spectroscopic grade solvent (e.g., Acetonitrile or a 1:1 mixture of Acetonitrile/Water)
-
Deionized water
-
Metal salts (e.g., FeCl₃, Cu(NO₃)₂, Pb(NO₃)₂, ZnCl₂, etc.)
-
Volumetric flasks, micropipettes
-
Quartz cuvettes (1 cm path length)
-
Fluorometer
Preparation of Stock Solutions
-
Probe Stock Solution (1 mM): Accurately weigh 2.97 mg of the triazole probe and dissolve it in 10 mL of the chosen spectroscopic solvent. This solution should be stored in the dark to prevent photobleaching.
-
Working Probe Solution (10 µM): Dilute the 1 mM stock solution 100-fold. For example, add 100 µL of the 1 mM stock to a 10 mL volumetric flask and fill to the mark with the solvent.
-
Metal Ion Stock Solutions (10 mM): Prepare stock solutions of various metal salts by dissolving the appropriate amount in deionized water or the chosen solvent.
-
Metal Ion Working Solutions (100 µM): Prepare fresh working solutions by diluting the 10 mM stock solutions.
Protocol 1: Fluorescence Titration of the Probe with Fe³⁺
This protocol determines the probe's response and sensitivity to Fe³⁺.
-
Place 2.0 mL of the 10 µM working probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum. The excitation wavelength should be determined by first running an absorption (UV-Vis) scan and setting the excitation to the absorption maximum (λ_max).
-
Incrementally add small aliquots (e.g., 2-10 µL) of the 100 µM Fe³⁺ working solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Continue the additions until the fluorescence intensity reaches a plateau (saturates).
-
Correct for dilution effects if the total volume of added titrant is significant (>5%).
Protocol 2: Selectivity and Interference Study
This protocol validates that the probe's response is specific to Fe³⁺.
-
Prepare a series of cuvettes, each containing 2.0 mL of the 10 µM working probe solution.
-
To each cuvette, add a significant excess (e.g., 10 equivalents) of a single competing metal ion from the prepared working solutions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Pb²⁺, Hg²⁺, etc.).
-
Record the fluorescence spectrum for each sample and compare it to the spectrum of the probe alone.
-
For interference testing, add 10 equivalents of a competing ion to a cuvette containing the probe, record the spectrum, and then add 2-3 equivalents of Fe³⁺ to the same cuvette. Record the final spectrum to see if the quenching effect of Fe³⁺ is still observable.
Data Analysis and Expected Results
Data Presentation
The results from the titration and selectivity studies should be plotted for clear interpretation.
| Parameter | Description | Expected Result for Fe³⁺ |
| λ_ex / λ_em | Excitation / Emission Maxima | Dependent on solvent, typically in the UV/blue region. |
| Response | Change in fluorescence upon ion binding | Significant quenching ("Turn-Off"). |
| Selectivity | Response to other metal ions | Minimal to no change in fluorescence. |
| LOD | Limit of Detection | Typically in the micromolar (µM) to nanomolar (nM) range. |
Determination of the Limit of Detection (LOD)
The LOD can be calculated from the fluorescence titration data using the formula: LOD = 3σ / k Where:
-
σ is the standard deviation of the blank measurement (fluorescence of the probe solution without Fe³⁺).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of Fe³⁺).
Expected Results
A successful experiment will show a systematic decrease in the probe's fluorescence intensity only upon the addition of Fe³⁺. Other metal ions should induce little to no change, demonstrating the probe's high selectivity.[3] The plot of fluorescence intensity versus Fe³⁺ concentration should be linear at low concentrations, allowing for quantitative analysis.
Comprehensive Experimental Workflow
The entire process, from synthesis to final data analysis, is outlined in the diagram below.
Caption: Step-by-step workflow for validation of the fluorescent probe.
Troubleshooting
| Problem | Possible Cause | Solution |
| No fluorescence from probe | Incorrect synthesis; degradation of compound; instrument issue. | Verify synthesis via NMR/MS; store probe protected from light; check fluorometer lamp and settings. |
| Probe precipitates upon adding aqueous metal solution | Low solubility of the probe or complex in the mixed solvent. | Increase the ratio of organic solvent; use a different co-solvent system (e.g., DMSO/water). |
| Poor selectivity (other ions cause quenching) | Competing ions coordinate with the probe. | The probe may not be suitable for the specific sample matrix. Modify the probe structure or adjust solution pH to favor Fe³⁺ binding. |
| Inconsistent readings | Temperature fluctuations; photobleaching; instrument drift. | Allow samples to reach thermal equilibrium; reduce excitation light intensity or exposure time; run a blank periodically. |
References
-
D. T. Pu, J. Cen, Y. Wang, and J. L. Wu, "4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications," National Institutes of Health, 2022. [Link]
-
Y. Wang, et al., "Novel triazole-based fluorescent probes for Pd2+ in aqueous solutions: design, theoretical calculations and imaging," Analyst (RSC Publishing), 2014. [Link]
-
S. Karatas, et al., "A new 1,2,3-triazole and its rhodamine B derivatives as a fluorescence probe for mercury ions," PubMed, 2020. [Link]
-
X. Yan, et al., "Novel imidazo[1][3][6] triazole derivatives: Synthesis, fluorescence, bioactivity for SHP1," Bioorganic Chemistry, 2024. [Link]
-
Y. Wang, et al., "Novel triazole-based fluorescent probes for Pd2+ in aqueous solutions: design, theoretical calculations and imaging," Semantic Scholar, 2014. [Link]
-
N. A. Hussein and K. A. Mohammed, "Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol," ResearchGate, 2018. [Link]
-
S. Padhan, et al., "Unscrambling the Sensing Abilities of Functionalized Triazole Derivatives in Diverse Analyte Detection," MDPI, 2024. [Link]
-
D. P. Nagawade and D. V. Jawale, "Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst," Science and Education Publishing, 2015. [Link]
-
M. Olsiejuk, et al., "Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties," MDPI, 2020. [Link]
-
S. A. Manof, "Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links," Al-Nahrain Journal of Science, 2023. [Link]
-
S. Deka, A. K. Guha, and D. K. Das, "N-(4H-1,2,4-triazol-4-yl) methanimine: Solvent driven single molecule triple fluorescent “on” sensor for Cu2+, Cd2+ and Hg2+"," Indian Journal of Chemical Technology, 2022. [Link]
-
V. Singh, et al., "Synthesis And Characterization of Some 1,2,4-Triazole Derivatives," RSYN RESEARCH, 2022. [Link]
-
S. S. Honnalli, et al., "Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives," ResearchGate, 2010. [Link]
-
M. Olsiejuk, et al., "Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties," ResearchGate, 2020. [Link]
-
S. Burungale and M. Bhitre, "Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory," SciSpace, 2013. [Link]
-
P. Ezhumalai, et al., "Colorimetric Fluorescence of a 2,4,5‐Triaryl Imidazole‐Based Sensor for the Selective Detection of Iron," ResearchGate, 2024. [Link]
-
X. Yan, et al., "Novel Imidazo[1][3][6] triazole derivatives: Synthesis, fluorescence, bioactivity for SHP1," ResearchGate, 2023. [Link]
-
H. A. El-Sayed, "synthesis of 1,2,4 triazole compounds," ISRES Publishing, 2022. [Link]
-
S. Kumar, et al., "Unveiling the ion sensing capabailities of 'click' derived chalcone-tailored 1,2,3-triazolic isomers for Pb(ii) and Cu(ii) ions: DFT analysis," National Institutes of Health, 2024. [Link]
-
S. Sharma, et al., "Design, Synthesis, and Targeted Delivery of Fluorescent 1,2,4-Triazole–Peptide Conjugates to Pediatric Brain Tumor Cells," National Institutes of Health, 2021. [Link]
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antibacterial activity of 2,4,5-triphenyl-3H-1,2,4-triazole derivatives
An Application Guide to the Synthesis and Antibacterial Evaluation of 2,4,5-Triphenyl-1,2,4-Triazole Derivatives
Part 1: Introduction and Scientific Rationale
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents that operate via mechanisms distinct from existing drug classes. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a promising area of research. This is due to their diverse and significant therapeutic activities, which include antifungal, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3][4] The 1,2,4-triazole ring system is a key component in several clinically successful drugs, underscoring its potential as a privileged structure in medicinal chemistry.[3]
This guide focuses specifically on the 2,4,5-triphenyl-1,2,4-triazole core and its derivatives. The strategic placement of three phenyl rings on the triazole scaffold offers a unique three-dimensional architecture. This structure allows for extensive chemical modification on the peripheral phenyl rings to modulate pharmacokinetic properties and explore structure-activity relationships (SAR). The antibacterial efficacy of triazole derivatives is often linked to the nature and position of substituents on these rings.[5]
The objective of these application notes is to provide researchers, medicinal chemists, and drug development professionals with a comprehensive and robust framework for the synthesis and systematic evaluation of the antibacterial activity of novel 2,4,5-triphenyl-1,2,4-triazole derivatives. The protocols described herein are grounded in authoritative standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[6][7][8][9]
Part 2: Synthesis of 2,4,5-Triphenyl-1,2,4-Triazole Derivatives
Rationale for Synthetic Strategy
A common and efficient method for synthesizing the 2,4,5-trisubstituted imidazole or triazole core involves a one-pot, multi-component reaction. The strategy outlined below utilizes benzil as the source for two of the phenyl groups, a substituted benzaldehyde to introduce the third variable phenyl group, and a nitrogen source like ammonium acetate. This approach is advantageous due to its operational simplicity and the ability to generate a library of diverse derivatives by simply varying the substituted benzaldehyde starting material.
General Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,4,5-triphenyl-1,2,4-triazole derivatives.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methods for the synthesis of similar scaffolds.[10]
-
Reaction Setup: In a 100 mL round-bottom flask, combine equimolar amounts of benzil (e.g., 1.0 mmol, 210 mg) and a selected substituted benzaldehyde (1.0 mmol).
-
Solvent and Reagent Addition: Add ammonium acetate (a 5-10 fold molar excess) and 30 mL of glacial acetic acid.
-
Rationale: Glacial acetic acid serves as both the solvent and a catalyst for the condensation reactions. A large excess of ammonium acetate acts as the nitrogen source and drives the reaction towards product formation.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture in an oil bath to reflux (approximately 118°C) for 4-5 hours.
-
Expert Tip: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., hexane:ethyl acetate) to determine when the starting materials have been consumed.
-
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing ~300 mL of ice-cold water while stirring.
-
Neutralization and Precipitation: Carefully neutralize the mixture with a 5% aqueous ammonium hydroxide solution until it is slightly basic (pH ~8). A precipitate should form.
-
Rationale: Neutralization is necessary to remove the acetic acid and precipitate the less soluble organic product.
-
-
Isolation: Allow the mixture to stand, preferably overnight in a refrigerator, to maximize precipitation. Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified 2,4,5-triphenyl-1,2,4-triazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry.
Part 3: Protocols for Antibacterial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is the cornerstone for assessing the potency of a new antimicrobial agent.[6][11] The following protocols are based on the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), which provides the global standard for antimicrobial susceptibility testing.[8][12]
Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[13][14]
-
96-well microtiter plates (sterile, U- or flat-bottom)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in DMSO to a high concentration, e.g., 10 mg/mL)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Plate Preparation: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Compound Dilution: Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration. Add 200 µL of this solution to well 1.
-
Serial Dilution: Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to 3, and so on, up to well 10. Discard the final 100 µL from well 10.
-
Controls: Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria). A separate row should be set up for the positive control antibiotic.
-
-
Inoculum Preparation: From a fresh (18-24 hour) agar plate, select several bacterial colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6][14] This must be done within 15 minutes of preparation.
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This typically requires a 1:100 dilution to get to 1-2 x 10⁶ CFU/mL, which is then added to the plate.[13][14]
-
Inoculation: Inoculate each well (except the sterility control, well 12) with 100 µL of the final diluted bacterial suspension. The final volume in wells 1-11 will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
Reading Results: After incubation, examine the plate visually from the bottom using a reading mirror. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a follow-up to the MIC test to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
-
Post-MIC Plating: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot Plating: Spot the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (typically defined as ≤3 colonies growing from a 10 µL spot).
Part 4: Data Analysis and Presentation
Clear and structured presentation of data is essential for interpretation and comparison. MIC values should be summarized in a table, allowing for easy evaluation of structure-activity relationships.
Table 1: Example Summary of Antibacterial Activity of 2,4,5-Triphenyl-1,2,4-Triazole Derivatives
| Compound ID | Substitution (on 2-phenyl ring) | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. E. coli ATCC 25922 | MIC (µg/mL) vs. P. aeruginosa ATCC 27853 | MBC (µg/mL) vs. S. aureus |
| TZ-01 | H (unsubstituted) | 64 | 128 | >128 | 128 |
| TZ-02 | 4-Chloro | 16 | 32 | 64 | 32 |
| TZ-03 | 4-Nitro | 8 | 16 | 32 | 16 |
| TZ-04 | 4-Methoxy | 32 | 64 | >128 | 64 |
| Cipro | (Positive Control) | 0.25 | 0.015 | 0.5 | 0.5 |
| Vanco | (Positive Control) | 1 | N/A | N/A | 2 |
Note: The values presented are hypothetical and for illustrative purposes only.
References
- BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80.
- BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics.
- SEAMEO. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68.
- Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH.
- CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
- FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
- Joshi, S. D., et al. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC.
- Chanda, S., et al. (2010). Synthesis and antibacterial activity of some new triazole derivatives. Scholars Research Library.
- Plech, T., et al. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH.
- CLSI. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH.
- Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100.
- Kumar, A., et al. (n.d.). Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. YMER.
- Isloor, A. M., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives.
- PubMed. (n.d.). Antibacterial activity study of 1,2,4-triazole derivatives.
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. PMC - NIH.
- Jacob, H. H., et al. (n.d.). Antibacterial activity of some selected 1,2,4-triazole derivatives against standard, environmental, and medical bacterial strains.
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Application Note: A Validated Protocol for In Vitro Antifungal Susceptibility Screening of Novel 2,4,5-Triphenyl-1,2,4-triazole Compounds
Abstract
The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global health. Triazole-based compounds have long been a cornerstone of antifungal therapy, and the exploration of novel scaffolds, such as the 2,4,5-triphenyl-1,2,4-triazole core, is a promising avenue for the development of next-generation therapeutics. This document provides a comprehensive, field-proven guide for researchers engaged in the preliminary antifungal screening of these novel compounds. We present a detailed, step-by-step protocol for the broth microdilution method, aligned with internationally recognized standards, to determine the Minimum Inhibitory Concentration (MIC). This guide is designed to ensure scientific integrity through rigorous quality control measures and explains the critical rationale behind key experimental steps, empowering researchers to generate reliable, reproducible, and meaningful data.
Scientific Principle: Targeting Ergosterol Biosynthesis
The majority of triazole antifungals, including widely used drugs like fluconazole and voriconazole, exert their effect by disrupting the integrity of the fungal cell membrane.[1][2] Their primary molecular target is a crucial fungal enzyme in the cytochrome P450 family: lanosterol 14α-demethylase (also known as CYP51).[2][3][4]
Mechanism of Action Rationale: This enzyme catalyzes a vital step in the biosynthesis of ergosterol, the predominant sterol component of the fungal plasma membrane.[2][5] By binding to the heme iron cofactor within the active site of lanosterol 14α-demethylase, triazole compounds inhibit the conversion of lanosterol to ergosterol.[2][6] This inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[7] The resulting altered membrane becomes dysfunctional, exhibiting increased permeability and disruption of membrane-bound enzyme activity, which ultimately arrests fungal growth (fungistatic effect).[4][7] The 1,2,4-triazole moiety is fundamental to this interaction, and modifications at the 2,4,5-phenyl positions of the novel compounds are intended to enhance binding affinity, improve selectivity for the fungal enzyme over human cytochromes, and overcome existing resistance mechanisms.[2][8]
Comprehensive Screening Workflow
A systematic approach is paramount for the efficient and accurate evaluation of novel compounds. The workflow outlined below ensures that each step, from initial preparation to final data analysis, is conducted under standardized conditions.
Sources
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anti-inflammatory properties of substituted 2,4,5-triphenyl-3H-1,2,4-triazoles
An in-depth guide to the for researchers, scientists, and drug development professionals.
Introduction: Targeting Inflammation with Novel Heterocyclic Scaffolds
Inflammation is a fundamental protective response of the body to injury and infection, but its dysregulation can lead to chronic diseases such as arthritis, cardiovascular disease, and cancer.[1] A key goal in modern pharmacology is the development of potent and safe anti-inflammatory agents. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, primarily exerting their effects by inhibiting cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[1][2] While COX-1 is a constitutive enzyme involved in physiological functions like gastric protection, COX-2 is induced during inflammation, making it a prime target for selective inhibitors to minimize side effects.
Among the vast landscape of heterocyclic compounds, the 1,2,4-triazole nucleus has emerged as a privileged scaffold due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] This guide focuses specifically on substituted 2,4,5-triphenyl-3H-1,2,4-triazoles, a class of compounds showing significant promise as selective COX-2 inhibitors and modulators of pro-inflammatory cytokines.[1] We will provide a comprehensive overview of their synthesis, mechanism of action, and detailed protocols for their biological evaluation.
Synthesis of Substituted 2,4,5-Triphenyl-3H-1,2,4-Triazoles
The synthesis of 2,4,5-trisubstituted triazoles can be achieved through various methods. One common and efficient approach for creating the 2,4,5-triphenyl scaffold involves a multi-component reaction. A general method is the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a nitrogen source such as ammonium acetate.[6] Modifications to the phenyl rings can be introduced by using substituted benzils or substituted aldehydes as starting materials.
Protocol: General Synthesis of a Substituted 2,4,5-Triphenyl-3H-1,2,4-Triazole
This protocol describes a representative one-pot synthesis. The choice of solvent and catalyst may be optimized for specific substrates.
Materials:
-
Substituted benzil (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Glacial acetic acid (solvent)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted benzil (1.0 eq) and the substituted benzaldehyde (1.0 eq) in glacial acetic acid.
-
Add ammonium acetate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water with gentle stirring.
-
A solid precipitate of the crude product will form. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water and then with a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified substituted this compound.
-
Dry the final product under vacuum and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of many 1,2,4-triazole derivatives are primarily attributed to their ability to inhibit the COX-2 enzyme.[1][7] By selectively binding to the active site of COX-2, these compounds block the synthesis of prostaglandins, which are key mediators of pain, fever, and swelling associated with inflammation.[2]
Furthermore, some triazole derivatives have been shown to suppress the inflammatory response by modulating other key pathways. This includes inhibiting the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and reducing levels of oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS).[1][8]
Caption: Mechanism of action for triphenyl-triazole derivatives.
Experimental Protocols for Biological Evaluation
A systematic evaluation is crucial to characterize the anti-inflammatory profile of newly synthesized compounds. This typically involves a tiered approach, starting with in vitro enzyme and cell-based assays, followed by in vivo models of inflammation.
Caption: Workflow for evaluating anti-inflammatory compounds.
PART 1: In Vitro Assays
Protocol 1: COX-1 and COX-2 Inhibition Assay (Enzyme-Based)
This assay determines the concentration of the test compound required to inhibit 50% of the COX enzyme activity (IC50), allowing for the assessment of both potency and selectivity.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib, Indomethacin)
-
96-well microplate and plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds or reference inhibitors at various concentrations to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzymes.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD to all wells.
-
Immediately read the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition versus the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).
Protocol 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
This cell-based assay evaluates the ability of the compounds to suppress the production of TNF-α and IL-6 from immune cells activated by an inflammatory stimulus.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and reference drug (e.g., Dexamethasone)
-
ELISA kits for mouse TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or reference drug for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce cytokine production. Include an unstimulated control group and an LPS-only control group.
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control.
-
Determine the IC50 value for the inhibition of each cytokine.
PART 2: In Vivo Assays
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to assess the in vivo activity of compounds against acute inflammation.[9][10][11]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Test compounds and reference drug (e.g., Indomethacin)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plebismometer or digital calipers
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups (at various doses).
-
Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plebismometer. This is the baseline reading (V0).
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection (Vt).
-
Calculate the paw edema (inflammation) as the increase in paw volume (Vt - V0).
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Data Presentation and Interpretation
To facilitate comparison and analysis, the results from these assays should be summarized in a clear and structured format.
Table 1: Anti-inflammatory Activity of Hypothetical Substituted 2,4,5-Triphenyl-3H-1,2,4-Triazoles
| Compound ID | R¹-substituent | R²-substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | % Inhibition of Paw Edema @ 3h (Dose mg/kg) |
| TPT-01 | H | 4-OCH₃ | >100 | 0.54 | >185 | 55.2% (10) |
| TPT-02 | 4-Cl | 4-SO₂NH₂ | 86.5 | 0.48 | 180.2 | 62.8% (10) |
| TPT-03 | 4-F | 4-CH₃ | >100 | 1.25 | >80 | 41.5% (10) |
| Celecoxib | - | - | 15.2 | 0.08 | 190 | 65.1% (10) |
| Indomethacin | - | - | 0.65 | 29.6 | 0.02 | 68.4% (10) |
Interpretation:
-
Potency: Lower IC50 values indicate higher potency. In the table, TPT-02 shows the highest potency against COX-2.
-
Selectivity: A high Selectivity Index (SI > 10) is desirable, indicating greater inhibition of COX-2 over COX-1. TPT-01 and TPT-02 demonstrate excellent COX-2 selectivity, comparable to Celecoxib, which suggests a lower risk of gastrointestinal side effects.[1]
-
In Vivo Efficacy: The percentage inhibition in the paw edema model confirms that the in vitro activity translates to an in vivo anti-inflammatory effect. TPT-02 shows the most significant reduction in inflammation in this model.
Conclusion and Future Directions
Substituted 2,4,5-triphenyl-3H-1,2,4-triazoles represent a promising class of compounds for the development of novel anti-inflammatory agents. Their straightforward synthesis and potent, often selective, inhibition of the COX-2 enzyme make them attractive candidates for further investigation. The protocols outlined in this guide provide a robust framework for their synthesis and comprehensive biological evaluation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of derivatives to understand how different substituents on the phenyl rings affect potency and selectivity.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising leads.
-
Chronic Inflammation Models: Testing lead compounds in models of chronic inflammation, such as adjuvant-induced arthritis, to assess their long-term efficacy.
-
Safety and Toxicology: Conducting detailed studies to ensure the safety profile of candidate drugs before advancing to clinical trials.
By systematically applying these methodologies, researchers can effectively advance the discovery and development of new triazole-based therapies for a wide range of inflammatory disorders.
References
- Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Google Search.
- 1,2,4-triazole derivatives as COX inhibitors with sulfamoylphenyl or... - ResearchGate. ResearchGate.
- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - NIH. National Institutes of Health.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE - TSI Journals. TSI Journals.
- (PDF) An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - ResearchGate. ResearchGate.
- Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst - Science and Education Publishing. Science and Education Publishing.
- In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products - MDPI. MDPI.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. MDPI.
- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed. PubMed.
- Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Semantic Scholar.
- Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. ResearchGate.
- Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed. PubMed.
- Discovery of Fused Triazolo-thiadiazoles as Inhibitors of TNF-alpha: Pharmacophore Hybridization for Treatment of Neuropathic Pain - PMC - PubMed Central. PubMed Central.
- In-silico Design, Synthesis and In vivo Anti-inflammatory Evaluation of Novel 1, 2, 4 - triazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. International Journal of Pharmaceutical Sciences Review and Research.
- Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC - PubMed Central. PubMed Central.
- New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. Sygnature Discovery.
- Synthesis and evaluation of analgesic/ anti-inflammatory and antimicrobial activities of 3-substituted- 1,2,4-triazole-5-thiones - PubMed. PubMed.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - NIH. National Institutes of Health.
- 1H-1,2,4-triazole derivatives with remarkable selective COX-2. ScienceDirect.
- 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. National Institutes of Health.
- (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review) - ResearchGate. ResearchGate.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Semantic Scholar.
- The development of new triazole based inhibitors of tumor necrosis factor-alpha (TNF-alpha) production - PubMed. PubMed.
- New 1,2,4-triazole based eugenol derivatives as antiCOX-2 and anticancer agents. SpringerLink.
Sources
- 1. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 7. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Discovery of Fused Triazolo-thiadiazoles as Inhibitors of TNF-alpha: Pharmacophore Hybridization for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpras.com [ijpras.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,5-Triphenyl-1,2,4-Triazole
Here is the technical support center for the synthesis of 2,4,5-triphenyl-3H-1,2,4-triazole.
Welcome to the technical resource center for the synthesis of 2,4,5-triphenyl-1,2,4-triazole and its isomers. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure the highest purity of the final product. The 1,2,4-triazole core is a vital scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] Therefore, mastering its synthesis is a critical skill.
This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and adapt these methods effectively.
Overview of Key Synthetic Strategies
The construction of the 3,4,5-trisubstituted 1,2,4-triazole ring can be accomplished through several pathways. While classical methods like the Pellizzari and Einhorn-Brunner reactions exist, modern approaches often provide higher yields and milder conditions.[3][4] A prevalent and effective contemporary strategy involves the oxidative cyclization of an amidrazone with an aldehyde.[5] This guide will focus primarily on this route due to its efficiency and the common availability of starting materials. Other notable methods include one-pot syntheses from secondary amides and hydrazides, often accelerated by microwave irradiation.[6][7]
Comparative Analysis of Synthetic Methods
To select the appropriate starting point for your research, consider the following comparison of common synthetic strategies for trisubstituted 1,2,4-triazoles.
| Method | Starting Materials | Catalyst/Reagent | Conditions | Typical Yields | Key Advantages |
| Oxidative Cyclization [5] | Amidrazone, Aldehyde | Ceric Ammonium Nitrate (CAN) | 80°C, 1 hr | Good to Excellent | Fast, efficient, readily available catalyst. |
| Iodine-Catalyzed Cycloaddition [8] | N-functionalized Amidines, Hydrazones | Iodine (I₂) | Mild Conditions | Moderate to Good | Inexpensive catalyst, broad substrate scope. |
| Microwave-Assisted One-Pot [7] | Secondary Amides, Hydrazides | Triflic Anhydride | Microwave Irradiation | Good | Very fast reaction times, one-pot procedure. |
| Copper-Catalyzed Cascade [9] | Amidines, DMF/DMSO | Copper Catalyst, O₂ | Varies | High | Utilizes common solvents as reactants. |
Troubleshooting and Yield Optimization Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis of 2,4,5-triphenyl-1,2,4-triazole, particularly via the oxidative cyclization of benzamidrazone and benzaldehyde.
Q1: My reaction yield is significantly lower than reported in the literature. What are the primary factors to investigate?
A1: Low yield is the most common complaint and can almost always be traced back to one of three areas: reagent integrity, reaction conditions, or inefficient workup.
-
Reagent Integrity & Stoichiometry:
-
Moisture: The presence of water is highly detrimental. It can hydrolyze intermediates or react with the catalyst. Ensure all starting materials are dry and use anhydrous solvents.
-
Amidrazone Stability: Amidrazones can be unstable upon storage. It is often best to use freshly prepared amidrazone for the cyclization step.
-
Aldehyde Purity: Benzaldehyde is prone to oxidation to benzoic acid on exposure to air. Using freshly distilled or a newly opened bottle of benzaldehyde is critical. The presence of benzoic acid can interfere with the reaction.
-
Catalyst Activity: Ensure your oxidant, such as Ceric Ammonium Nitrate (CAN), is fresh. Old or improperly stored CAN may have reduced activity, leading to incomplete conversion.
-
-
Reaction Conditions:
-
Temperature Control: While the reaction requires heating (e.g., 80°C), excessive temperatures can lead to decomposition of reactants or the product, generating tarry side-products.[10] Use a precisely controlled oil bath.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while excessively long times can promote side reactions and decomposition.
-
-
Inefficient Workup and Purification:
-
Extraction: Ensure the pH of the aqueous layer is appropriate during extraction to keep your product in the organic phase and remove acidic or basic impurities. The use of a saturated sodium bicarbonate solution is common to remove any acidic byproducts.[5]
-
Purification: The crude product may contain unreacted starting materials or side products with similar polarity, making purification challenging. Careful selection of the solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes) is crucial for good separation.
-
Q2: My post-reaction analysis (TLC, NMR) shows multiple spots/peaks. What are the likely side products and how can I minimize them?
A2: The formation of side products is often a result of competing reaction pathways.
-
Primary Side Product - 1,3,4-Oxadiazoles: In syntheses that may involve an N-acylamidrazone intermediate, a competing cyclization can occur where oxygen, rather than a nitrogen atom, acts as the nucleophile, leading to the formation of a 1,3,4-oxadiazole.[11] This is typically favored by harsh dehydrating conditions.
-
Incomplete Oxidation: The reaction proceeds through a cyclized dihydro-1,2,4-triazole intermediate, which must be oxidized to the aromatic triazole. If the oxidant is weak, depleted, or the reaction is stopped prematurely, you may isolate this intermediate.
-
Solution: Ensure the correct stoichiometry of the oxidant is used. You can monitor the disappearance of the intermediate by TLC.
-
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting low-yield issues.
Caption: A typical experimental workflow for triazole synthesis.
Caption: Simplified mechanism of oxidative cyclization.
Q4: How should I best purify the final product, 2,4,5-triphenyl-1,2,4-triazole?
A4: A combination of chromatography and recrystallization is typically most effective.
-
Column Chromatography: This is the preferred method for removing closely related impurities. A silica gel column using a solvent system of ethyl acetate and hexanes (e.g., starting with 10% EtOAc and gradually increasing the polarity) is effective for separating the aromatic product from less polar starting materials and more polar side products. [5]* Recrystallization: After chromatography, or if the crude product is relatively clean, recrystallization can yield highly pure, crystalline material. Ethanol is a commonly used and effective solvent for this purpose. [12]Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Q5: Are there specific safety precautions for this synthesis?
A5: Yes. Standard laboratory safety practices (lab coat, gloves, safety glasses) are mandatory. Additionally:
-
Hydrazine Derivatives: Some precursors, like hydrazides or amidrazones, are derived from hydrazine, which is a hazardous substance. Handle these reagents with care in a well-ventilated fume hood.
-
Oxidizing Agents: Ceric Ammonium Nitrate (CAN) is a strong oxidizing agent. Avoid contact with combustible materials.
-
Solvents: Organic solvents like ethyl acetate, hexanes, and diethyl ether are flammable. Do not handle them near open flames or ignition sources.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of 3,4,5-trisubstituted 1,2,4-triazoles and serves as an excellent starting point for optimization. [5] Objective: To synthesize 3,4,5-triphenyl-4H-1,2,4-triazole.
Materials:
-
Benzamidrazone derivative (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ceric Ammonium Nitrate (CAN) (5 mol%)
-
Polyethylene Glycol (PEG-300) or another suitable high-boiling solvent
-
Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
Procedure:
-
To a round-bottom flask, add the benzamidrazone derivative (e.g., 1.00 g), benzaldehyde (1.0 eq), and PEG-300 (5 mL).
-
Add the Ceric Ammonium Nitrate (CAN) catalyst (5 mol%).
-
Heat the reaction mixture to 80°C with stirring for 1 hour. Monitor the reaction progress by TLC (e.g., 1:1 EtOAc:hexane).
-
Upon completion, cool the mixture to room temperature.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash them sequentially with water (2 x 30 mL) and saturated aqueous NaHCO₃ solution (2 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 1:1 mixture) to afford the pure product.
References
-
Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via I₂-Catalyzed Cycloaddition of Amidines with Hydrazones. ACS Publications. Available at: [Link]
-
Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, ACS Publications. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry / PMC - NIH. Available at: [Link]
-
Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Science and Education Publishing. Available at: [Link]
-
Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed. Available at: [Link]
-
1,2,4-Triazole. Wikipedia. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]
-
Synthesis Of 2, 4, 5 -Triphenyl Imidazole. IJCRT.org. Available at: [Link]
-
Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. ResearchGate. Available at: [Link]
-
(PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. Available at: [Link]
-
The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT. Available at: [Link]
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3,4,5-TRIPHENYL-1,2,4-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. isres.org [isres.org]
- 10. rjptonline.org [rjptonline.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sctunisie.org [sctunisie.org]
Technical Support Center: Purification of Crude 2,4,5-Triphenyl-3H-1,2,4-triazole
Welcome to the dedicated technical support guide for the purification of crude 2,4,5-triphenyl-3H-1,2,4-triazole. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and frequently asked questions to navigate the common challenges encountered during the purification of this compound.
Introduction to Purification Challenges
The synthesis of this compound, while straightforward, often yields a crude product contaminated with unreacted starting materials, isomers, and various side-products. The inherent chemical properties of the triazole ring system, coupled with the bulky phenyl substituents, present unique purification challenges.[1] Effective purification is paramount to ensure the compound's suitability for downstream applications, particularly in medicinal chemistry and materials science, where purity is a critical determinant of efficacy and safety.
This guide will explore the most common purification techniques, including recrystallization, column chromatography, and acid-base extraction, providing detailed protocols and troubleshooting advice to achieve high purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route. A common synthesis involves the oxidative cyclization of an amidrazone with an aldehyde.[2] In this case, impurities may include:
-
Unreacted Starting Materials: Benzaldehyde, benzamidine, and the corresponding amidrazone.
-
Side-Products: Oxidation by-products and products from competing reaction pathways.
-
Isomers: Positional isomers of the triphenyl-1,2,4-triazole may form depending on the reaction conditions.
Q2: What is the general solubility profile of this compound?
A2: 1,2,4-triazoles, in general, are soluble in organic solvents.[3] this compound is typically soluble in chlorinated solvents (e.g., dichloromethane, chloroform), moderately soluble in polar aprotic solvents (e.g., acetone, ethyl acetate), and sparingly soluble in alcohols (e.g., ethanol, methanol) and non-polar solvents (e.g., hexane) at room temperature.[4] Its solubility in alcohols increases significantly with heating, which is a key principle exploited in recrystallization.[4]
Q3: Can acid-base extraction be used to purify this compound?
A3: Yes, acid-base extraction can be an effective method. The nitrogen atoms in the 1,2,4-triazole ring are basic and can be protonated by an acid.[5] This allows the triazole to be extracted into an aqueous acidic phase, leaving non-basic organic impurities behind. The triazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[6][7]
Q4: How can I monitor the purity of my fractions during purification?
A4: Thin-Layer Chromatography (TLC) is the most common and effective technique for monitoring purification. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.5.[5] High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative purity assessment.[8][9][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude this compound.
Issue 1: Oily Product Obtained After Synthesis
-
Probable Cause: The presence of low-melting point impurities or residual high-boiling point solvents.
-
Solution:
-
Trituration: Attempt to solidify the oil by triturating with a solvent in which the desired product is insoluble, but the impurities are soluble (e.g., cold hexane or diethyl ether).
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure.
-
Chromatography: If trituration fails, column chromatography is the recommended next step.
-
Issue 2: Poor Recovery After Recrystallization
-
Probable Cause:
-
The chosen solvent is too good at dissolving the product, even at low temperatures.
-
Too much solvent was used.
-
The cooling process was too rapid, leading to the precipitation of impurities along with the product.
-
-
Solution:
-
Solvent System Optimization: Use a mixed solvent system. For instance, dissolve the crude product in a minimal amount of a good solvent (e.g., hot ethanol) and then add a poor solvent (e.g., water or hexane) dropwise until turbidity persists. Reheat to dissolve and then cool slowly.[11]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Issue 3: Co-elution of Impurities During Column Chromatography
-
Probable Cause: The polarity of the eluent is too high, or the chosen stationary phase (e.g., silica gel) is not providing adequate separation.
-
Solution:
-
Gradient Elution: Start with a less polar eluent (e.g., pure hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[5] This allows for the separation of compounds with similar polarities.
-
Alternative Stationary Phase: If silica gel is ineffective, consider using a different stationary phase, such as alumina.
-
Dry Loading: For compounds with limited solubility in the eluent, dry loading onto silica gel can improve resolution.[5]
-
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This is often the first and most effective method for purifying crude this compound.
-
Dissolution: Place the crude solid in a round-bottom flask. Add a minimal amount of ethanol and heat the mixture to reflux with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
This method is useful for separating the product from impurities with different polarities.
-
TLC Analysis: Determine a suitable eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[5]
-
Elution: Begin eluting with the solvent system determined by TLC. The polarity of the eluent can be gradually increased (gradient elution) if necessary.[5]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C | Solubility at Boiling Point |
| Water | Insoluble | Insoluble |
| Hexane | Sparingly Soluble | Sparingly Soluble |
| Ethanol | Sparingly Soluble | Soluble |
| Ethyl Acetate | Moderately Soluble | Very Soluble |
| Dichloromethane | Soluble | Very Soluble |
Visualization of Purification Workflow
Caption: Purification workflow for this compound.
References
- Benchchem. Technical Support Center: Purification of 1,2,4-Triazole Derivatives.
- Google Patents. Process for making triazoles - Patent 0075459.
- Google Patents. EP0075459B1 - Process for making triazoles.
- Benchchem. Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
- Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability.
- HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
- Google Patents. US4269987A - Purification of triazoles.
- Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives.
- TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE.
- IJCRT.org. Synthesis Of 2, 4, 5 -Triphenyl Imidazole.
- Science and Education Publishing. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst.
- Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents.
- NIH. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- Solubility of Things. 1,2,4-Triazole.
- HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column.
- KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole.
- ChemicalBook. 3,4,5-TRIPHENYL-1,2,4-TRIAZOLE synthesis.
- Rasayan Journal of Chemistry. PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST.
- Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- A Comprehensive review on 1, 2,4 Triazole.
- Sigma-Aldrich. 2,4,5-triphenyl-2,4-dihydro-(1,2,4)triazole-3-thione.
- ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- NIH. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents.
- SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE.
- NIH. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
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- 1. benchchem.com [benchchem.com]
- 2. 3,4,5-TRIPHENYL-1,2,4-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
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- 6. Process for making triazoles - Patent 0075459 [data.epo.org]
- 7. EP0075459B1 - Process for making triazoles - Google Patents [patents.google.com]
- 8. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
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- 11. tsijournals.com [tsijournals.com]
minimizing side product formation in 2,4,5-triphenyl-3H-1,2,4-triazole synthesis
Welcome to the technical support center for the synthesis of 2,4,5-triphenyl-3H-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. By understanding the underlying reaction mechanisms and potential side reactions, you can effectively troubleshoot your experiments and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable laboratory method for the synthesis of 3,4,5-triphenyl-4H-1,2,4-triazole?
A common and efficient method is the ceric ammonium nitrate (CAN) catalyzed oxidative cyclization of a benzamidine derivative (an amidrazone) with benzaldehyde.[1][2][3][4][5] This method is often favored for its relatively mild conditions and good to excellent yields.[2][5] Polyethylene glycol (PEG) can be used as a recyclable and effective reaction medium.[2][5]
Q2: What is the proposed mechanism for the CAN-catalyzed synthesis?
The reaction is believed to proceed through a multi-step pathway where CAN acts as both a Lewis acid and a one-electron oxidant.[2][5]
-
Activation of the Amidrazone: The cerium(IV) ion coordinates to a nitrogen atom of the amidrazone, increasing its electrophilicity.
-
Condensation: The activated amidrazone then undergoes condensation with benzaldehyde to form a key intermediate.
-
Oxidative Cyclization: The Ce(IV) then acts as an oxidant, facilitating the intramolecular cyclization and subsequent aromatization to form the stable 1,2,4-triazole ring.
Sources
- 1. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
troubleshooting guide for the synthesis of triaryl-1,2,4-triazoles
Welcome to the technical support center for the synthesis of triaryl-1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The 1,2,4-triazole core is a privileged structure in medicinal chemistry, appearing in numerous antifungal, antiviral, and anticancer agents.[1][2] This guide aims to equip you with the knowledge to optimize your synthetic routes, maximize yields, and obtain high-purity triaryl-1,2,4-triazoles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of triaryl-1,2,4-triazoles in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am performing a synthesis of a triaryl-1,2,4-triazole, but I am observing very low yields or no desired product at all. What are the potential causes and how can I improve my yield?
Answer: Low yields are a common frustration in organic synthesis. For triaryl-1,2,4-triazole synthesis, several factors can be at play. A systematic approach to troubleshooting is recommended.[3]
1. Reaction Conditions:
-
Inadequate Temperature: Many classical syntheses of 1,2,4-triazoles, such as the Pellizzari reaction, traditionally require high temperatures (often above 200 °C) and long reaction times. Insufficient heat may lead to incomplete reaction. Conversely, excessively high temperatures can cause decomposition of starting materials or the product.
-
Solution: Consider employing microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields by providing rapid and uniform heating.[4] A typical starting point for microwave synthesis is 150 °C for 30-60 minutes.
-
-
Reaction Time: The optimal reaction time can vary significantly based on the specific substrates and reaction conditions.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and avoid product degradation from prolonged heating.
-
2. Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your starting aryl hydrazides, aryl nitriles, or amidines can interfere with the reaction, leading to side products or inhibiting the desired transformation.
-
Solution: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary. Hydrazine derivatives can be particularly unstable; using a fresh bottle or properly stored material is crucial.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: Carefully check the stoichiometry of your reaction. For reactions involving a solid and a liquid, ensure efficient mixing to allow for proper interaction.
-
3. Reaction Atmosphere:
-
Sensitivity to Air and Moisture: Some intermediates in triazole synthesis can be sensitive to atmospheric oxygen and moisture.
-
Solution: While many modern protocols are robust, if you suspect sensitivity, perform the reaction under an inert atmosphere of nitrogen or argon. Ensure your solvents are anhydrous, especially for reactions involving moisture-sensitive reagents.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired triaryl-1,2,4-triazole, but I am also observing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge, particularly in condensation reactions. Understanding the potential side reactions is key to mitigating them.
1. Formation of 1,3,4-Oxadiazoles:
-
Causality: A very common side product in the synthesis of 1,2,4-triazoles from acylhydrazides is the corresponding 1,3,4-oxadiazole. This occurs through the self-condensation of the acylhydrazide or reaction with a carboxylic acid byproduct, followed by cyclodehydration. The formation of the oxadiazole is often favored at high temperatures.
-
Solution:
-
Control Stoichiometry: Ensure the other reactant (e.g., nitrile or amide) is present in the correct stoichiometric amount or in slight excess to favor the triazole formation pathway.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period. Microwave synthesis can sometimes offer better selectivity due to the rapid heating profile.
-
-
2. Isomeric Mixtures in Unsymmetrical Triazoles:
-
Causality: When synthesizing unsymmetrically substituted triazoles, particularly via methods like the Einhorn-Brunner reaction (condensation of a hydrazine with a diacylamine), a mixture of regioisomers can be formed.[5] The regioselectivity is determined by which carbonyl group of the diacylamine is attacked by the hydrazine.
-
Solution:
-
Einhorn-Brunner Reaction: The regioselectivity is influenced by the electronic properties of the acyl groups. The hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, the acyl group derived from the stronger carboxylic acid will predominantly be at the 3-position of the triazole ring.[6] Careful selection of your diacylamine starting material can favor the desired isomer.
-
Catalyst Control: In some modern synthetic methods, the choice of catalyst can dictate the regiochemical outcome. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst can favor the formation of 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst can lead to 1,5-disubstituted isomers.[1]
-
-
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized my triaryl-1,2,4-triazole, but I am struggling to purify it from the reaction mixture. What are the best purification strategies?
Answer: Purification of triaryl-1,2,4-triazoles can be challenging due to their often similar polarities to starting materials and side products. A combination of techniques may be necessary.
1. Column Chromatography:
-
General Approach: Column chromatography using silica gel is the most common method for purifying 1,2,4-triazoles. The choice of eluent is critical for achieving good separation.
-
Solvent System Selection: A good starting point for developing a solvent system is to use a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to elute compounds of increasing polarity. For more polar triazoles, a mixture of dichloromethane and methanol or chloroform and methanol is often effective.[7]
-
| Compound Polarity | Suggested Starting Eluent System (v/v) | Notes |
| Non-polar triaryl-1,2,4-triazoles | Hexanes:Ethyl Acetate (9:1 to 7:3) | Gradually increase the proportion of ethyl acetate. |
| Moderately polar triaryl-1,2,4-triazoles | Dichloromethane:Ethyl Acetate (9:1 to 1:1) | Dichloromethane can be replaced with chloroform. |
| Polar triaryl-1,2,4-triazoles | Dichloromethane:Methanol (99:1 to 95:5) | Use a small percentage of methanol initially and increase slowly. |
2. Recrystallization:
-
When to Use: If your product is a solid and you have a crude product that is reasonably pure (>80%), recrystallization can be a highly effective method for obtaining analytically pure material.
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to try for triaryl-1,2,4-triazoles include ethanol, isopropanol, acetonitrile, or a mixed solvent system like hexanes/ethyl acetate or toluene/hexanes.[8] Experimentation with small amounts of your crude product is the best way to find the optimal solvent or solvent mixture.
-
| Solvent/Mixture | Comments |
| Ethanol | A good general-purpose solvent for moderately polar compounds. |
| Isopropanol | Similar to ethanol, but with a higher boiling point. |
| Acetonitrile | A polar aprotic solvent that can be effective for a range of compounds. |
| Hexanes/Ethyl Acetate | A good mixed solvent system where the ratio can be adjusted to achieve the desired solubility. |
| Toluene/Hexanes | Useful for less polar compounds; dissolve in hot toluene and add hexanes until cloudy. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pellizzari reaction for synthesizing 3,5-disubstituted-1,2,4-triazoles?
A1: The Pellizzari reaction involves the condensation of an amide and an acylhydrazide.[9][10] The mechanism proceeds through the following key steps:
-
Nucleophilic Attack: The terminal nitrogen of the acylhydrazide attacks the carbonyl carbon of the amide.
-
Formation of a Tetrahedral Intermediate: This initial attack forms a tetrahedral intermediate.
-
Intramolecular Cyclization and Dehydration: A series of proton transfers and the elimination of two molecules of water lead to the formation of the stable 1,2,4-triazole ring.[10]
Q2: What are the advantages of using microwave-assisted synthesis for triaryl-1,2,4-triazoles?
A2: Microwave-assisted synthesis offers several advantages over conventional heating methods:
-
Reduced Reaction Times: Reactions that may take several hours with conventional heating can often be completed in minutes.[4]
-
Increased Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products.
-
Greener Chemistry: Shorter reaction times and often the ability to use less solvent contribute to a more environmentally friendly process.
Q3: How does the Einhorn-Brunner reaction control the regioselectivity of unsymmetrical 1,2,4-triazole synthesis?
A3: The Einhorn-Brunner reaction synthesizes 1,2,4-triazoles from the condensation of a diacylamine (imide) with a hydrazine.[11] When an unsymmetrical diacylamine is used, the regioselectivity is determined by the electronic properties of the two acyl groups. The hydrazine will preferentially attack the more electrophilic carbonyl carbon. The acyl group derived from the stronger carboxylic acid (i.e., the more electron-withdrawing group) will therefore predominantly occupy the 3-position of the final 1,2,4-triazole product.[5][6]
Q4: What are some common starting materials for the synthesis of triaryl-1,2,4-triazoles?
A4: A variety of starting materials can be used to synthesize the 1,2,4-triazole core.[1] Some of the most common precursors include:
-
Amidines and Hydrazides: A versatile route to 3,4,5-trisubstituted 1,2,4-triazoles.[1]
-
Hydrazones and Amines: This method often proceeds under oxidative conditions.[1]
-
Nitriles and Hydrazides: A common method, often requiring a catalyst or high temperatures.[12]
-
Diacylamines and Hydrazines (Einhorn-Brunner): A classic method with predictable regioselectivity.[11]
-
Amides and Acylhydrazides (Pellizzari): Another classic condensation reaction.[9]
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of a 3,5-Diaryl-1,2,4-Triazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl hydrazide (1.0 mmol)
-
Aryl nitrile (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.2 mmol)
-
n-Butanol (3-5 mL)
-
Microwave reactor vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl hydrazide (1.0 mmol), aryl nitrile (1.1 mmol), and potassium carbonate (1.2 mmol).
-
Add n-butanol (3-5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30-60 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Purification of a Triaryl-1,2,4-Triazole by Column Chromatography
Materials:
-
Crude triaryl-1,2,4-triazole
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., hexanes:ethyl acetate or dichloromethane:methanol)
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Securely clamp a chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
-
Pack the Column (Wet Slurry Method):
-
In a beaker, make a slurry of silica gel in the chosen non-polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the dissolved sample to the top of the column.
-
-
Elute the Column:
-
Begin adding the eluent to the top of the column, maintaining a constant level of solvent above the silica gel.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC.
-
-
Combine and Evaporate:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified triaryl-1,2,4-triazole.
-
Visualizations
Reaction Mechanism: The Pellizzari Reaction
Caption: Generalized mechanism of the Pellizzari reaction for the synthesis of 1,2,4-triazoles.
Troubleshooting Workflow: Low Product Yield
Caption: A workflow for troubleshooting low yields in triaryl-1,2,4-triazole synthesis.
References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information. Available at: [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]
-
(PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. Available at: [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. SpringerLink. Available at: [Link]
-
Pellizzari reaction. Wikipedia. Available at: [Link]
-
Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. ACS Publications. Available at: [Link]
-
Column Chromatography Procedures. University of Colorado Boulder. Available at: [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]
-
(PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. Available at: [Link]
-
Performing Column Chromatography. YouTube. Available at: [Link]
-
SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST. Available at: [Link]
- Crystalliz
-
Einhorn-Brunner Reaction. Organic Reactions. Available at: [Link]
-
Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega. Available at: [Link]
- Heterocyclic Chemistry - TUTORIAL PROBLEMS. Unknown Source.
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
- How to run column chrom
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]
-
(PDF) Modern Strategies for Heterocycle Synthesis. ResearchGate. Available at: [Link]
-
3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]
-
(PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]
-
Column Chromatography Basics and Lab Procedure. YouTube. Available at: [Link]
-
2021 Heterocyclic Chemistry - Lecture 1. YouTube. Available at: [Link]
-
Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. The Royal Society of Chemistry. Available at: [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros. Reddit. Available at: [Link]
-
Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. National Center for Biotechnology Information. Available at: [Link]
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- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 12. isres.org [isres.org]
Technical Support Center: Stability of 2,4,5-Triphenyl-3H-1,2,4-Triazole in Solution
Welcome to the technical support guide for 2,4,5-triphenyl-3H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. The 1,2,4-triazole ring system is known for its general stability due to its aromatic character, but its derivatives can be susceptible to degradation under specific conditions.[1][2][3] This guide provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound and its solutions?
A1: For the solid compound, optimal long-term stability is achieved by storing it in a cool (+4°C), dry, and dark environment within a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[1] For solutions, prepare them fresh whenever possible. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q2: How stable is the 1,2,4-triazole ring to acidic or basic conditions?
A2: The 1,2,4-triazole ring is generally aromatic and robust, making it resistant to cleavage under typical acidic and basic conditions used in routine experiments.[1] However, exposure to harsh conditions, such as concentrated acids or bases, particularly at elevated temperatures, can induce hydrolysis or molecular rearrangement.[1] The rate and likelihood of such degradation are highly dependent on the nature and position of substituents on the triazole ring.[1]
Q3: My compound appears to be losing activity in my biological assay medium. What could be the cause?
A3: A loss of activity often points to compound degradation within the assay medium.[1][4] This can be influenced by several factors including the pH of the buffer, the presence of certain media components, incubation temperature, and exposure to light.[1] It is crucial to perform a stability assessment of the compound under your specific assay conditions.[4]
Q4: I am observing an unexpected peak in my HPLC analysis of an aged solution. Could this be a degradation product?
A4: Yes, this is a strong possibility. The appearance of new peaks over time is a classic indicator of compound degradation. Common degradation pathways for triazole derivatives in solution include hydrolysis and photodegradation.[1][5] Depending on the synthesis route and conditions, impurities like 1,3,4-oxadiazoles could also be present or form over time, especially if moisture is present.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter. The underlying principle of troubleshooting is to isolate variables to pinpoint the cause of instability.
Issue 1: Inconsistent or Non-Reproducible Results in Biological Assays
Inconsistent biological data is a frequent and frustrating issue, often traced back to the stability of the test compound.
Potential Cause: Degradation of the this compound in the assay buffer or medium during the experiment.[1][4]
Troubleshooting Workflow:
Caption: Experimental workflow for assessing hydrolytic stability.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol. [1] * Prepare the required aqueous buffer solutions (pH 4, 7, and 9). [1]2. Incubation:
-
In separate, sealed vials for each pH and time point, add a small volume of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final percentage of organic solvent is low (typically <1-2%) to avoid influencing the reaction.
-
Place the vials in a constant temperature incubator set to 50°C. [1]3. Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove the corresponding vial for each pH condition. [1] * Immediately quench the degradation process by cooling the vial on ice or neutralizing the pH if necessary. [1] * Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
For each pH condition, plot the natural logarithm of the compound's concentration versus time.
-
The degradation rate constant (k) is the negative of the slope from the linear regression of this plot.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k . [1]
-
Summary of Stability Data for 1,2,4-Triazole Analogs
| Compound | Condition | Half-life (t₁/₂) | Reference |
| Epoxiconazole | Photolysis | 0.68 hours | [5][6] |
| Hydrolysis (pH 4, 25°C) | 120 days | [5][6] | |
| Hydrolysis (pH 7, 25°C) | 131 days | [5][6] | |
| Hydrolysis (pH 9, 25°C) | 151 days | [5][6] | |
| Tebuconazole | Photolysis | 2.35 hours | [5][6] |
| Hydrolysis (pH 4, 25°C) | 257 days | [5][6] | |
| Hydrolysis (pH 7, 25°C) | 198 days | [5][6] | |
| Hydrolysis (pH 9, 25°C) | 187 days | [5][6] | |
| Flutriafol | Photolysis | 9.30 hours | [5][6] |
| Hydrolysis (pH 4, 25°C) | 204 days | [5][6] | |
| Hydrolysis (pH 7, 25°C) | 182 days | [5][6] | |
| Hydrolysis (pH 9, 25°C) | 182 days | [5][6] |
This table illustrates that even within the same structural class, stability can vary significantly. Photolysis is a rapid degradation pathway for some derivatives, while hydrolysis is generally slow under ambient conditions but is pH-dependent.
References
- Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation. Benchchem.
- troubleshooting poor biological activity in triazole derivatives. Benchchem.
- Inamdar S, Sharma V, Shajahan A, Panda B, Jadhav P. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. International Journal of Medical Toxicology and Legal Medicine. 2024;27(1s).
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). 2022.
- Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. ResearchGate.
- Dhahri A, et al. Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal de la Société Chimique de Tunisie. 2016;18:139-143.
- Degradation of 1,2,4-Triazole Fungicides in the Environment. Journal of Agro-Environment Science. 2016.
- Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. PubMed Central. 2021.
- Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central.
- Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).
- A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Research and Applications. 2021;6(3):414-430.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. 2022.
- 2,4,5-triphenyl-2,4-dihydro-(1,2,4)triazole-3-thione. Sigma-Aldrich.
- Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26. PubMed Central. 2016.
- Degradation of 1,2,4-Triazole fungicides in the environment. ResearchGate. 2016.
Sources
Technical Support Center: Strategies for Solubilizing 2,4,5-Triphenyl-3H-1,2,4-triazole
This guide provides in-depth technical advice and troubleshooting protocols for researchers encountering solubility challenges with 2,4,5-triphenyl-3H-1,2,4-triazole and other similarly hydrophobic small molecules in biological assays. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound, and it's insoluble in my aqueous assay buffer. What is the underlying issue and my first step?
A1: The chemical structure of this compound is dominated by three non-polar phenyl rings. This makes the molecule highly hydrophobic (lipophilic), meaning it has a strong tendency to repel water and self-associate, leading to very low aqueous solubility. This is a common challenge for many small molecule drug candidates.
Your first step is not to try and force it into your aqueous buffer directly. Instead, you must create a concentrated primary stock solution in a strong, water-miscible organic solvent. The most common choice for this is 100% Dimethyl Sulfoxide (DMSO). This stock can then be serially diluted to create intermediate stocks, which are finally diluted into the final aqueous assay medium. This stepwise dilution is critical to avoid precipitation.
Q2: Why did my compound precipitate when I diluted my DMSO stock directly into the final assay buffer?
A2: This is a classic problem called "fall-out" or "crashing out." It occurs when the concentration of the organic solvent (like DMSO) is abruptly and significantly lowered upon dilution into the aqueous buffer. The compound, suddenly finding itself in a hostile aqueous environment without enough organic solvent to keep it dissolved, precipitates out of the solution.
To prevent this, you must control the final concentration of the organic co-solvent. Most cell-based assays can only tolerate a very low final concentration of DMSO, typically below 0.5%, and often as low as 0.1%, to avoid solvent-induced artifacts or cytotoxicity. Always perform a stepwise, serial dilution rather than a single large dilution.
Troubleshooting Guide & Step-by-Step Protocols
Issue 1: My compound is not dissolving even in 100% DMSO to create a high-concentration stock.
This indicates extreme hydrophobicity. While uncommon, if you cannot achieve a desired concentration (e.g., 10-50 mM) in pure DMSO, you may need to employ a systematic solvent screening approach or use gentle heating.
Protocol 1: Systematic Approach to Stock Solution Preparation
-
Initial Attempt (DMSO):
-
Weigh out a precise amount of your this compound powder.
-
Add 100% DMSO to reach your target concentration (e.g., 10 mM).
-
Vortex vigorously for 2-5 minutes.
-
If dissolution is incomplete, gently warm the solution in a water bath at 37°C for 10-15 minutes. Many compounds have higher solubility at slightly elevated temperatures.
-
Allow the solution to cool to room temperature. If it remains dissolved, you have successfully created your stock. If it precipitates upon cooling, the concentration is too high for a stable stock at room temperature.
-
-
Alternative Organic Solvents:
-
If DMSO fails, consider other strong organic solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Caution: These solvents are often more aggressive and may have higher toxicity in biological assays. Always prepare a "vehicle control" (containing the same final concentration of the solvent as your test samples) to assess the solvent's impact on your assay.
-
-
Co-Solvent System for Stock:
-
In rare cases, a binary system can be effective. For example, a mixture of DMSO and ethanol (e.g., 1:1 v/v) might provide different solvating properties.
-
Issue 2: My compound is soluble in the DMSO stock but precipitates in the final assay medium, even with a low DMSO concentration (<0.5%).
This is the most common and challenging scenario. The final aqueous environment is simply too hostile for your compound. Here, you need to modify the final assay medium itself to increase its "solubilizing power" using excipients.
Workflow: Selecting a Solubility Enhancer
The following diagram outlines the decision-making process for selecting an appropriate strategy when your compound precipitates in the final assay medium.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.
References
-
Guidelines for Use of Dimethyl Sulfoxide in Animals . Washington University in St. Louis, Division of Comparative Medicine. [Link]
Technical Support Center: Troubleshooting Poor Reproducibility in Triphenyl-1,2,4-Triazole Synthesis
Introduction: The Challenge of Consistency in Triazole Synthesis
The 3,4,5-triphenyl-4H-1,2,4-triazole core is a valuable scaffold in medicinal chemistry and materials science. However, its synthesis is frequently plagued by poor reproducibility, leading to inconsistent yields, difficult purifications, and project delays. This guide is designed to serve as a dedicated technical support resource for researchers, scientists, and drug development professionals encountering these challenges.
A common point of confusion and a primary source of apparent irreproducibility is the nomenclature and isomerism of the final product. While various isomers are possible, the most common and thermodynamically stable product from typical synthetic routes is 3,4,5-triphenyl-4H-1,2,4-triazole . This guide will focus on troubleshooting the synthesis of this specific, widely reported isomer. We will deconstruct the common synthetic pathways, diagnose frequent failure points, and provide robust, field-proven protocols to ensure consistent and successful outcomes.
Section 1: Understanding the Core Synthesis & Mechanism
A prevalent and effective method for synthesizing 3,4,5-triphenyl-4H-1,2,4-triazole is the oxidative cyclization of N'-benzoylbenzamidrazone. This intermediate is typically formed in situ or in a preceding step from the reaction of benzohydrazide and a benzoyl equivalent.
The Causality Behind the Mechanism: The reaction proceeds through the formation of a key hydrazone intermediate. An acid catalyst facilitates the condensation by protonating the carbonyl oxygen, making it more electrophilic. The subsequent step involves an oxidative cyclization. The oxidant removes two hydrogen atoms, forcing the formation of the stable, aromatic 1,2,4-triazole ring. The choice of oxidant is critical; it must be strong enough to effect the cyclization but not so harsh that it degrades the starting materials or the product.
Caption: General reaction pathway for triazole synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low or zero. What are the most likely causes?
A1: Low yields are a frequent issue stemming from several core factors.[1]
-
Poor Reagent Quality: The most common culprit. Impurities in starting materials like benzohydrazide or benzaldehyde can inhibit the reaction or lead to side products. Ensure all reagents are of high purity; purify them if necessary before use.[1]
-
Inefficient Oxidant: The choice and amount of oxidant are critical. Older or improperly stored oxidants (like Ceric Ammonium Nitrate, CAN) may have reduced activity. Ensure your oxidant is fresh and used in the correct stoichiometric amount.
-
Sub-optimal Reaction Conditions: High temperatures or prolonged reaction times, often used as a brute-force method, can degrade the triazole product.[1] Reaction progress should be carefully monitored by Thin Layer Chromatography (TLC).
-
Moisture: The initial condensation step is sensitive to excess water. While some reactions are run in aqueous media, uncontrolled moisture can hinder the formation of the necessary intermediate. Use dry solvents and glassware where appropriate.
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What's happening?
A2: This almost always points to the formation of side products or isomers.
-
Unreacted Starting Materials: The most intense spots may correspond to your starting materials. This indicates an incomplete reaction.
-
Side Products: Over-oxidation can lead to undesired byproducts. This is common when the reaction temperature is too high or an excess of a strong oxidant is used.
-
Isomer Formation: While the 4H-isomer is typically favored, different conditions can sometimes lead to the formation of the 1H-tautomer or other isomeric byproducts, which may have very similar polarities, making chromatographic separation challenging.[1]
Q3: The reaction works sometimes but fails on other occasions, even with the "same" procedure. What should I check?
A3: This classic reproducibility issue points to hidden variables.
-
Reagent Lot Variation: Different batches of starting materials or solvents can have different impurity profiles. If a reaction suddenly fails after opening a new bottle of a reagent, this is a strong possibility.
-
Atmospheric Conditions: Reactions involving sensitive reagents or intermediates can be affected by atmospheric moisture or oxygen. Running the reaction under an inert atmosphere (Nitrogen or Argon) can dramatically improve consistency.
-
Temperature Fluctuations: Ensure your heating mantle or oil bath provides consistent and accurate temperature control. A 10°C difference can significantly alter the reaction outcome.
Q4: My final product has a low melting point and broad NMR peaks. What does this indicate?
A4: This is a clear sign of an impure product. A pure crystalline solid should have a sharp melting point. Broad peaks in the NMR spectrum suggest the presence of multiple, similar compounds (like isomers or impurities) or residual solvent. The product requires further purification, likely via column chromatography followed by recrystallization.
Section 3: Troubleshooting Guide: A Deeper Dive
Starting Material Purity & Preparation
The integrity of your synthesis is built on the quality of your starting materials. Do not assume "reagent grade" is sufficient.
-
Benzaldehyde: Often contains benzoic acid due to air oxidation. It should be freshly distilled before use.
-
Benzohydrazide: Can degrade upon storage. It should be a white, crystalline solid. If it appears discolored, it should be recrystallized from ethanol or an ethanol/water mixture.
-
Solvents: Ensure solvents are anhydrous, especially for the initial condensation step. Reagent-grade solvents can contain significant amounts of water.
Reaction Conditions & Optimization
Finding the right balance of catalyst, temperature, and time is key to maximizing yield and minimizing byproducts. Many traditional methods require harsh conditions that can be detrimental.[1] Modern approaches offer milder and more reproducible alternatives.
Table 1: Comparison of Reaction Conditions for 3,4,5-Trisubstituted 1,2,4-Triazole Synthesis
| Catalyst / Oxidant | Solvent | Temperature (°C) | Typical Time (h) | Reported Yields | Key Considerations |
| Ceric Ammonium Nitrate (CAN)[2][3] | Polyethylene Glycol (PEG) | 80 | 1 | Good to Excellent (61-97%) | Green solvent, but product isolation requires extraction. CAN is both oxidant and Lewis acid.[3] |
| I₂ / K₂CO₃ | DMSO | 100-120 | 8-12 | Good | Iodine is a mild oxidant; base is required. |
| HClO₄-SiO₂[3] | Solvent-free | 80 | 1-2 | Moderate to High (55-95%) | Heterogeneous catalyst, easy to remove, but requires preparation. |
| None (Thermal) | None / High B.P. Solvent | >180 | 12-24 | Low to Moderate | Prone to degradation and side products; poor reproducibility.[1] |
-
Expert Insight: The CAN/PEG system is highly recommended for its high yields and relatively mild conditions.[2][3] PEG-300 acts as a solvent and helps to moderate the reaction. The primary challenge is the work-up, which involves extracting the product from the viscous PEG.
Work-up and Purification Protocol
Purification is often the most challenging step.[1] A systematic approach is essential.
-
Quenching & Extraction: After TLC confirms reaction completion, cool the mixture to room temperature. If using PEG, dilute with a large volume of water. Extract the aqueous mixture multiple times with an organic solvent like Ethyl Acetate or Dichloromethane.[2]
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to remove acidic impurities), and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography: The crude residue should be purified by silica gel column chromatography. A common eluent system is a gradient of Ethyl Acetate in Hexane (e.g., starting from 10:90 and gradually increasing to 30:70).[2]
-
Recrystallization: This is the final and most critical step for obtaining a highly pure, crystalline product. Ethanol is often a suitable solvent. Dissolve the product from chromatography in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
Section 4: Recommended Protocol for Reproducible Synthesis
This protocol is based on the robust Ceric Ammonium Nitrate (CAN) mediated synthesis, which has been shown to be high-yielding and reproducible.[3]
Caption: Recommended workflow for reproducible synthesis.
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, combine the N'-benzoylbenzamidrazone intermediate (1.0 mmol), benzaldehyde (1.0 mmol), and polyethylene glycol (PEG-300, 5 mL). Note: If starting from benzohydrazide, this step will need to be adjusted to first form the amidrazone.
-
Catalyst Addition: Add Ceric Ammonium Nitrate (CAN) (0.05 mmol, 5 mol%) to the mixture.
-
Heating: Heat the reaction mixture in an oil bath set to 80°C for approximately 1 hour. Monitor the reaction's completion by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane mobile phase).
-
Work-up: Once the starting material is consumed, cool the flask to room temperature. Add deionized water (50 mL) to the viscous mixture and stir.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash with a saturated aqueous NaHCO₃ solution (2 x 30 mL) followed by brine (1 x 30 mL).[2]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an Ethyl Acetate/Hexane eluent system.
-
Recrystallization: Recrystallize the purified product from hot ethanol to yield 3,4,5-triphenyl-4H-1,2,4-triazole as a pure, crystalline solid.
References
- Science and Education Publishing. (n.d.). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst.
- BenchChem. (n.d.). Common challenges in the synthesis of 1,2,4-triazole derivatives.
- ChemicalBook. (n.d.). 3,4,5-TRIPHENYL-1,2,4-TRIAZOLE synthesis.
- ResearchGate. (2010). Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives.
- ResearchGate. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents.
-
He, F., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999379. Available from: [Link]
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Validation & Comparative
A Comparative Guide for Electron Transport Layers in OLEDs: 2,4,5-triphenyl-3H-1,2,4-triazole vs. Alq3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Organic Light-Emitting Diode (OLED) technology, the performance and longevity of devices are critically dependent on the constituent organic materials. The Electron Transport Layer (ETL) plays a pivotal role in facilitating efficient charge injection and transport from the cathode to the emissive layer, thereby influencing the overall device efficiency, brightness, and operational stability. For decades, tris(8-hydroxyquinoline)aluminum (Alq3) has been the benchmark ETL material due to its robust performance and well-understood properties. However, the continuous pursuit of enhanced OLED characteristics has driven the exploration of alternative materials. This guide provides a comprehensive comparison between the established Alq3 and a promising alternative, 2,4,5-triphenyl-3H-1,2,4-triazole (TPTA), as ETL materials in OLEDs.
Introduction to Electron Transport Layers
An efficient ETL in an OLED must possess several key characteristics: high electron mobility for rapid charge transport, a suitable Lowest Unoccupied Molecular Orbital (LUMO) energy level for efficient electron injection from the cathode, good thermal stability to withstand operational temperatures, and the ability to block holes from reaching the cathode, which would otherwise lead to non-radiative recombination and reduced device efficiency. The interplay of these properties dictates the overall performance of the OLED device.
Device Architecture and the Role of the ETL
A typical multilayer OLED structure consists of several organic layers sandwiched between an anode and a cathode. The ETL is positioned between the emissive layer and the cathode.
Figure 1: Schematic of a multilayer OLED, highlighting the position and function of the Electron Transport Layer.
Material Properties: TPTA vs. Alq3
A direct comparison of the intrinsic material properties of TPTA and Alq3 is essential to understand their potential performance as ETLs. While extensive data exists for Alq3, comprehensive experimental data for TPTA in the context of OLEDs is less prevalent in publicly available literature. The following table summarizes known and theoretically predicted properties.
| Property | This compound (TPTA) | Tris(8-hydroxyquinoline)aluminum (Alq3) |
| Molecular Structure | A five-membered triazole ring with three phenyl substituents. | A central aluminum ion coordinated to three 8-hydroxyquinoline ligands. |
| Electron Mobility (μ) | Expected to be reasonably good due to the aromatic nature, but specific experimental values for thin films are not widely reported. | ~10⁻⁶ to 10⁻⁵ cm²/Vs[1] |
| Thermal Stability (Td) | Generally high for triazole derivatives, with decomposition temperatures often exceeding 300°C.[2] | High, with decomposition temperatures typically above 400°C.[3] |
| LUMO Energy Level | Can be tuned by modifying substituents on the phenyl rings. Generally, triazole moieties are electron-withdrawing, suggesting a relatively low LUMO level suitable for electron injection. | Approximately -2.8 to -3.0 eV.[3] |
| Film-Forming Properties | Can be deposited via vacuum thermal evaporation; morphology can influence device performance. | Forms stable amorphous films via vacuum deposition, which is advantageous for device fabrication. |
Performance in OLED Devices: A Comparative Analysis
Current Density-Voltage-Luminance (J-V-L) Characteristics
The J-V-L characteristics of an OLED provide crucial information about its electrical and optical performance. For an efficient ETL, a low turn-on voltage and high luminance at a given current density are desirable.
-
Alq3: Devices using Alq3 as the ETL typically exhibit turn-on voltages in the range of 3-5 V and can achieve high luminance levels. The J-V-L characteristics are well-documented and serve as a benchmark for new ETL materials.[4][5]
-
TPTA: Based on studies of other triazole-based ETLs, it is anticipated that a TPTA-based device could exhibit comparable or potentially lower turn-on voltages due to the electron-deficient nature of the triazole ring facilitating electron injection. However, without direct experimental data, this remains a projection.
External Quantum Efficiency (EQE)
EQE is a critical metric that represents the ratio of photons emitted from the device to the number of electrons injected. A higher EQE indicates a more efficient conversion of electrical energy into light.
-
Alq3: The EQE of Alq3-based OLEDs can vary significantly depending on the device architecture, emissive material, and other factors, but values in the range of 1-5% for simple fluorescent devices are commonly reported.[4]
-
TPTA: The EQE of a TPTA-based device would be highly dependent on its electron mobility and its ability to create a balanced charge carrier recombination zone within the emissive layer. Triazole and pyridine hybrid molecules have been shown to achieve high EQEs in green phosphorescent OLEDs, suggesting that triazole-based materials have the potential for high efficiency.[6]
Experimental Protocols
Synthesis of this compound (TPTA)
A general method for the synthesis of 2,4,5-trisubstituted imidazoles (structurally similar to triazoles) involves a one-pot reaction that can be adapted for triazoles. A more specific synthesis for a related isomer, 3,4,5-triphenyl-1,2,4-triazole, is outlined below, which provides a basis for the synthesis of TPTA.[7]
Protocol: Synthesis of 3,4,5-triphenyl-1,2,4-triazole (Illustrative)
-
Reaction Setup: A mixture of benzaldehyde, benzenecarboximidic acid, N-phenyl-, hydrazide, a catalyst such as ammonium cerium (IV) nitrate, and a solvent like PEG-300 is prepared in a reaction vessel.
-
Heating: The reaction mixture is heated to approximately 80°C for a specified duration (e.g., 1 hour).
-
Workup: After cooling, the mixture is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired triazole.
Figure 2: General workflow for the synthesis of a triphenyl-triazole derivative.
Fabrication of a Multilayer OLED Device
The following is a generalized protocol for the fabrication of a small-molecule OLED via vacuum thermal evaporation.[8][9][10]
Protocol: OLED Fabrication by Thermal Evaporation
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol, followed by drying in an oven and UV-ozone treatment.
-
Hole Transport Layer (HTL) Deposition: The cleaned ITO substrate is loaded into a high-vacuum thermal evaporation chamber. A layer of HTL material (e.g., TPD) is deposited onto the ITO surface.
-
Emissive Layer (EML) Deposition: An emissive material is then deposited on top of the HTL.
-
Electron Transport Layer (ETL) Deposition: The ETL material (either TPTA or Alq3) is deposited onto the EML.
-
Cathode Deposition: Finally, a metal cathode (e.g., a thin layer of LiF followed by a thicker layer of Al) is deposited through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.
Figure 3: Step-by-step workflow for OLED fabrication via thermal evaporation.
Characterization of OLED Devices
The performance of the fabricated OLEDs is evaluated using the following standard techniques.[11]
Protocol: J-V-L and EQE Measurement
-
J-V-L Measurement: The current density (J) and luminance (L) of the OLED are measured as a function of the applied voltage (V) using a source meter and a photometer.
-
EQE Calculation: The external quantum efficiency is calculated from the measured luminance, current density, and the electroluminescence spectrum of the device.[12][13][14] This often requires the use of an integrating sphere for accurate measurement of the total light output.
Conclusion and Future Outlook
Alq3 remains a cornerstone material for electron transport in OLEDs, offering a balance of good performance, thermal stability, and ease of processing.[3] Its properties are well-characterized, making it a reliable choice and a crucial benchmark for the development of new materials.
This compound and other triazole derivatives represent a promising class of materials for ETL applications. Their inherent electron-deficient nature and high thermal stability are desirable characteristics for efficient and long-lasting OLEDs. However, a significant gap exists in the literature regarding the comprehensive experimental evaluation of TPTA in OLED devices and its direct comparison with Alq3.
Future research should focus on the synthesis and purification of high-purity TPTA and its incorporation into standardized OLED architectures. Detailed characterization of its electron mobility, thin-film morphology, and performance in devices (J-V-L, EQE, and lifetime) is necessary to definitively assess its potential as a superior alternative to Alq3. The exploration of functionalized TPTA derivatives could also offer a pathway to fine-tune the material's electronic properties for optimal device performance. Such studies will be instrumental in guiding the rational design of next-generation ETL materials for advanced OLED applications.
References
-
ResearchGate. (n.d.). Improved performance of Alq3-based organic light-emitting diode with multi-layer structure. Retrieved from [Link]
-
DisplayMan. (n.d.). Manufacturing Process and Key Technologies of OLED. Retrieved from [Link]
-
UPCommons. (2014, September 28). Development of Vapor Deposition Processes for OLEDs. Retrieved from [Link]
-
VAT Group. (n.d.). OLED Evaporation. Retrieved from [Link]
-
IEEE Xplore. (n.d.). OLED Fabrication Process. Retrieved from [Link]
-
Journal of Ovonic Research. (2013). Synthesis and thermal study of 1,2,4-triazole derivatives. Retrieved from [Link]
-
TU Delft OpenCourseWare. (n.d.). 9.2 The external quantum efficiency. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of NPD/Alq3/TPBi/Bphen OLED structure and investigation of electrical characteristics along with allied parameters. Retrieved from [Link]
-
ResearchGate. (n.d.). How to calculate the EQE of an OLED?. Retrieved from [Link]
-
SciSpace. (2013). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Retrieved from [Link]
-
ResearchGate. (n.d.). How to measure EQE of LED? Detector of Silicon?. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron mobility in tris(8-hydroxyquinoline)aluminum (Alq3) films by transient electroluminescence from single layer organic light emitting diodes. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Alq3 – Knowledge and References. Retrieved from [Link]
-
PubMed. (2019, February 7). Two platinum(ii) complexes with a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand for efficient green OLEDs. Retrieved from [Link]
-
ResearchGate. (n.d.). Pronounced Luminescence Efficiency and Thermal Stability of Small imidazole architect 2-(1, 4, 5-triphenyl-1 H -imidazol-2-yl)-phenol for efficient non-doped blue OLEDs. Retrieved from [Link]
-
ResearchGate. (n.d.). 1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. Retrieved from [Link]
-
ResearchGate. (n.d.). A high triplet energy, high thermal stability oxadiazole derivative as the electron transporter for highly efficient red, green and blue phosphorescent OLEDs. Retrieved from [Link]
-
EPJ Web of Conferences. (n.d.). Device characteristics of alternating-current-driven colour-tunable phosphorescent organic light-emitting diodes. Retrieved from [Link]
-
ResearchGate. (n.d.). Triazole and Pyridine Hybrid Molecules as Electron-Transport Materials for Highly Efficient Green Phosphorescent Organic Light-Emitting Diodes. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Triphenyl-Triazole Derivatives
This guide offers an in-depth comparative analysis of the biological activities of triphenyl-triazole derivatives, designed for researchers, scientists, and professionals in drug development. We will explore the synthesis, mechanistic pathways, and comparative efficacy of these compounds across various therapeutic areas, supported by experimental data and protocols.
Introduction: The Versatility of the Triazole Scaffold
Heterocyclic compounds form the backbone of medicinal chemistry, with the triazole nucleus being a particularly privileged scaffold.[1][2] Triazoles, five-membered rings containing three nitrogen atoms, exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole. Derivatives of these core structures are known to exhibit a vast array of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][3][4][5] The incorporation of three phenyl rings onto the triazole core can significantly enhance lipophilicity and modulate electronic properties, leading to potent and often selective biological effects. This guide focuses on comparing these activities to provide a clear framework for future drug design and development.
Core Synthesis Strategies: Crafting the Triphenyl-Triazole Backbone
The biological evaluation of any derivative series begins with its synthesis. The specific arrangement of the phenyl groups on the triazole ring is determined by the chosen synthetic route. A common and versatile method for synthesizing 1,2,4-triazole derivatives involves the reaction of hydrazides with appropriate reagents, followed by cyclization. For instance, 3,5-diphenyl-4-amino-1,2,4-triazole can be synthesized and subsequently reacted with various aromatic aldehydes to form Schiff's bases, which can be further modified to produce a library of derivatives.[6] Another powerful technique, particularly for 1,2,3-triazoles, is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regiospecific linking of molecular fragments.[7][8]
The choice of synthetic pathway is critical as it dictates the accessible chemical space and the types of functional groups that can be introduced, which in turn governs the molecule's interaction with biological targets.
Caption: Generalized workflow for the synthesis of triphenyl-triazole derivatives.
Comparative Analysis of Biological Activities
Triphenyl-triazole derivatives have been extensively evaluated for a range of biological activities. Below, we compare their performance in key therapeutic areas.
Antimicrobial Activity (Antifungal and Antibacterial)
The azole class of drugs, including fluconazole and ketoconazole, represents a major pillar of antifungal therapy.[9] Their primary mechanism involves the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9][10] Novel triazole derivatives have been designed to overcome the growing issue of fungal resistance.
Studies show that specific substitutions on the phenyl rings can lead to compounds with broad-spectrum antifungal activity, sometimes superior to standard drugs like fluconazole.[10][11] For example, a series of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed strong antifungal effects against Microsporum gypseum and potent antibacterial activity against Staphylococcus aureus, with some compounds exceeding the efficacy of ketoconazole and streptomycin, respectively.[12]
Comparative Antimicrobial Performance
| Compound Class | Test Organism | Activity Metric (MIC µg/mL) | Reference Drug | Ref. |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivs. | S. aureus | Some < 6.25 | Streptomycin (6.25) | [12] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivs. | M. gypseum | Some < 6.25 | Ketoconazole (6.25) | [12] |
| Phenylethynyl pyrazole triazoles (e.g., 6c) | C. albicans | 0.0625 | Fluconazole (>64) | [13] |
| Phenylethynyl pyrazole triazoles (e.g., 6c) | C. neoformans | 0.0625 | Fluconazole (>64) | [13] |
| Nalidixic acid-based triazoles | P. aeruginosa | 16 | Streptomycin (2-15) | [14] |
MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency.
The data clearly indicates that rational design, such as incorporating phenylethynyl pyrazole side chains, can yield derivatives with potent activity against both common and fluconazole-resistant fungal strains.[11][13]
Caption: Mechanism of action for azole antifungals via CYP51 inhibition.
Anti-inflammatory Activity
Inflammation is a complex biological response mediated by various enzymes and cytokines. A key target for anti-inflammatory drugs is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins. Several series of triphenyl-triazole derivatives have demonstrated significant anti-inflammatory potential by inhibiting this pathway.
In a carrageenan-induced rat paw edema model, a standard assay for acute inflammation, certain 3,5-diphenyl-4-amino-1,2,4-triazole derivatives showed significant inhibitory effects on edema.[6] Another study on 1,3,5-triphenyl-1,2,4-triazole derivatives identified a compound that exerts neuroprotection through both anti-oxidative and anti-inflammatory effects, inhibiting COX-2 and iNOS.[15]
Comparative Anti-inflammatory Efficacy
| Compound Class | Animal Model | Max. Edema Inhibition (%) | Reference Drug | Ref. |
| 1,4-disubstituted 1H-1,2,3-triazoles | Carrageenan-induced paw edema | 77.4% | Diclofenac | [16] |
| 3,5-diphenyl-4-amino-1,2,4-triazole derivs. | Carrageenan-induced paw edema | Significant inhibition | Indomethacin | [6] |
| 1,2,4-triazole sulfonyl derivs. | Paw edema test | Some > Ibuprofen | Ibuprofen | [17] |
The causality behind these results often lies in the ability of the triazole scaffold, appropriately substituted with phenyl rings, to fit within the active site of the COX-2 enzyme, mimicking the binding of endogenous substrates like arachidonic acid. The presence of sulfonyl groups has also been noted to play an important role in enhancing anti-inflammatory activity.[17]
Anticancer Activity
The search for novel anticancer agents is a paramount goal in medicinal chemistry. Triazole derivatives have emerged as a promising class of compounds, with some acting as aromatase inhibitors (e.g., Letrozole, Anastrozole) for treating breast cancer.[3] Newly synthesized triphenyl-triazole derivatives have shown potent cytotoxic activity against a range of human cancer cell lines.
A study reported that novel 1,2,4-triazole derivatives exhibited promising cytotoxic activity against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines, with some compounds showing IC50 values in the low micromolar range.[3] Structure-activity relationship (SAR) studies revealed that substitutions on the phenyl rings are critical for activity. For instance, the presence of di-chloro or bromo substitutions often enhances cytotoxicity compared to unsubstituted analogs.[3] Molecular docking studies suggest that these compounds may exert their effect by binding to the active site of enzymes like aromatase.[3]
Comparative In Vitro Cytotoxicity (IC50 in µM)
| Compound ID | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | Ref. |
| 7d (2,4-di-Cl) | < 12 | - | - | [3] |
| 10a (unsubstituted) | 5.6 | 6.43 | 21.1 | [3] |
| 10d (Br and Cl) | 9.8 | 10.2 | 16.5 | [3] |
| Doxorubicin (Ref.) | ~0.5-2 | ~0.5-2 | ~0.5-2 | - |
| Phosphonate 1,2,3-triazole (Compound 8 ) | - | 18.06 | 21.25 | [7] |
IC50 = Half-maximal inhibitory concentration. Lower values indicate higher potency.
While direct comparison with a potent chemotherapeutic like Doxorubicin shows the derivatives have moderate activity, their selectivity against cancer cells versus normal cell lines (like MRC-5) suggests a favorable therapeutic window, warranting further optimization.[3]
Key Experimental Protocols
To ensure scientific integrity, the methods used to generate comparative data must be robust and reproducible. Below are standardized protocols for the key assays discussed.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the ability of a compound to inhibit cancer cell proliferation.
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triphenyl-triazole derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is converted by viable cells into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting viability against compound concentration and fitting the data to a dose-response curve.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Carrageenan-Induced Paw Edema Assay
This in vivo protocol evaluates the acute anti-inflammatory activity of a compound.
-
Animal Acclimatization: Use adult Wistar albino rats (150-200g). Allow them to acclimate for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the rats into groups (n=6):
-
Group 1: Control (vehicle only).
-
Group 2: Standard (e.g., Indomethacin, 10 mg/kg).
-
Group 3-n: Test compounds at various doses.
-
-
Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals after (e.g., 1, 2, 3, and 4 hours).
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
-
Conclusion and Future Outlook
The collective evidence strongly supports the role of the triphenyl-triazole scaffold as a versatile and potent pharmacophore in modern drug discovery. Through rational chemical modifications, derivatives can be tailored to exhibit high efficacy across antimicrobial, anti-inflammatory, and anticancer applications.[3][6][12] Comparative studies show that novel derivatives can surpass the activity of established clinical drugs, particularly in overcoming resistance mechanisms in pathogenic fungi.[12][13]
Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent compounds.[18] Advanced in vivo studies, along with detailed mechanistic investigations, will be crucial to translate the promising in vitro data into clinically viable therapeutic agents. The continued exploration of the structure-activity relationships of this remarkable chemical class holds significant promise for addressing unmet medical needs.
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performance comparison of 2,4,5-triphenyl-3H-1,2,4-triazole in different device architectures
An In-depth Guide to the Performance of 2,4,5-Triphenyl-1,2,4-Triazole Derivatives in Diverse Device Architectures
Introduction
In the realm of organic electronics, the design and synthesis of high-performance materials are paramount to advancing device efficiency, stability, and longevity. Among the vast array of organic semiconductors, 2,4,5-triphenyl-1,2,4-triazole and its derivatives have emerged as a significant class of materials, particularly for their utility as electron-transporting and hole-blocking layers in various optoelectronic devices. Their inherent electron-deficient nature, high thermal stability, and wide energy gap make them prime candidates for application in Organic Light-Emitting Diodes (OLEDs), with growing interest in their potential for Organic Solar Cells (OSCs) and Organic Field-Effect Transistors (OFETs).
This guide provides a comprehensive comparison of the performance of 2,4,5-triphenyl-1,2,4-triazole derivatives in different device architectures, with a primary focus on OLEDs where their application is most established. We will delve into the key electronic properties of these materials, present supporting experimental data from various studies, and provide detailed protocols for device fabrication. For the purpose of this guide, we will frequently refer to the well-characterized derivative, 3-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ), as a representative example of this class of compounds due to the extensive availability of performance data.
Core Physicochemical Properties of Triphenyl-1,2,4-Triazole Derivatives
The efficacy of triphenyl-1,2,4-triazole derivatives in electronic devices stems from their unique combination of electronic and thermal properties. The central 1,2,4-triazole ring is inherently electron-deficient, which facilitates electron transport. The phenyl substituents contribute to the material's high thermal stability and morphological stability in thin films.
A widely studied derivative, TAZ, exhibits a high triplet energy of approximately 2.7 eV, making it an excellent candidate for the host or electron transport/hole-blocking layer in phosphorescent OLEDs, as it can effectively confine triplet excitons within the emissive layer.[1] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of TAZ are approximately -6.3 eV and -2.7 eV, respectively.[1][2] This deep HOMO level provides a significant barrier for hole injection into the electron transport layer, leading to efficient hole-blocking, while the LUMO level allows for efficient electron injection from the cathode. Furthermore, these materials generally possess high glass transition temperatures (Tg), contributing to the operational stability of the devices.
Performance in Organic Light-Emitting Diodes (OLEDs)
The most prominent application of 2,4,5-triphenyl-1,2,4-triazole derivatives is in OLEDs, where they function as high-performance electron transport materials (ETMs) and hole-blocking materials (HBMs).
Mechanism of Performance Enhancement
In a typical multi-layer OLED architecture, the ETM facilitates the transport of electrons from the cathode to the emissive layer, where they recombine with holes injected from the anode to generate light.[3][4] An ideal ETM should possess high electron mobility and a suitable LUMO energy level to minimize the electron injection barrier. Concurrently, an effective HBM prevents holes from leaking from the emissive layer into the ETM, which would otherwise lead to non-radiative recombination and reduced device efficiency. The deep HOMO level of triazole derivatives like TAZ makes them excellent hole blockers.[5][6] By confining both electrons and holes within the emissive layer, the probability of radiative recombination is significantly increased, leading to higher device efficiency and brightness.
Performance Data of TAZ in OLEDs
The following table summarizes the performance of OLEDs utilizing TAZ as the electron transport and hole-blocking layer in different device configurations.
| Emissive Layer (Color) | Device Architecture | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Reference |
| Green Phosphorescent | ITO/PEDOT:PSS/α-NPD/TCTA/T2T:(PPy)₂Ir(acac)/TAZ/LiF/Al | 85,000 | 54 | 48 | 17.4 | [1] |
| Green Phosphorescent | ITO/HATCN/TAPC/CBP:Ir(ppy)₃/ETL/LiF/Al | - | - | 72.2 | 21.8 | [7] |
| Blue Phosphorescent | ITO/PEDOT:PSS/poly-TCZ/Ir(ppy)₃:Host/TAZ/LiF/Al/Ag | - | - | - | - | [1] |
| Non-doped Blue Fluorescent | Device with TAZ-PPI emitter | >1000 | - | - | 5.9 | [8] |
Note: The performance metrics can vary significantly based on the specific device architecture, emissive material, and fabrication conditions.
Comparative Analysis
In comparative studies, TAZ and its derivatives have demonstrated superior performance over more traditional electron transport materials like Tris(8-hydroxyquinolinato)aluminium (Alq₃). For instance, due to its higher triplet energy, TAZ is more suitable for hosting blue phosphorescent emitters than Alq₃.[9] When compared to 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBI), another common ETM, triazole-based materials have shown competitive or even superior performance in terms of driving voltage and efficiency in certain device configurations.[7]
Experimental Protocol: Fabrication of a Green Phosphorescent OLED
The following is a representative protocol for the fabrication of a green phosphorescent OLED using TAZ as the ETM/HBL, based on a common device architecture.[1]
1. Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
2. Hole Injection and Transport Layer Deposition:
-
A hole injection layer (HIL) of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Subsequently, a hole transport layer (HTL) such as N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (α-NPD) and a hole-injection/electron-blocking layer like tris(4-carbazoyl-9-ylphenyl)amine (TCTA) are deposited by thermal evaporation in a high vacuum chamber (<10⁻⁶ Torr).
3. Emissive Layer Deposition:
-
The green phosphorescent emissive layer is deposited by co-evaporation of a host material, such as 4,4',4''-tris(N-carbazolyl)triphenylamine (TCTA), and a green phosphorescent dopant, for example, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), at a specific weight ratio (e.g., 9:1).
4. Electron Transport and Injection Layer Deposition:
-
A layer of TAZ is deposited as the ETM and HBM via thermal evaporation.
-
A thin layer of lithium fluoride (LiF) is then deposited as an electron injection layer (EIL).
5. Cathode Deposition:
-
Finally, a metal cathode, typically aluminum (Al), is deposited by thermal evaporation to complete the device.
Potential in Organic Solar Cells (OSCs)
While the application of 2,4,5-triphenyl-1,2,4-triazole in OLEDs is well-documented, its use in organic solar cells is a more nascent field of research. The electron-deficient nature of the triazole core suggests its potential as an n-type (electron-acceptor) material or as a component in donor-acceptor copolymers for the active layer of OSCs.[10]
Some studies have explored triazole-π-bridged organic dyes in dye-sensitized solar cells (DSSCs), a type of photovoltaic device. For instance, co-sensitization of such dyes with a benchmark dye resulted in power conversion efficiencies (PCEs) of up to 7.65%.[11] While DSSCs operate on a different principle than bulk heterojunction OSCs, these findings indicate the potential of the triazole moiety for light-harvesting and charge separation applications. Further research is needed to synthesize and characterize 2,4,5-triphenyl-1,2,4-triazole-based materials specifically designed for bulk heterojunction OSCs and to evaluate their photovoltaic performance.
Potential in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental components of organic integrated circuits, flexible displays, and sensors.[12][13] The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Due to their electron-deficient nature, 1,2,4-triazole derivatives are theoretically promising candidates for n-channel (electron-transporting) semiconductors in OFETs.
However, there is a notable lack of experimental data on the performance of 2,4,5-triphenyl-1,2,4-triazole in OFETs. The development of high-performance n-type organic semiconductors has historically lagged behind their p-type counterparts. The investigation of triazole-based materials for this application could open up new avenues for the development of stable and efficient n-channel OFETs, which are crucial for the fabrication of complementary logic circuits. This remains a fertile ground for future research and development.
Synthesis of 3,4,5-Triphenyl-4H-1,2,4-triazole
The synthesis of 3,4,5-triphenyl-4H-1,2,4-triazole can be achieved through several synthetic routes. A common method involves the cyclization of N-acylamidrazones. A representative synthesis protocol is outlined below.
Step 1: Synthesis of N'-Benzoylbenzohydrazide
-
To a solution of benzohydrazide in a suitable solvent such as pyridine, benzoyl chloride is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours.
-
The product, N'-benzoylbenzohydrazide, is then isolated by precipitation in water and purified by recrystallization.
Step 2: Synthesis of Benzohydrazonoyl Chloride
-
N'-Benzoylbenzohydrazide is treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅), in an inert solvent like benzene.
-
The mixture is heated under reflux until the reaction is complete.
-
The solvent is removed under reduced pressure to yield the crude benzohydrazonoyl chloride.
Step 3: Synthesis of 3,4,5-Triphenyl-4H-1,2,4-triazole
-
The benzohydrazonoyl chloride is reacted with aniline in a suitable solvent, often with a base to neutralize the HCl formed during the reaction.
-
The reaction mixture is heated to drive the cyclization.
-
After cooling, the product is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol to afford pure 3,4,5-triphenyl-4H-1,2,4-triazole.
Conclusion
2,4,5-Triphenyl-1,2,4-triazole and its derivatives, particularly TAZ, have proven to be highly effective materials for enhancing the performance of Organic Light-Emitting Diodes. Their role as efficient electron-transporting and hole-blocking layers is well-established, leading to devices with high brightness, efficiency, and stability. The wealth of experimental data in the context of OLEDs underscores their importance in this field.
In contrast, the exploration of these materials in Organic Solar Cells and Organic Field-Effect Transistors is still in its early stages. While their intrinsic electronic properties suggest significant potential, a substantial body of research is required to synthesize and characterize triazole derivatives tailored for these applications and to fully evaluate their performance. The continued investigation into this versatile class of materials holds promise for the future development of a wide range of high-performance organic electronic devices.
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A Comparative Guide to the Structure-Activity Relationship of Substituted 2,4,5-Triphenyl-3H-1,2,4-triazoles
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This is due to its unique structural features, including its ability to participate in hydrogen bonding and its metabolic stability. Among the vast library of triazole derivatives, the 2,4,5-triphenyl-3H-1,2,4-triazole framework has emerged as a particularly promising template for the development of novel antimicrobial and anticancer agents.[3][4][5][6] The three phenyl rings at positions 2, 4, and 5 offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted 2,4,5-triphenyl-3H-1,2,4-triazoles. We will explore how the nature and position of substituents on the phenyl rings influence their therapeutic efficacy, supported by comparative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical principles that govern the biological activity of this important class of heterocyclic compounds.
Core Scaffold and General Synthetic Strategy
The foundational structure of the compounds discussed herein is the 2,4,5-triphenyl-1,2,4-triazole ring system. The synthetic accessibility of this scaffold is a key advantage, typically involving a cyclization reaction. A common and versatile method is the reaction of substituted benzohydrazides with iminochlorides, which provides a straightforward route to a diverse range of analogs. This allows for systematic modifications of the phenyl rings to probe the structure-activity landscape.
Below is a generalized workflow for the synthesis of these derivatives. The selection of specific starting materials (substituted hydrazides and thioamides) allows for the introduction of desired substituents at the R1, R2, and R3 positions, corresponding to the phenyl rings at the 4, 5, and 2 positions of the triazole core, respectively.
Caption: Generalized synthetic workflow for 2,4,5-triphenyl-1,2,4-triazole derivatives.
Comparative Analysis of Biological Activities
The therapeutic potential of 2,4,5-triphenyl-1,2,4-triazole derivatives is broad, with significant findings in the realms of anticancer and antimicrobial research. The following sections compare the performance of various substituted analogs, highlighting key SAR trends.
Anticancer Activity: Targeting Cellular Proliferation
Substituted 1,2,4-triazoles have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[4][5][7] The mechanism often involves the inhibition of crucial cellular targets like tubulin, protein kinases (such as BRAF and EGFR), or aromatase.[4][8][9]
Causality of Substituent Effects: The electronic nature and position of substituents on the phenyl rings are critical determinants of anticancer efficacy.
-
Electron-Withdrawing Groups: The presence of electronegative groups, such as halogens (Cl, Br) or nitro groups (NO2), on the phenyl rings often enhances cytotoxic activity.[8] This is likely due to altered electronic properties of the molecule, which can improve binding affinity to target enzymes. For instance, chloro- and bromo-substitutions at the para-position of a phenyl ring have been shown to significantly increase inhibitory activity.[8]
-
Lipophilicity: Increased lipophilicity, often conferred by halogen substituents, can improve the compound's ability to cross cell membranes, leading to higher intracellular concentrations and greater efficacy.
-
Steric Factors: The size and position of substituents can influence how the molecule fits into the binding pocket of its biological target. Molecular docking studies suggest that the triazole ring itself can form crucial hydrogen bonds with amino acid residues in the active site of enzymes like aromatase.[8]
Comparative Performance Data (Anticancer)
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative 1,2,4-triazole derivatives against various cancer cell lines.
| Compound ID | Substituents (Position) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8c | Phenyls with various substitutions | Multiple | Not specified | [4] |
| 8d | Phenyls with various substitutions | Multiple | Not specified | [4] |
| 7e | p-Cl on phenyl at C5, Phenyl at N4 | MCF-7 (Breast) | 6.43 | [8] |
| 7e | p-Cl on phenyl at C5, Phenyl at N4 | HeLa (Cervical) | 5.6 | [8] |
| 7e | p-Cl on phenyl at C5, Phenyl at N4 | A549 (Lung) | 9.7 | [8] |
| 10a | Unsubstituted Phenyls | MCF-7 (Breast) | 10.2 | [8] |
| 10a | Unsubstituted Phenyls | HeLa (Cervical) | 9.8 | [8] |
Note: Direct comparison of IC₅₀ values should be made with caution as experimental conditions can vary between studies.
Caption: Simplified mechanism of anticancer action for 1,2,4-triazole derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of the 1,2,4-triazole scaffold are well-known for their potent antimicrobial effects.[3][6][10][11] Many commercially available antifungal drugs, such as fluconazole, are azole derivatives. The primary mechanism of action for antifungal triazoles is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2]
Causality of Substituent Effects:
-
Thiol/Thione Group: The presence of a thiol (-SH) or thione (C=S) group at the 3-position of the triazole ring is a common feature in many antimicrobially active derivatives. This group can act as a key binding moiety.
-
Phenyl Ring Substituents: Similar to anticancer activity, electron-withdrawing groups on the phenyl rings at the C5 or N4 positions often correlate with higher antimicrobial potency.[10] For example, compounds with 4-chloro or 4-bromo substituents on the phenyl ring have shown good antibacterial activity.[10]
-
Schiff Base Formation: The introduction of a Schiff base moiety (a substituted imine group) at the 4-position can significantly enhance antimicrobial effects against both bacteria and fungi.[3]
Comparative Performance Data (Antimicrobial)
The table below presents the antimicrobial activity, typically as Minimum Inhibitory Concentration (MIC), of various substituted 1,2,4-triazoles against representative pathogens.
| Compound Class | Key Structural Feature | Target Organism | Activity (MIC, µg/mL) | Reference |
| 4-amino-5-aryl-4H-1,2,4-triazoles | 4-trichloromethylphenyl at C5 | E. coli, B. subtilis | 5 | [10] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Schiff base at N4 | S. aureus | Some superior to Streptomycin | [3] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Schiff base at N4 | M. gypseum | Some superior to Ketoconazole | [3] |
| bis-1,2,4-triazole-3-thiones | Isopropyl acetate at S-linkage | K. pneumoniae | 31.25 | [12] |
The results consistently show that strategic substitution is key to potent activity. For instance, the introduction of a trichloromethyl group led to a compound with an excellent MIC of 5 µg/mL.[10] Furthermore, several Schiff base derivatives showed activity comparable or superior to standard drugs like streptomycin and ketoconazole.[3]
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial.
General Procedure for Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols
This protocol describes a common method for synthesizing the triazole core, which can be adapted for triphenyl derivatives.
-
Thiosemicarbazide Formation: A solution of a substituted acid hydrazide (1 mmol) in ethanol is reacted with a substituted isothiocyanate (1 mmol). The mixture is refluxed for several hours.
-
Cyclization: To the cooled reaction mixture, an aqueous solution of a base, such as sodium hydroxide (e.g., 2N), is added.
-
Reflux: The mixture is heated under reflux for 4-6 hours to facilitate the intramolecular dehydrative cyclization.
-
Acidification: After cooling, the solution is filtered and the filtrate is acidified to a pH of 5-6 using a dilute acid like HCl.
-
Isolation: The resulting precipitate (the triazole-3-thiol product) is filtered, washed thoroughly with water, and dried.
-
Purification: The crude product is recrystallized from a suitable solvent, such as ethanol, to yield the pure compound.[13]
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized triazole compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[8]
Conclusion and Future Perspectives
The this compound scaffold is a highly adaptable and promising platform for the development of new therapeutic agents. The structure-activity relationship studies consistently demonstrate that the biological activity of these compounds can be significantly modulated by the substituents on the peripheral phenyl rings.
Key SAR insights include:
-
Anticancer Activity: Is enhanced by electron-withdrawing groups (e.g., halogens) on the phenyl rings, which likely improve target binding and cellular uptake.[8]
-
Antimicrobial Activity: Is often potentiated by the presence of a 3-thiol group and can be dramatically increased by the addition of Schiff base moieties at the N4 position.[3][10]
Future research should focus on leveraging these insights through rational, structure-based drug design. The use of quantitative structure-activity relationship (QSAR) and computational docking studies can further refine the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.[2][14][15][16] The exploration of novel substitutions and the synthesis of fused heterocyclic systems based on the triphenyl-triazole core represent exciting avenues for discovering drugs with novel mechanisms of action to combat cancer and infectious diseases.
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A Comparative Guide to the Photophysical Properties of 2,4,5-Triphenyl-3H-1,2,4-Triazole and Other Key Fluorophores
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent molecules, the search for robust and tunable fluorophores is a perpetual endeavor. The 1,2,4-triazole scaffold has emerged as a promising heterocyclic core for the development of novel luminescent materials due to its inherent thermal and chemical stability. This guide provides a comprehensive benchmark of the anticipated photophysical properties of 2,4,5-triphenyl-3H-1,2,4-triazole, a representative member of this class, in comparison to well-established fluorescent standards: Anthracene, Perylene, and Tetraphenylethylene (TPE).
This document moves beyond a simple catalog of data, offering insights into the structural basis of the observed photophysical phenomena and detailing the rigorous experimental methodologies required for their characterization. Our objective is to equip researchers with the foundational knowledge to critically evaluate and select appropriate fluorophores for their specific applications, from bioimaging to materials science.
The 1,2,4-Triazole Core: A Platform for Luminescence
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. The presence of multiple nitrogen atoms influences the electronic distribution within the molecule, often leading to desirable electron-transporting properties. When substituted with aromatic moieties, such as phenyl groups, the extended π-conjugation can give rise to significant fluorescence.
While specific photophysical data for this compound is not extensively documented in publicly available literature, we can infer its likely characteristics based on studies of other highly substituted 4H-1,2,4-triazole derivatives[1][2]. These compounds are known to exhibit high luminescence and substantial quantum yields. The triphenyl substitution is expected to enhance π-stacking interactions in the solid state and contribute to a high refractive index, which can be advantageous in certain optical applications.
Comparative Photophysical Data
To provide a clear performance benchmark, the anticipated properties of a generic triphenyl-1,2,4-triazole are compared against three widely used fluorophores with distinct photophysical behaviors.
| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Key Features |
| Triphenyl-1,2,4-Triazole (Anticipated) | ~350-380 | ~400-450 | Moderate to High | ~1-5 | Good thermal and chemical stability. |
| Anthracene | ~357 | ~403 | ~0.27 | ~4-5 | Well-defined vibronic structure, susceptible to photodimerization[3][4]. |
| Perylene | ~434 | ~445, 472 | >0.9 | ~5 | High quantum yield, excellent photostability[5]. |
| Tetraphenylethylene (TPE) | ~315 | ~460 (in aggregate state) | Low in solution, High in aggregate state | Variable | Aggregation-Induced Emission (AIE)[6][7]. |
Note: The values for Triphenyl-1,2,4-Triazole are estimations based on related structures. The data for Anthracene, Perylene, and TPE are representative values from the literature and can vary with solvent and substitution.
In-Depth Analysis of Comparative Fluorophores
Anthracene: The Archetypal Polycyclic Aromatic Hydrocarbon
Anthracene is a well-studied fluorophore characterized by its distinct vibronic structure in both absorption and emission spectra. Its relatively rigid planar structure leads to a moderate fluorescence quantum yield. A significant drawback of anthracene is its propensity to undergo [4+4] photocycloaddition upon exposure to UV light, leading to the formation of a non-fluorescent dimer[3]. This photochemical instability can limit its application in high-intensity light environments.
Perylene: A High-Performance Fluorophore
Perylene and its derivatives are renowned for their exceptional photophysical properties, including near-unity fluorescence quantum yields and excellent photostability[5]. The rigid and highly conjugated structure of perylene minimizes non-radiative decay pathways, resulting in intense fluorescence. These characteristics make perylene derivatives highly sought after for applications demanding bright and stable emitters, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes.
Tetraphenylethylene: The Pioneer of Aggregation-Induced Emission
Tetraphenylethylene (TPE) exhibits a unique photophysical phenomenon known as Aggregation-Induced Emission (AIE). In dilute solutions, TPE is weakly emissive due to the free rotation of its phenyl rings, which provides a non-radiative decay pathway. However, in the aggregated state or in a rigid matrix, these intramolecular rotations are restricted, blocking the non-radiative channel and leading to a dramatic increase in fluorescence quantum yield[6][7]. This "turn-on" fluorescence makes TPE and other AIE-active molecules ideal for applications in sensing and bio-imaging.
Experimental Protocols for Photophysical Characterization
Accurate and reproducible characterization of photophysical properties is paramount for the reliable comparison of fluorophores. The following sections detail the standard experimental methodologies.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λabs) and the molar extinction coefficient (ε).
Methodology:
-
Sample Preparation: Prepare a series of solutions of the fluorophore in a suitable spectroscopic-grade solvent (e.g., cyclohexane, toluene, or dichloromethane) with concentrations ranging from 1 to 10 µM.
-
Blank Measurement: Record the absorbance spectrum of the pure solvent in a quartz cuvette to serve as a baseline.
-
Sample Measurement: Record the absorbance spectra of the sample solutions.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance. The molar extinction coefficient can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Steady-State Fluorescence Spectroscopy
Objective: To determine the wavelengths of maximum emission (λem) and the fluorescence quantum yield (ΦF).
Methodology:
-
Sample Preparation: Prepare a series of dilute solutions of the sample and a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrument Setup: Set the excitation wavelength to the λabs of the sample. Record the emission spectrum over a suitable wavelength range.
-
Data Acquisition: Record the fluorescence spectra of both the sample and the standard solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Quantum Yield Calculation: The relative fluorescence quantum yield is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τ).
Methodology:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.
-
Sample Preparation: Prepare a dilute solution of the fluorophore with an absorbance of approximately 0.1 at the excitation wavelength.
-
Data Acquisition: Excite the sample with a pulsed light source (e.g., a picosecond laser diode) and measure the decay of the fluorescence intensity over time.
-
Data Analysis: Fit the fluorescence decay curve to a single or multi-exponential function to extract the fluorescence lifetime(s).
Conclusion
While this compound remains a molecule with underexplored photophysical properties, its structural motifs suggest significant potential as a stable and efficient fluorophore. By benchmarking its anticipated characteristics against well-established standards like anthracene, perylene, and TPE, researchers can gain a clearer perspective on its potential advantages and limitations. The detailed experimental protocols provided herein offer a robust framework for the systematic characterization of this and other novel fluorescent compounds, thereby facilitating the rational design of next-generation materials for a wide array of scientific and technological applications.
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A Senior Application Scientist's Guide to the Synthesis of Triaryl-1,2,4-Triazoles: A Comparative Analysis
Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4][5] This five-membered heterocyclic scaffold, featuring three nitrogen atoms, is integral to a vast array of therapeutic agents, demonstrating remarkable biological versatility as antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][2][5][6] Prominent drugs such as the antifungals fluconazole and itraconazole underscore the profound impact of this privileged structure in pharmaceutical development.[5][7]
The synthesis of triaryl-substituted 1,2,4-triazoles, however, presents unique challenges related to regioselectivity, reaction conditions, and substrate scope. For researchers and drug development professionals, selecting the appropriate synthetic strategy is a critical decision that impacts yield, purity, cost, and the overall timeline of a discovery program. This guide provides an in-depth comparative analysis of the principal methods for synthesizing triaryl-1,2,4-triazoles, moving from classical thermal condensations to modern catalytic and microwave-assisted approaches. We will dissect the underlying mechanisms, explain the causality behind experimental choices, and provide validated protocols to empower scientists in their synthetic endeavors.
Classical Condensation Methods: The Foundation
The earliest and most fundamental routes to the 1,2,4-triazole core involve the condensation and subsequent cyclodehydration of nitrogen-rich precursors. While often requiring harsh conditions, these methods remain relevant for their simplicity and use of readily available starting materials.
The Pellizzari Reaction: A Direct Approach
First reported by Guido Pellizzari in 1911, this reaction provides a direct route to 3,5-disubstituted 1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[6][8][9] The formation of a triaryl-1,2,4-triazole requires the use of aromatic amides and aromatic acylhydrazides.
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the carbonyl carbon of the amide.[10] This is followed by an intramolecular cyclization and a cascade of dehydration steps to furnish the stable, aromatic 1,2,4-triazole ring.[6][10] The primary driving force for this reaction is the formation of the thermodynamically stable aromatic heterocycle.
Causality & Experimental Choices: The classical Pellizzari reaction is infamous for requiring very high temperatures (often >200°C) and long reaction times, which can lead to low yields and the formation of byproducts.[6][8][10] The choice of a high-boiling solvent like nitrobenzene or performing the reaction neat is a direct consequence of the high activation energy required for the cyclodehydration steps.[8][10] A significant drawback arises when using an unsymmetrical amide and acylhydrazide (i.e., with different aryl groups), as an "interchange of acyl groups" can occur, leading to a mixture of three different triazole products and complicating purification.[10] Therefore, for predictable outcomes, this method is most reliable for synthesizing symmetrically substituted triazoles.
Caption: Generalized mechanism of the Pellizzari reaction.
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Symmetrical Case) [10]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide (1.0 eq) and benzoylhydrazide (1.0 eq).
-
Heating: Heat the reaction mixture to 220-250°C under a nitrogen atmosphere. If the reaction is performed neat, ensure efficient stirring of the molten mixture.
-
Reaction: Maintain the temperature and stir the mixture for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Allow the mixture to cool to room temperature, causing the product to solidify.
-
Purification: Triturate the solid crude product with ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.
The Einhorn-Brunner Reaction: A Regioselective Alternative
Described by Alfred Einhorn and Karl Brunner, this reaction offers a route to substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][11][12][13] To synthesize a triaryl derivative, one would typically react a diarylimide with an arylhydrazine.
Mechanistic Insight: The reaction proceeds via the initial nucleophilic attack of the hydrazine on one of the carbonyl carbons of the protonated imide.[12] This is followed by dehydration, a 1,5-proton shift, and intramolecular cyclization to form the five-membered ring.[11][12] A final dehydration step yields the aromatic triazole.
Causality & Experimental Choices: A key advantage of the Einhorn-Brunner reaction is its predictable regioselectivity when unsymmetrical diacylamines are used.[1][11] The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid (i.e., the more electron-withdrawing group) will predominantly reside at the 3-position of the resulting 1,2,4-triazole ring.[1][12] This predictability is a significant advantage over the Pellizzari reaction for targeted synthesis of specific isomers. The use of an acid catalyst (often glacial acetic acid, which can also serve as the solvent) is crucial for protonating the imide, thereby activating it for nucleophilic attack.
Caption: Key stages of the Einhorn-Brunner reaction.
Experimental Protocol: General Procedure for Triaryl-1,2,4-triazole Synthesis [12]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted diacylamine (1.0 eq) in glacial acetic acid.
-
Addition: To the stirring solution, slowly add the substituted arylhydrazine (1.1 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 110-120°C) using a heating mantle or oil bath.
-
Monitoring: Allow the reaction to proceed for 2-8 hours. Monitor the progress by TLC until the starting material is consumed.
-
Work-up: Once complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10x the reaction volume) while stirring vigorously to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the collected solid thoroughly with cold water to remove residual acetic acid.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
Modern Synthetic Enhancements
While classical methods are foundational, modern techniques have revolutionized the synthesis of 1,2,4-triazoles, offering dramatic improvements in reaction times, yields, and overall efficiency.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a transformative green chemistry technique.[14] Instead of slow, indirect conventional heating, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, a process known as dielectric heating.[14] This leads to rapid, uniform heating that can slash reaction times from hours to mere minutes, often resulting in higher yields and purer products.[2][14][15]
Application to Triazole Synthesis: Both the Pellizzari and Einhorn-Brunner reactions are highly amenable to microwave assistance. For the Pellizzari reaction, microwave irradiation overcomes the high thermal barrier, dramatically shortening the required time and improving yields that are often low under conventional heating.[6][8][9] Similarly, other multi-step sequences can be telescoped into efficient one-pot procedures under microwave conditions.[16][17][18]
Caption: Workflow comparison of conventional vs. microwave heating.
Experimental Protocol: Microwave-Assisted Pellizzari Reaction [8]
-
Setup: In a microwave process vial, combine the aryl amide (1.0 eq) and the aryl acylhydrazide (1.0 eq).
-
Solvent: Add a minimal amount of a high-boiling solvent such as n-butanol (e.g., 10 mL).
-
Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the reaction mixture at a set temperature (e.g., 150°C) for a short duration (e.g., 10-120 minutes).[8][15]
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: The precipitated product can be collected by filtration, washed, and dried.
Metal-Catalyzed Methodologies
Transition metal catalysis has opened new pathways for constructing and functionalizing the triazole ring with high efficiency and selectivity.
Copper-Catalyzed One-Pot Synthesis: Innovative copper-catalyzed methods have been developed that construct the triazole ring from simple, readily available precursors. One such efficient protocol involves the one-pot reaction of two different nitriles with hydroxylamine, catalyzed by an inexpensive copper salt like Cu(OAc)₂.[19][20][21] The reaction proceeds through the formation of an amidoxime intermediate, which then undergoes copper-catalyzed condensation with the second nitrile, followed by intramolecular cyclization and dehydration.[20][21] This approach provides a powerful and convergent strategy for accessing unsymmetrically substituted 3,5-diaryl-1,2,4-triazoles.[20]
Palladium-Catalyzed C-H Arylation: For creating highly complex or fully substituted triaryl-1,2,4-triazoles, palladium-catalyzed C-H activation and arylation is an exceptionally powerful tool.[22][23] Instead of building the ring with all aryl groups present, this strategy involves first synthesizing a simpler di-substituted triazole and then using a palladium catalyst to directly couple an aryl halide to a C-H bond on the triazole ring.[23][24] This method offers unparalleled flexibility for late-stage functionalization, allowing for the introduction of diverse aryl groups with high regioselectivity, which is often difficult to achieve through classical condensation methods.[23]
Comparative Performance Analysis
The choice of synthetic method is dictated by factors such as desired substitution pattern, scale, available equipment, and cost. The following table provides a comparative summary of the discussed methodologies.
| Method | Starting Materials | Typical Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Pellizzari (Conventional) | Aryl Amide, Aryl Acylhydrazide | >200°C, 2-4 hours, neat or high-boiling solvent[8][10] | Low to Moderate | Simple starting materials, direct route. | Harsh conditions, long reaction times, low yields, poor regioselectivity for unsymmetrical products.[6][8][10] |
| Einhorn-Brunner | Diacyl-amine (Imide), Aryl Hydrazine | 110-120°C, 2-8 hours, Acetic Acid[12] | Moderate to Good | Good regioselectivity for unsymmetrical products, milder than Pellizzari.[1][11] | Requires synthesis of imide precursor. |
| Pellizzari (Microwave) | Aryl Amide, Aryl Acylhydrazide | 150°C, 10-120 minutes, Microwave[8][15] | Good to Excellent | Extremely rapid, significantly improved yields, green chemistry approach.[2][8][14] | Requires specialized microwave equipment. |
| Cu-Catalyzed One-Pot | Aryl Nitriles, Hydroxylamine | ~120°C, ~12 hours, Cu(OAc)₂ catalyst[20][21] | Moderate to Good | Uses simple, inexpensive starting materials; good for unsymmetrical products.[20] | Requires catalyst, may require inert atmosphere. |
| Pd-Catalyzed C-H Arylation | Disubstituted 1,2,4-Triazole, Aryl Halide | ~100-140°C, 12-24 hours, Pd catalyst[23][24] | Good | Excellent for late-stage functionalization and complex molecules; high regioselectivity. | Expensive catalyst, requires pre-formed triazole, potential for metal contamination. |
Conclusion and Future Outlook
The synthesis of triaryl-1,2,4-triazoles has evolved significantly from the classical, high-temperature condensations of Pellizzari and Einhorn-Brunner. While these foundational methods remain useful, particularly for straightforward symmetrical targets, modern chemistry has provided far more efficient and versatile tools.
For rapid library synthesis and process optimization, microwave-assisted methods are now the industry standard , offering dramatic reductions in reaction time and often superior yields. For the construction of complex, unsymmetrical triazoles from simple building blocks, copper-catalyzed one-pot procedures represent a highly attractive and convergent approach. Finally, for late-stage functionalization and the synthesis of highly decorated triazole cores, palladium-catalyzed C-H arylation provides a level of precision and flexibility that is unmatched by classical ring-forming reactions.
As the field moves forward, the focus will continue to shift towards developing more sustainable and atom-economical methods.[2] The integration of these powerful synthetic strategies allows researchers and drug development professionals to select the optimal path for their specific target, balancing speed, cost, and molecular complexity to accelerate the discovery of next-generation therapeutics and functional materials built upon the remarkable 1,2,4-triazole scaffold.
References
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- Benchchem. The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research.
- Benchchem. Application Notes: Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives.
- SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives.
- Wikipedia. Einhorn–Brunner reaction.
- Wikipedia. Pellizzari reaction.
- Synlett. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles.
- Benchchem. Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis.
- RSC Publishing. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
- ACS Publications. Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles.
- ISRES. Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities.
- ChemicalBook. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
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- ACS Publications. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides.
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- Wiley Online Library. Einhorn-Brunner Reaction.
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- National Institutes of Health. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles.
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A Researcher's Guide to Assessing the In Vitro Cytotoxicity of 2,4,5-triphenyl-3H-1,2,4-triazole Against Normal Cell Lines
Introduction: The Triazole Scaffold and the Imperative of Safety Profiling
The 1,2,4-triazole ring is a five-membered heterocyclic structure containing three nitrogen atoms, a motif considered a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and serve as a bioisostere for amide or ester groups, have led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including antifungal, anticancer, and antiviral properties.[3][4] The compound of interest, 2,4,5-triphenyl-3H-1,2,4-triazole, belongs to this promising class of molecules.
However, the journey from a promising chemical entity to a therapeutic candidate is critically dependent on a thorough evaluation of its safety profile. A crucial first step in this process is determining the compound's cytotoxicity against non-cancerous, normal human cells. This assessment is fundamental for establishing a therapeutic window—the concentration range where a compound is effective against a target (e.g., a cancer cell) while eliciting minimal to no harm to healthy tissues. A favorable therapeutic window is a hallmark of a drug candidate with a lower potential for adverse side effects.
This guide provides a comprehensive framework for researchers and drug development professionals to systematically assess the cytotoxicity of this compound. Lacking extensive public data on this specific molecule, we will draw comparisons from published data on other 1,2,4-triazole derivatives to provide context and benchmarks for evaluation. We will detail the causal reasoning behind experimental design, present validated protocols, and offer a clear methodology for data interpretation.
Comparative Cytotoxicity Analysis of 1,2,4-Triazole Derivatives in Normal Cell Lines
To establish a baseline for what might be expected from this compound, it is instructive to review the cytotoxicity of structurally related compounds against various normal cell lines. The data indicates that while many triazole derivatives are engineered for high potency against cancer cells, they often exhibit significantly lower toxicity towards normal cells, a desirable characteristic known as cancer selectivity.
Several studies have demonstrated that specific substitutions on the triazole core are crucial in defining this selectivity. For instance, certain derivatives have shown low toxicity against the normal human liver cell line HL-7702 and the non-cancer human fibroblast line WI-38.[5][6][7] Other research has noted only modest toxicity of novel triazoles against VERO cells, a normal kidney epithelial cell line derived from an African green monkey.[8] This variability underscores the necessity of empirical testing for each new derivative.
The following table summarizes published cytotoxicity data for various triazole compounds against normal cell lines, providing a valuable reference for comparative analysis.
| Compound Class/Derivative | Normal Cell Line | Cytotoxicity Measurement (IC₅₀) | Key Finding |
| Dehydroabietic acid-coupled 1,2,3-triazoles | HL-7702 (Human Liver) | Low cytotoxicity observed | Introduction of the triazole moiety did not confer high toxicity to normal liver cells.[5][6] |
| Triazole Derivative (Compound 11b) | WI-38 (Human Lung Fibroblast) | Low cytotoxicity (IC₅₀ > 100 µM) | The compound demonstrated high selectivity, potently targeting cancer cells while sparing normal fibroblasts.[7] |
| Novel C3-linked 1,2,4-triazole-N-arylamide hybrids | VERO (Monkey Kidney Epithelial) | Modest toxicity (IC₅₀ values from 42.32 to 55.20 µM) | The derivatives were found to be relatively safe on this normal cell line.[8] |
| bis-1,2,4-triazole derivative (MNP-16) | Normal peripheral blood mononuclear cells (PBMCs) | Significantly less DNA damage compared to cancer cells | The compound induced substantially more DNA strand breaks in cancer cells than in normal cells.[9] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%. A higher IC₅₀ value indicates lower cytotoxicity.
A Validated Framework for Cytotoxicity Assessment
A robust and reproducible experimental design is paramount for generating trustworthy cytotoxicity data. The following workflow provides a systematic approach to assessing this compound.
Rationale-Driven Selection of Normal Cell Lines
The choice of cell lines is a critical decision that should be guided by the potential therapeutic application of the test compound.[10] To obtain a comprehensive safety profile, it is advisable to use a panel of cell lines representing different tissue origins.
-
Human Dermal Fibroblasts (HDF) or Lung Fibroblasts (e.g., MRC-5, WI-38): These adherent cells are robust and widely used as a general model for normal human tissue.[7][11]
-
Human Embryonic Kidney Cells (HEK-293): An epithelial line commonly used in cell biology and toxicity studies, representing a key organ for drug metabolism and excretion.[12]
-
Normal Human Liver Cells (e.g., HL-7702): Essential for assessing potential hepatotoxicity, as the liver is the primary site of drug metabolism.[5][6]
Experimental Workflow for In Vitro Cytotoxicity Screening
The overall process, from initial cell culture to final data analysis, follows a logical sequence designed to ensure accuracy and reproducibility.
Detailed Protocol: The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[7][13] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases active only in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Selected normal human cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS, sterile)
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Doxorubicin or another known cytotoxic agent (positive control)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture flask.
-
Dilute the cells in a complete culture medium to a concentration of 5 x 10⁴ cells/mL (optimization may be required depending on the cell line's growth rate).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to create a range of treatment concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM).
-
Prepare controls:
-
Vehicle Control: Medium with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Positive Control: Medium containing a known cytotoxic agent (e.g., Doxorubicin) at a concentration known to induce cell death.
-
Untreated Control: Cells in medium only.
-
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells (in triplicate).
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired exposure time, typically 48 or 72 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Potential Mechanisms and Further Investigation
Should this compound exhibit cytotoxicity, even at high concentrations, further investigation into the mechanism of cell death is warranted. Triazole compounds have been known to induce cytotoxicity through various pathways. For some triazole-based fungicides, the mechanism involves the generation of Reactive Oxygen Species (ROS), which leads to oxidative stress and subsequent apoptosis.[14]
A follow-up investigation could involve assays to detect markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) or measure ROS production.
Conclusion
The systematic evaluation of cytotoxicity against a panel of normal human cell lines is a non-negotiable step in the preclinical development of any novel compound, including this compound. While the 1,2,4-triazole scaffold is a component of many safe and effective drugs, the specific arrangement and nature of its substituents—in this case, three phenyl groups—ultimately dictate its biological activity and safety profile.
By employing a validated workflow, utilizing appropriate controls, and carefully selecting a relevant panel of normal cell lines, researchers can generate reliable and reproducible IC₅₀ data. This information is critical for calculating the selectivity index and making an informed decision on whether the compound possesses a sufficiently wide therapeutic window to advance in the drug discovery pipeline. The protocols and comparative data presented in this guide provide a robust starting point for this essential investigation.
References
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- Cytotoxicity levels of 4, 5a-j against cancer and normal cells at...
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 2,4,5-triphenyl-3H-1,2,4-triazole
This guide provides essential safety protocols and operational directives for the handling and disposal of 2,4,5-triphenyl-3H-1,2,4-triazole. As a valued researcher, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the foundation of safe laboratory practice. Based on data from related compounds such as 1,2,4-triazole and 2,4,5-triphenylimidazole, a thorough risk assessment is critical before commencing any work.
Key Potential Hazards:
-
Acute Oral Toxicity: A structurally similar compound, 2,4,5-triphenylimidazole, is classified as toxic if swallowed.[1]
-
Skin and Eye Irritation: Many triazole derivatives are known to cause skin and serious eye irritation.[2][3][4][5][6]
-
Respiratory Irritation: Inhalation of dust from powdered forms may lead to respiratory tract irritation.[2][5]
-
Reproductive Toxicity: Some triazole compounds are suspected of damaging fertility or the unborn child.[7][8]
Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Equipment | Standards & Justification |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. | Must conform to EN166 (EU) or NIOSH (US) standards. This is to protect the eyes from potential splashes or aerosols which can cause serious irritation.[2][3][9] |
| Skin Protection | Chemical-resistant gloves (Nitrile recommended) and a lab coat. | Inspect gloves before each use and follow proper removal techniques to avoid skin contact.[2][9] Nitrile gloves offer good resistance to a variety of chemicals. |
| Respiratory Protection | A dust mask (N95 or equivalent) is required when handling the solid form. | For situations with a higher risk of aerosol generation, a NIOSH/MSHA or EN 149 approved respirator should be used.[2] This is crucial to prevent respiratory irritation from inhaling fine particles.[10] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to minimize risks associated with this compound.
Step-by-Step Handling Procedure:
-
Pre-Handling Preparations:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.
-
Ensure Proper Ventilation: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid to avoid dust formation.[2][3]
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.
-
-
Handling the Compound:
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[2][10]
-
Portioning: When weighing or transferring the solid, use a spatula and perform these actions within the fume hood.
-
In Solution: When working with the compound in solution, be mindful of potential splashes.
-
-
Post-Handling:
-
Decontamination: Clean the work area thoroughly after use.
-
Hand Washing: Always wash your hands after handling the chemical, even if gloves were worn.[3]
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong acids.[11]
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.
Disposal Procedure:
-
Waste Collection:
-
Collect waste material in its original container or a suitable, clearly labeled waste container.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Disposal Method:
-
Waste material must be disposed of in accordance with national and local regulations.
-
The recommended disposal method for similar compounds is often incineration by an approved waste disposal plant.[7]
-
Handle uncleaned containers as you would the product itself.
-
Never dispose of this compound down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][4] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.[3][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | For small spills of solid material, carefully sweep up and place in a suitable container for disposal. Avoid generating dust. For larger spills, follow your institution's emergency spill response procedures. |
By adhering to these guidelines, you contribute to a safe and productive research environment. Your commitment to safety is integral to our shared success.
References
- What are the safety precautions when using Triazole? - Blog. (2025, November 19).
- Personal protective equipment for handling 1H-1,2,4-triazol-4-amine - Benchchem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24).
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- 2,4,5-Triphenylimidazole SDS, 484-47-9 Safety Data Sheets - ECHEMI. (n.d.).
- 2 - SAFETY DATA SHEET. (n.d.).
- ICSC 0682 - 1,2,4-TRIAZOLE - Inchem.org. (n.d.).
- Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
- 1,2,4-TRIAZOLE CAS No 288-88-0 - CDH Fine Chemical. (n.d.).
- 3,4,5-Triphenyl-1,2,4-triazole - PubChem. (n.d.).
- 1H-1,2,4-Triazole: Human health tier II assessment. (2016, July 1).
- 1,2,4-Triazole - 5907 - SAFETY DATA SHEET. (n.d.).
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 3,4,5-Triphenyl-1,2,4-triazole | C20H15N3 | CID 626762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. columbuschemical.com [columbuschemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 10. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 11. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
